2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Description
BenchChem offers high-quality 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFACNABSBZAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424699 | |
| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64089-34-5 | |
| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, reactivity profile, and critical safety information.
Introduction and Core Characteristics
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, also known by its synonym 5-Chloroacetyl-2,3-dihydrobenzofuran, is a solid organic compound of significant interest in medicinal chemistry.[1] Its molecular structure features a 2,3-dihydrobenzofuran moiety functionalized with a chloroacetyl group at the 5-position. This unique combination of a heterocyclic ring system and a reactive α-chloro ketone makes it a versatile building block for the synthesis of more complex molecules, most notably as a crucial intermediate in the manufacture of Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[2][3]
The strategic importance of this compound lies in the electrophilic nature of the carbon bearing the chlorine atom and the carbonyl carbon, which allows for facile nucleophilic substitution and further molecular elaboration.[2] Understanding the properties and reactivity of this intermediate is paramount for process optimization, yield improvement, and impurity profiling in drug manufacturing.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is essential for its handling, characterization, and use in synthesis.
Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 64089-34-5 | [4] |
| Molecular Formula | C₁₀H₉ClO₂ | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | 73-74 °C | |
| Boiling Point | 354.1 ± 37.0 °C (Predicted) | |
| IUPAC Name | 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | [5] |
| Synonyms | 5-Chloroacetyl-2,3-dihydrobenzofuran | [2] |
| InChI Key | HQFACNABSBZAFM-UHFFFAOYSA-N |
Spectroscopic Data (Predicted and Representative)
While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the methylene protons of the chloroacetyl group. The aromatic protons would appear as multiplets or doublets in the downfield region (approx. 6.8-7.8 ppm). The two methylene groups of the dihydrofuran ring would likely appear as triplets around 3.2 ppm and 4.6 ppm. The singlet for the chloroacetyl methylene protons (CH₂Cl) would be expected further downfield, around 4.7 ppm, due to the electron-withdrawing effects of the carbonyl and chlorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the carbonyl carbon (around 190-200 ppm), the aromatic carbons (110-160 ppm), the carbons of the dihydrofuran ring (one ether-linked methylene carbon around 70 ppm and another methylene carbon around 30 ppm), and the carbon of the chloroacetyl group (around 45 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching for the ether linkage in the dihydrofuran ring.
Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
The primary and most industrially viable method for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran.[6] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich aromatic ring of the dihydrobenzofuran.
Reaction Mechanism
The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then attacks the 5-position of the 2,3-dihydrobenzofuran ring, which is activated towards electrophilic substitution. Subsequent loss of a proton re-aromatizes the ring to yield the final product.
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"2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" CAS number 64089-34-5
An In-Depth Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS: 64089-34-5)
Introduction: A Key Intermediate in Medicinal Chemistry
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a substituted α-chloro ketone of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure incorporates the 2,3-dihydrobenzofuran moiety, a recognized "privileged structure" known to interact with a wide range of biological targets, making it a valuable scaffold in drug design[1]. The presence of a reactive α-chloro ketone functional group renders this molecule a versatile electrophilic building block, primarily for the synthesis of more complex active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, methods for its analytical characterization, its critical role as a synthetic intermediate, and essential safety protocols for its handling.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its use in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 64089-34-5 | [2][3][4] |
| Molecular Formula | C₁₀H₉ClO₂ | [2][3] |
| Molecular Weight | 196.63 g/mol | [2][3] |
| Appearance | White to Yellow Solid | [3] |
| Melting Point | 73-74 °C | [2] |
| Boiling Point | 354.1 ± 37.0 °C (Predicted) | [2] |
| IUPAC Name | 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | [5] |
| Synonyms | 5-Chloroacetyl-2,3-dihydrobenzofuran | [3][6] |
Synthesis via Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation
The most direct and industrially relevant method for preparing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. This electrophilic aromatic substitution reaction utilizes a strong Lewis acid to generate a highly reactive acylium ion, which then acylates the electron-rich aromatic ring of the dihydrobenzofuran.
Reaction Mechanism and Causality
The reaction proceeds in two primary stages:
-
Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is critical as it transforms the weakly electrophilic acid chloride into a potent electrophile capable of reacting with the aromatic ring.
-
Electrophilic Attack and Rearomatization: The π-electrons of the 2,3-dihydrobenzofuran ring attack the electrophilic carbon of the acylium ion. The dihydrobenzofuran is an activated aromatic system, and substitution occurs preferentially at the C5 position (para to the ether oxygen), which is sterically accessible and electronically activated. This attack forms a non-aromatic carbocation intermediate (a sigma complex). A base, such as AlCl₄⁻, then abstracts a proton from the site of substitution, restoring aromaticity and yielding the final ketone product.[7]
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- 2. 5-Chloroacetyl-2,3-dihydrobenzofuran CAS#: 64089-34-5 [m.chemicalbook.com]
- 3. 001chemical.com [001chemical.com]
- 4. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 7. youtube.com [youtube.com]
"2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" molecular weight and formula
An In-Depth Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Introduction
In the landscape of modern synthetic chemistry, the strategic design of molecular intermediates is paramount to the efficient construction of complex target molecules. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a bifunctional molecule featuring a reactive α-chloroketone and a dihydrobenzofuran scaffold, represents a quintessential example of such a strategic building block. This guide provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals who leverage advanced chemical intermediates. We will explore its fundamental properties, a robust synthetic protocol grounded in established chemical principles, its analytical characterization, and its potential applications, particularly in medicinal chemistry and materials science. The inherent reactivity of the α-chloroketone moiety makes it a valuable precursor for a wide array of nucleophilic substitution and cyclization reactions, positioning it as a key intermediate in the synthesis of novel heterocyclic compounds and potential active pharmaceutical ingredients (APIs).[1]
Chemical Identity and Physicochemical Properties
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a solid organic compound whose identity is defined by a unique combination of structural features and corresponding physical properties.[2] A comprehensive summary of its key identifiers and properties is presented below, providing the foundational data required for its use in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClO₂ | [3][4][5] |
| Molecular Weight | 196.63 g/mol | [3][4][6] |
| CAS Number | 64089-34-5 | [3][4][6] |
| IUPAC Name | 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | [6] |
| Synonyms | 5-Chloroacetyl-2,3-Dihydrobenzofuran | [3] |
| Physical Form | Solid | [2] |
| Typical Purity | ≥95% | [6] |
| Storage Conditions | 2-8°C (Refrigerator) | [2][6] |
Synthesis and Mechanistic Rationale
The synthesis of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is most effectively achieved through the α-chlorination of its ketone precursor, 1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS 90843-31-5).[2][7] This transformation is a cornerstone reaction in organic synthesis, valued for installing a reactive electrophilic center adjacent to a carbonyl group.
Causality of Reagent Selection
The chosen chlorinating agent is sulfuryl chloride (SO₂Cl₂). This reagent is often preferred over chlorine gas for laboratory-scale reactions due to its convenient liquid form and more controlled reactivity. The reaction proceeds via a free-radical or an acid-catalyzed enol/enolate pathway. In the presence of an acid catalyst or upon initiation, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic chlorine, leading to the chlorinated product. A solvent like methanol or a mixture of ethyl acetate and dichloromethane is typically used to facilitate the dissolution of the starting material and manage the reaction temperature.[1]
Synthetic Workflow Diagram
The following diagram outlines the logical flow of the synthesis, from starting materials to the purified final product.
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) to ensure the reaction is proceeding as expected before moving to the next stage.
Materials:
-
1-(2,3-Dihydrobenzofuran-5-yl)ethanone (1.0 eq)[7]
-
Sulfuryl chloride (1.1 - 1.5 eq)
-
Methanol or a mixture of Ethyl Acetate/Dichloromethane (as solvent)
-
Ethanol (for crystallization)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1-(2,3-dihydrobenzofuran-5-yl)ethanone (e.g., 1.62 g, 10 mmol) in the chosen solvent (e.g., 50 mL of ethyl acetate/dichloromethane). Stir the mixture at room temperature (20-25°C) until all solid has dissolved.
-
Chlorination: Add sulfuryl chloride (e.g., 1.5 g, 1.1 eq, 11 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature between 20-30°C. An ice bath may be used for cooling if the reaction becomes exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress must be monitored by Thin-Layer Chromatography (TLC) until the starting material spot is consumed.
-
Workup: Once the reaction is complete, carefully remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as high-quality crystals.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Applications in Synthetic Chemistry
The utility of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone stems from the high reactivity of the C-Cl bond, which is activated by the adjacent carbonyl group. This makes it an excellent electrophile for a variety of synthetic transformations.
Role as a Versatile Building Block
α-Haloketones are renowned as pivotal intermediates for the synthesis of diverse chemical structures, especially heterocyclic compounds that form the core of many pharmaceutical agents.[1] The title compound is a precursor for introducing the -(C=O)CH₂- synthon, which can react with a wide range of nucleophiles.
Common Reaction Pathways
The diagram below illustrates the principal reaction pathways available to this intermediate, highlighting its synthetic versatility.
Caption: Key reaction pathways for the title compound.
These reactions open avenues to novel compounds with potential biological activities, building upon scaffolds known for anti-bacterial, anti-malarial, and anti-tuberculosis properties.[8]
Safety, Handling, and Storage
Proper handling of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is critical due to its classification as a reactive α-chloroketone. While specific toxicity data is limited, compounds of this class are generally considered irritants.[9]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[10] Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[10]
-
Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C).[2][6] This minimizes degradation and ensures long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a high-value chemical intermediate whose utility is firmly established by the principles of synthetic organic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. By understanding the causality behind its synthesis and the scope of its subsequent reactions, scientists can fully leverage this building block to construct novel and complex molecular architectures.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of the chemical intermediate, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally related molecules, particularly α-chloro ketones and benzofuran derivatives, to establish a robust framework for risk mitigation in a laboratory and process development setting.
Compound Profile and Inferred Hazard Analysis
Inferred Primary Hazards:
-
Skin and Eye Irritation/Corrosion: Based on data for similar compounds like 5-Chloro-1-indanone and other α-chloro ketones, this compound is expected to be a skin and eye irritant, with the potential to cause serious eye damage or even severe skin burns upon direct contact.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4]
-
Potential for Sensitization: While not confirmed, related compounds can act as sensitizers, and this possibility should be considered.
-
Reactivity: α-chloro ketones can be reactive towards nucleophiles and may be incompatible with strong bases, strong oxidizing agents, strong acids, and strong reducing agents.[4][6] Some related compounds are also reported to react violently with water.[7]
A summary of key identifiers for this compound is provided in the table below.
| Identifier | Value |
| CAS Number | 64089-34-5 |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| InChI Key | HQFACNABSBZAFM-UHFFFAOYSA-N |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory when handling 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. The primary engineering control is the mandatory use of a certified chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment
The following PPE is required for all handling operations:
-
Eye and Face Protection: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[8] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically impermeable gloves, such as butyl rubber or Viton™, should be worn. Nitrile gloves may offer limited protection for short-duration tasks, but their breakthrough time should be verified. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Protective Clothing: A flame-retardant laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit should be considered.[7][8]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK type) is necessary.[8][9]
The following diagram illustrates the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for managing exposure risks.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and ensure the stability of the compound.
Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be in close proximity and unobstructed.[4]
-
Dispensing: Handle as a solid to avoid the generation of dust. If the material is a fine powder, take extra precautions to avoid creating airborne particles. Use spark-proof tools and equipment.
-
Solution Preparation: When dissolving in a solvent, add the solid to the solvent slowly. Be aware of potential exothermic reactions.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Decontaminate all surfaces and equipment that have come into contact with the chemical.
Storage Requirements
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][6]
-
Keep away from sources of ignition, heat, and direct sunlight.[6][7]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]
-
Given that related compounds can react with water, storage in a moisture-free environment is recommended.[7]
Emergency Procedures
In the event of an accidental release or exposure, the following procedures should be followed immediately.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[4][5] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][6] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release Measures
-
Evacuation: Evacuate all non-essential personnel from the area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, dike the area and collect the material for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
The following flowchart outlines the emergency response protocol for an accidental spill.
Caption: Step-by-step emergency response for spills.
Disposal Considerations
All waste materials containing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone must be treated as hazardous waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it in the sewer system.
Conclusion
While 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a valuable intermediate in drug discovery and development, its handling requires a comprehensive understanding of its potential hazards, which are inferred from its chemical structure. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/943126-72-5.html]
- 5-Chloro-1-indanone Safety Data Sheet. [Source Redacted for Anonymity].
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Navigating the Stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a chemical structure that necessitates a thorough understanding of its storage and stability profile. This guide provides a comprehensive overview of the critical factors influencing its stability, potential degradation pathways, and robust methodologies for its assessment. By integrating principles of organic chemistry with established pharmaceutical stability testing protocols, this document serves as an essential resource for ensuring the integrity and purity of this vital chemical entity throughout the drug development lifecycle.
Introduction: The Significance of a Stable Intermediate
The compound 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No. 64089-34-5) is a bifunctional molecule featuring a reactive α-chloro ketone moiety and a dihydrobenzofuran core.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The integrity of this intermediate is paramount, as any degradation can lead to the formation of impurities that may compromise the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Understanding its stability is therefore not merely a matter of good laboratory practice but a critical component of regulatory compliance and successful drug development.
Prudent Storage and Handling: The First Line of Defense
The long-term stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is fundamentally dependent on its storage and handling conditions. Based on the general guidelines for α-chloro ketones and benzofuran derivatives, the following conditions are recommended to minimize degradation.
Recommended Storage Conditions
To maintain the integrity of the compound, it is imperative to store it in a cool, dry, and dark environment . A well-ventilated area is also crucial to prevent the accumulation of any potentially harmful vapors. The container should be tightly sealed to protect the compound from atmospheric moisture and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | Cool (typically 2-8 °C) | Minimizes the rate of potential thermal degradation and other chemical reactions. |
| Humidity | Dry (low humidity environment) | Prevents hydrolysis of the reactive α-chloro ketone moiety. |
| Light | Protect from light (amber vials or stored in the dark) | Mitigates the risk of photodegradation, a common pathway for ketones. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., argon, nitrogen) for long-term storage | Prevents exposure to moisture and oxygen, which can lead to hydrolysis and oxidation, respectively. |
Safe Handling Practices
Due to its chemical nature as an α-chloro ketone, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Unraveling Chemical Stability: A Tale of Two Moieties
The stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is dictated by the chemical reactivity of its two primary structural components: the α-chloro ketone and the dihydrobenzofuran ring.
The Reactive Nature of the α-Chloro Ketone
The α-chloro ketone functional group is inherently susceptible to nucleophilic attack, making it the primary site of potential degradation.
The most significant degradation pathway for this compound is likely hydrolysis. The presence of water, especially under basic or, to a lesser extent, acidic conditions, can lead to the displacement of the chloride ion to form the corresponding α-hydroxy ketone.
-
Mechanism: The carbonyl group activates the adjacent carbon-chlorine bond, making it more susceptible to nucleophilic substitution. Under basic conditions, hydroxide ions can directly attack the α-carbon. The rate of hydrolysis is generally pH-dependent, with increased rates at higher pH values.[2][3]
Ketones are known to be photochemically active. Upon absorption of UV light, the carbonyl group can be excited to a higher energy state, leading to various reactions, including cleavage of the α-carbon-chlorine bond (α-cleavage) to generate radical species.[4] These radicals can then participate in a cascade of secondary reactions, leading to a complex mixture of degradation products.
The Dihydrobenzofuran Core: Potential for Oxidation and Ring Opening
While generally more stable than the α-chloro ketone, the dihydrobenzofuran ring system is not inert.
The ether linkage and the benzylic protons on the dihydrofuran ring are potential sites for oxidation. Oxidative stress, for instance, in the presence of peroxides or atmospheric oxygen over extended periods, could lead to the formation of hydroperoxides or other oxidized derivatives. Functional groups with labile hydrogens, such as those at benzylic positions, are particularly susceptible to oxidation.[5]
Under harsh acidic or basic conditions, or through enzymatic action in biological systems, the ether linkage of the dihydrobenzofuran ring could potentially be cleaved.[6] However, this is generally considered a less likely degradation pathway under typical storage conditions compared to the reactions of the α-chloro ketone moiety.
A Proactive Approach: Forced Degradation Studies
To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation (or stress testing) study is indispensable.[7][8][9] This involves subjecting the compound to a variety of harsh conditions to accelerate its degradation.
Protocol for a Forced Degradation Study
A systematic approach is crucial for a successful forced degradation study. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[7][9]
Caption: Workflow for a forced degradation study of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Developing a Stability-Indicating Analytical Method
The primary tool for monitoring the stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (MS).[10][11]
A reverse-phase HPLC method is generally suitable for separating the parent compound from its potential degradation products.
| Parameter | Suggested Starting Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B to elute both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound) and MS |
Mass spectrometry is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to identify modifications such as hydrolysis (addition of an -OH group and loss of -Cl) or oxidation (addition of an oxygen atom).[12][13] Further structural confirmation can be achieved using techniques like NMR spectroscopy.[14]
Caption: Potential degradation pathways for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Long-Term Stability Studies: Ensuring Shelf-Life
While forced degradation studies provide a rapid assessment of stability, long-term stability studies under ICH-recommended conditions are necessary to establish the re-test period or shelf-life of the compound.[15] These studies involve storing the compound under controlled temperature and humidity conditions for an extended period and periodically analyzing its purity and the formation of any degradation products using the validated stability-indicating method.
Conclusion: A Proactive Approach to Quality
The stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a critical attribute that directly impacts its suitability as a pharmaceutical intermediate. A comprehensive understanding of its potential degradation pathways, coupled with the implementation of appropriate storage and handling procedures, is essential for maintaining its quality. Proactive stability assessment through forced degradation studies and the development of a robust, stability-indicating analytical method are cornerstones of a sound drug development program. By adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the integrity of this key building block, thereby contributing to the development of safe and effective medicines.
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An In-depth Technical Guide to the Solubility Determination of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that influences a myriad of downstream applications, from reaction kinetics and purification to formulation and bioavailability.[1][2][3] This guide provides an in-depth exploration of the solubility of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No: 64089-34-5), a substituted acetophenone derivative with potential applications in medicinal chemistry and materials science.[4]
While specific, publicly available solubility data for this compound is scarce, this guide will equip the researcher with the foundational knowledge and practical methodologies to determine its solubility in a scientifically rigorous manner. We will delve into the theoretical underpinnings of solubility, predict the likely behavior of the title compound based on its structure, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assessment.
The structure of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, featuring a dihydrobenzofuran ring, a ketone, and a chloroacetyl group, suggests a molecule of moderate polarity. Its solubility is therefore expected to be limited in aqueous media and higher in common organic solvents. The presence of a ketone group offers a site for hydrogen bonding with protic solvents, which will influence its solubility profile.
Part 1: Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of that compound that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in equilibrium with the undissolved solid.[5] This equilibrium is a dynamic process where the rate of dissolution of the solid is equal to the rate of precipitation.
Several factors influence the solubility of an organic compound:
-
"Like Dissolves Like" : This principle is a cornerstone of solubility prediction.[6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is influenced by the polar ketone and chloro groups, as well as the relatively nonpolar dihydrobenzofuran moiety.
-
Hydrogen Bonding : The ability of a compound to form hydrogen bonds with a solvent significantly impacts its solubility. The ketone group in our target molecule can act as a hydrogen bond acceptor.
-
Molecular Size and Shape : Generally, for a homologous series of compounds, as the molecular weight and size increase, solubility tends to decrease due to larger intermolecular forces within the crystal lattice that must be overcome.[7]
-
Crystal Lattice Energy : The energy required to break the intermolecular forces holding the solid compound together in its crystal lattice is a significant barrier to dissolution. A higher crystal lattice energy generally corresponds to lower solubility.
Part 2: Experimental Determination of Solubility
The choice of method for determining solubility depends on the stage of research and the required accuracy. For early-stage discovery, a rapid, high-throughput kinetic assay may be sufficient.[1][3] For later-stage development and formulation, a more rigorous thermodynamic equilibrium solubility measurement is essential.[2][3][5]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound. The shake-flask method is considered the "gold standard" for this determination.[8][9]
This protocol is adapted from established methodologies and is suitable for determining the aqueous and organic solvent solubility of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.[1][8]
Principle: An excess of the solid compound is agitated in a chosen solvent for a sufficient time to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Materials:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetone, Dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[3][5] Longer times may be necessary and should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the vial at high speed and carefully collect the supernatant.[1][10]
-
Quantification:
-
Prepare a series of standard solutions of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method. HPLC-UV is often preferred for its specificity and sensitivity.[11][12]
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.
-
Data Presentation:
The determined thermodynamic solubility should be reported in units of µg/mL or µM.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Acetone | 25 | To be determined | To be determined |
| Dichloromethane | 25 | To be determined | To be determined |
Note: This table is a template for presenting experimentally determined data.
Diagram of the Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a solution that is rapidly prepared, often from a concentrated DMSO stock.[1][2][3] This method is well-suited for early-stage drug discovery where a large number of compounds need to be screened quickly.[1][3]
Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected either by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration (Direct UV).[13][14]
Materials:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV absorbance measurements
-
Filtration plate (for Direct UV method)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Incubation: Mix the contents of the wells and incubate at a controlled temperature for a defined period (e.g., 1-2 hours).[2]
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[13]
-
Direct UV: Filter the solution to separate any undissolved particles. Measure the UV absorbance of the filtrate at a wavelength where the compound has maximum absorbance.[13]
-
-
Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed or the measured concentration in the filtrate.
Diagram of the Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Part 3: Causality and Trustworthiness in Experimental Design
Why the Shake-Flask Method is the Gold Standard: The extended equilibration time in the shake-flask method allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.[8][9] This minimizes the risk of generating supersaturated solutions, which can occur in faster methods and lead to an overestimation of solubility.[8]
Importance of Purity: The presence of impurities can significantly alter the measured solubility of a compound.[15][16] It is crucial to use a well-characterized, pure sample of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone for accurate solubility determination.
Self-Validating Protocols:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached in the shake-flask method, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant over the later time points, it is a strong indication that equilibrium has been achieved.
-
Calibration Standards: The use of a calibration curve with known standards in the same matrix as the sample is essential for accurate quantification and validates the analytical measurement.[11]
Conclusion
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]
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Solubility testing in accordance with the OECD 105 - FILAB. Available from: [Link]
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Kinetic Solubility Assays Protocol - AxisPharm. Available from: [Link]
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In-vitro Thermodynamic Solubility - Protocols.io. Available from: [Link]
-
OECD 105 - Water Solubility Test at 20°C - Analytice. Available from: [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note - NIH. Available from: [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization. Available from: [Link]
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In vitro solubility assays in drug discovery - PubMed. Available from: [Link]
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Thermodynamic Solubility Assay - Domainex. Available from: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available from: [Link]
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OECD 105 - Water Solubility - Situ Biosciences. Available from: [Link]
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Test No. 105: Water Solubility - OECD. Available from: [Link]
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Test No. 105: Water Solubility - OECD. Available from: [Link]
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Thermodynamic Solubility Assay - Evotec. Available from: [Link]
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ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
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How can you determine the solubility of organic compounds? - Quora. Available from: [Link]
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2-Chloro-1-(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone | C10H9ClO3 | CID 12236547 - PubChem. Available from: [Link]
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Solubility of Organic Compounds. Available from: [Link]
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2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170 - PubChem. Available from: [Link]
-
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone - PubChem. Available from: [Link]
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2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. Available from: [Link]
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2-Chloro-1-(dibenzo[b,d]thiophen-2-yl)ethanone | C14H9ClOS - PubChem. Available from: [Link]
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"2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chemical intermediate 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data based on established chemical principles with practical, field-proven insights into data acquisition and interpretation.
Compound Overview and Structural Foundation
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a functionalized ketone derivative of dihydrobenzofuran. Its structure incorporates an α-haloketone moiety, a known reactive handle for a variety of synthetic transformations, making it a valuable precursor in the synthesis of more complex molecules.
Key Compound Identifiers:
The structural framework, illustrated below, is the basis for all subsequent spectral interpretation. The numbering convention provided will be used throughout this guide.
Caption: Molecular structure and numbering of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H4, H6 | 7.75 - 7.85 | m | 2H | Aromatic protons ortho to the electron-withdrawing acetyl group, significantly deshielded. |
| H7 | 6.85 - 6.95 | d | 1H | Aromatic proton ortho to the ether oxygen, shielded relative to other aromatic protons. |
| H2 | 4.60 - 4.70 | t, J ≈ 8.8 Hz | 2H | Methylene protons adjacent to the ether oxygen, deshielded. |
| H3 | 3.20 - 3.30 | t, J ≈ 8.8 Hz | 2H | Methylene protons adjacent to the aromatic ring. |
| Hα | 4.75 - 4.85 | s | 2H | Methylene protons adjacent to both the carbonyl group and the chlorine atom, strongly deshielded. |
Expertise & Causality:
-
The significant downfield shift of the Hα protons is a direct consequence of the additive electron-withdrawing effects of the adjacent carbonyl group (C=O) and the electronegative chlorine atom. This signal is expected to be a sharp singlet as there are no adjacent protons for coupling.
-
The dihydrofuran ring protons (H2 and H3) exhibit a classic triplet-of-triplets pattern due to vicinal coupling with each other. The protons at position 2 are more deshielded due to their proximity to the ether oxygen.
-
The aromatic region shows a characteristic substitution pattern. The protons ortho to the carbonyl group (H4, H6) are shifted furthest downfield, while the proton ortho to the electron-donating ether linkage (H7) is found further upfield.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | 190.5 | Carbonyl carbon, highly deshielded. |
| C5 | 163.0 | Aromatic carbon attached to the ether oxygen. |
| C3a | 129.5 | Quaternary aromatic carbon at the ring junction. |
| C7a | 127.8 | Quaternary aromatic carbon attached to the carbonyl group. |
| C6 | 127.0 | Aromatic methine carbon. |
| C4 | 125.0 | Aromatic methine carbon. |
| C7 | 109.5 | Aromatic methine carbon shielded by the ether oxygen. |
| C2 | 72.0 | Aliphatic carbon adjacent to the ether oxygen. |
| Cα | 45.5 | Aliphatic carbon attached to chlorine. |
| C3 | 29.5 | Aliphatic carbon adjacent to the aromatic ring. |
Trustworthiness: The assignment of quaternary carbons (C3a, C5, C7a) can be unequivocally confirmed using advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows long-range correlations between protons and carbons. For instance, correlations from H4 and H6 to the carbonyl carbon would validate the C7a assignment.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H bonds. |
| 2980 - 2850 | C-H stretch | Medium | Aliphatic C-H bonds in the dihydrofuran ring. |
| ~1685 | C=O stretch | Strong | Conjugated ketone carbonyl. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] |
| ~1610, ~1580 | C=C stretch | Medium-Strong | Aromatic ring skeletal vibrations. |
| ~1260 | C-O stretch | Strong | Asymmetric stretch of the aryl-alkyl ether. |
| ~750 | C-Cl stretch | Medium | Carbon-chlorine bond vibration. |
Authoritative Grounding: The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) absorption. Its position at ~1685 cm⁻¹ is highly characteristic of an aryl ketone, providing immediate evidence for this functional group. The presence of both aromatic and aliphatic C-H stretches further corroborates the overall structure.[4]
Experimental Protocol: ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, rapid method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization, EI):
| m/z (charge-to-mass ratio) | Proposed Fragment | Rationale |
| 196 / 198 | [M]⁺˙ (Molecular Ion) | The parent molecule. The pair of peaks in a ~3:1 intensity ratio is the classic isotopic signature of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl). |
| 147 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical via alpha-cleavage, forming a stable acylium ion. This is often the base peak. |
| 119 | [C₈H₇O]⁺ | Further fragmentation, potentially loss of CO from the m/z 147 fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
Trustworthiness & Validation: The observation of the M/M+2 isotopic pattern is a non-negotiable validation point. If this pattern is absent or its ratio deviates significantly from 3:1, it strongly suggests the sample is not the correct monochlorinated compound.
Key Fragmentation Pathway
The most probable fragmentation pathway in EI-MS involves alpha-cleavage, where the bond between the carbonyl carbon and the α-carbon is broken. This is an energetically favorable process that results in a resonance-stabilized acylium ion.
Caption: Primary fragmentation pathway of the molecular ion via alpha-cleavage.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming the positively charged molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: The data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z value.
Summary and Conclusion
The combination of NMR, IR, and MS provides a complete and validated structural characterization of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups, particularly the conjugated ketone, and mass spectrometry establishes the molecular weight, elemental formula (via isotopic pattern), and primary fragmentation behavior. This guide serves as a foundational resource for scientists working with this important chemical intermediate, enabling confident identification and quality control in research and development settings.
References
-
001CHEMICAL. 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, CAS No. 64089-34-5. Available at: [Link]
-
Sinfoo Biotech. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 2-Chloro-1-(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone (Related Compound). Available at: [Link]
-
FDA Global Substance Registration System (GSRS). 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. Available at: [Link]
-
chemtubeuk. Introduction to IR Spectroscopy. Ketones. YouTube. Available at: [Link]
-
NIST Chemistry WebBook. Acetophenone, 2-chloro-. Available at: [Link]
Sources
Topic: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: A Core Building Block in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a pivotal synthetic intermediate, primarily recognized for its role in the manufacturing of complex active pharmaceutical ingredients (APIs). As a substituted α-chloro ketone, its intrinsic reactivity is harnessed for constructing carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool in medicinal chemistry. This guide provides an in-depth analysis of its synthesis, reactivity, and critical application as the penultimate precursor in the industrial-scale synthesis of Darifenacin, a potent M3 selective receptor antagonist for treating overactive bladder. We will explore the mechanistic underpinnings of its synthesis via Friedel-Crafts acylation, detail a validated experimental protocol, and elucidate its subsequent conversion, offering field-proven insights for process optimization and quality control.
Introduction: Strategic Importance in Drug Development
In the landscape of pharmaceutical development, the identification and utilization of versatile chemical scaffolds are paramount. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No. 35141-26-7) has emerged as a high-value building block due to the convergence of two key structural motifs: the 2,3-dihydrobenzofuran ring and a reactive α-chloro ketone side chain.
-
The 2,3-Dihydrobenzofuran Moiety: This heterocyclic system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its rigid, planar structure provides a well-defined orientation for pharmacophoric groups to interact with biological targets.
-
The α-Chloro Ketone Functionality: This is a highly reactive electrophilic center, primed for nucleophilic substitution reactions. The presence of the adjacent carbonyl group activates the C-Cl bond, facilitating displacement by a wide range of nucleophiles, which is the linchpin of its synthetic utility.
The principal application of this intermediate is in the synthesis of Darifenacin (brand names Enablex, Emselex). The entire carbon skeleton of the dihydrobenzofuran portion of Darifenacin is introduced using this building block, highlighting its strategic importance in streamlining the convergent synthesis of the final API.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and spectral properties of a synthetic building block is critical for process control, reaction monitoring, and quality assurance.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉ClO₂ | N/A |
| Molar Mass | 196.63 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 115-118 °C | |
| CAS Number | 35141-26-7 | N/A |
Spectral Characterization:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzofuran ring, the methylene protons of the dihydrofuran moiety (typically seen as two triplets), and a key singlet for the methylene protons adjacent to the chlorine atom (Cl-CH₂-C=O).
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (~190 ppm), the chlorinated methylene carbon (~45 ppm), and the aromatic and aliphatic carbons of the dihydrobenzofuran ring system.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
The most reliable and industrially scalable method for synthesizing the title compound is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran using 2-chloroacetyl chloride.
Mechanistic Rationale: Friedel-Crafts Acylation
This reaction is a classic electrophilic aromatic substitution. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the 2-chloroacetyl chloride. The AlCl₃ coordinates to the carbonyl oxygen and the chlorine atom of the acid chloride, generating a highly electrophilic acylium ion (or a polarized complex). The electron-rich benzofuran ring then acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the 5-position due to the ortho-, para-directing effect of the ether oxygen atom of the ring system. A final deprotonation step re-establishes aromaticity and yields the desired product.
Detailed Experimental Protocol
This protocol is a representative synthesis. Researchers must adapt it based on laboratory-specific conditions and perform appropriate risk assessments.
Reagents:
-
2,3-Dihydrobenzofuran
-
2-Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0-5 °C in an ice bath.
-
Acyl Chloride Addition: A solution of 2-chloroacetyl chloride in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C. The mixture is stirred for an additional 15 minutes to allow for complex formation.
-
Substrate Addition: A solution of 2,3-dihydrobenzofuran in anhydrous DCM is added dropwise via the dropping funnel over 1-2 hours. The reaction temperature must be strictly maintained between 0-5 °C to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and 2M HCl. This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone as a crystalline solid.
Process Optimization and Safety
-
Temperature Control: Maintaining a low temperature during the addition of reagents is critical to prevent the formation of undesired isomers and other byproducts.
-
Moisture Exclusion: The reaction is highly sensitive to moisture, as water will decompose the aluminum chloride catalyst and the acid chloride. Anhydrous conditions are essential.
-
Safety: Aluminum chloride reacts violently with water. 2-Chloroacetyl chloride is corrosive and a lachrymator. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE). The quenching step is particularly hazardous and requires careful execution.
Core Application: A Key Intermediate for Darifenacin
The primary industrial value of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone lies in its role as the direct precursor to the dihydrobenzofuran moiety of Darifenacin.
Reaction: Nucleophilic Substitution
The synthesis proceeds via a standard Sₙ2 (nucleophilic substitution) reaction. The secondary amine of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine. This displaces the chloride leaving group and forms a new carbon-nitrogen bond, assembling the core structure of Darifenacin.
Workflow for Darifenacin Synthesis
The diagram below illustrates the logical flow from the building block to the final API.
Caption: Synthetic workflow from key intermediates to Darifenacin API.
Experimental Considerations for the Sₙ2 Reaction
-
Base: A mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is required to act as a scavenger for the HCl generated during the reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive.
-
Solvent: A polar aprotic solvent like acetonitrile, acetone, or dimethylformamide (DMF) is typically used. These solvents can solvate the cation of the base while not interfering with the nucleophile, thus promoting the Sₙ2 pathway.
-
Temperature: The reaction is often performed at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate.
-
Chiral Integrity: It is crucial that the reaction conditions do not compromise the stereochemical integrity of the chiral center in the pyrrolidine starting material. The mild conditions of this Sₙ2 reaction are well-suited for this purpose.
Quality Control and Analytical Methods
Ensuring the purity and identity of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is critical for the success of subsequent synthetic steps and the quality of the final API.
-
HPLC: Reversed-phase HPLC with UV detection is the primary method for assessing purity. It can effectively separate the desired product from starting materials, isomers, and other process-related impurities.
-
GC-MS: Gas chromatography-mass spectrometry can be used to confirm the identity of the compound and detect volatile impurities.
-
NMR Spectroscopy: As mentioned, ¹H and ¹³C NMR are definitive tools for structural confirmation and can be used to identify impurities if their concentration is high enough for detection.
Conclusion
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is more than just a chemical intermediate; it is an enabling building block that provides a direct and efficient route to a valuable pharmaceutical agent. Its synthesis via Friedel-Crafts acylation is a robust and scalable process, while the reactivity of its α-chloro ketone handle allows for clean and high-yielding bond formations. For researchers and drug development professionals, a comprehensive understanding of the synthesis, reactivity, and handling of this compound is essential for the streamlined development of Darifenacin and potentially other novel therapeutics built upon the privileged dihydrobenzofuran scaffold.
References
- Source: Google Patents (US20110281898A1)
-
Title: An Improved Process for the Preparation of Darifenacin Hydrobromide Source: Organic Chemistry International URL: [Link]
The Lynchpin Intermediate: A Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone in Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Ketone
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with high efficacy and selectivity is paramount. The synthetic pathways to these complex molecules are often built upon the foundation of strategically functionalized intermediates. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, also known as 5-chloroacetyl-2,3-dihydrobenzofuran, stands as a quintessential example of such a critical building block. With the CAS Number 64089-34-5, this α-chloroketone has garnered significant attention primarily as the lynchpin intermediate in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, and pivotal role of this intermediate in drug discovery, tailored for researchers and professionals in the field.
Table 1: Physicochemical Properties of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone [2][3]
| Property | Value |
| CAS Number | 64089-34-5 |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone |
| Synonyms | 5-Chloroacetyl-2,3-dihydrobenzofuran |
Core Synthesis: The Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
The most direct and industrially relevant method for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich benzofuran ring system. The choice of a Lewis acid catalyst is critical to activate the acylating agent, chloroacetyl chloride, to generate the highly electrophilic acylium ion.
Mechanistic Rationale and Regioselectivity
The acylation proceeds via the formation of an acylium ion from chloroacetyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃). The 2,3-dihydrobenzofuran ring is activated towards electrophilic substitution by the oxygen atom of the dihydrofuran ring. The substitution is directed predominantly to the 5-position (para to the ether linkage) due to both steric and electronic factors. The ortho positions (4 and 6) are less favored due to steric hindrance from the adjacent fused ring system.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, based on established Friedel-Crafts acylation methodologies.[4]
Materials:
-
2,3-Dihydrobenzofuran
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2-1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Formation of Acylium Ion: Stir the mixture for an additional 20-30 minutes at 0°C to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow, dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone as a solid.
Application in the Synthesis of Darifenacin
The primary and most significant application of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is as a key precursor in the multi-step synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1]
Synthetic Pathway to Darifenacin
One of the synthetic routes to Darifenacin, as disclosed in patent literature, involves the condensation of 5-chloroacetyl-2,3-dihydrobenzofuran with (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine. The resulting keto-amide is then reduced to afford Darifenacin.[5]
Caption: Synthetic workflow from the intermediate to Darifenacin.
An alternative and more common route involves the alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with a modified dihydrobenzofuran moiety, such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran.[6] This highlights the versatility of the dihydrobenzofuran scaffold in Darifenacin's synthesis.
Pharmacological Significance of Darifenacin
Darifenacin's therapeutic efficacy stems from its high affinity and selectivity for the M3 muscarinic receptor subtype, which is predominantly responsible for bladder contractions. This selectivity minimizes side effects associated with the blockade of other muscarinic receptor subtypes, such as M1 (implicated in cognitive function) and M2 (involved in cardiac function).
Table 2: Binding Affinity Profile of Darifenacin for Human Muscarinic Receptors
| Receptor Subtype | pKi (mean ± SEM) |
| M1 | 8.2 (± 0.04) |
| M2 | 7.4 (± 0.1) |
| M3 | 9.1 (± 0.1) |
| M4 | 7.3 (± 0.1) |
| M5 | 8.0 (± 0.1) |
Data sourced from a study using CHO-K1 cell lines stably expressing human recombinant M1-M5 receptors.[6]
The high pKi value for the M3 receptor indicates a strong binding affinity, underpinning its clinical utility in treating overactive bladder.
Alternative Applications and Future Perspectives
While the synthesis of Darifenacin is the most prominent application of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, its inherent reactivity as an α-chloroketone opens avenues for its use in the synthesis of other novel compounds. The 2,3-dihydrobenzofuran scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules.[3] Researchers have explored derivatives of 2,3-dihydrobenzofuran for their potential as anti-inflammatory agents and inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][7] The chloroacetyl group provides a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions, making it a valuable starting point for the development of new chemical entities targeting a range of diseases.
Conclusion
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a strategically important intermediate in medicinal chemistry, with its role in the synthesis of Darifenacin being a testament to its value. The robust and scalable synthesis via Friedel-Crafts acylation, coupled with the pharmacological significance of its downstream products, underscores its importance for drug development professionals. As the quest for new and improved therapeutics continues, the versatility of this and similar intermediates will undoubtedly continue to be exploited in the creation of the next generation of medicines.
References
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Newgreen, D., et al. (2003). Darifenacin is selective for the human recombinant M3 receptor subtype. Neurourology and Urodynamics, 22(5), 445. Available at: [Link]
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Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. Available at: [Link]
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New Drug Approvals (2017). Darifenacin Hydrobromide. Available at: [Link]
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Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available at: [Link]
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Singh, P., & Kumar, A. (2012). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 51B(2), 310-314. Available at: [Link]
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Paul, S., et al. (2002). Friedel-Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(2), 133-136. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]
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Reddy, P. V. G., et al. (2007). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Letters in Organic Chemistry, 4(4), 253-257. Available at: [Link]
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Majumdar, K. C., & Chattopadhyay, B. (2008). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ChemInform, 23(16). Available at: [Link]
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Reddy, T. J., et al. (2012). Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. Synthetic Communications, 42(15), 2236-2243. Available at: [Link]
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Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Available at: [Link]
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Sinfoo Biotech. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Available at: [Link]
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Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40694-40726. Available at: [Link]
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Roussakis, C., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1325-1334. Available at: [Link]
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Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). Available at: [Link]
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Gan, Z., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70. Available at: [Link]
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. Available at: [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Available at: [Link]
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Su, W., et al. (2003). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Indian Journal of Chemistry - Section B, 42B(11), 2874-2876. Available at: [Link]
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Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Derivatives
The benzofuran ring system, and its reduced form 2,3-dihydrobenzofuran, are fundamental structural motifs found in a vast number of biologically active natural products and synthetic compounds.[1][2][3] This prevalence has established them as "privileged structures" in drug discovery, justifying extensive research into their synthesis and pharmacological evaluation.[3][4] The core molecule, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, serves as a highly versatile synthetic intermediate. The presence of a reactive α-chloro ketone moiety provides a convenient handle for introducing a wide array of functional groups and heterocyclic systems, enabling the generation of large chemical libraries for biological screening.
This guide, intended for researchers and drug development professionals, offers a deep dive into the significant biological activities exhibited by derivatives of this core scaffold. We will explore the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive and actionable resource.
Section 1: Anticancer Potential of Dihydrobenzofuran Derivatives
Derivatives of the benzofuran and dihydrobenzofuran scaffolds have demonstrated remarkable cytotoxic and antiproliferative activities against a wide range of human cancer cell lines, in some cases exhibiting potency greater than established anticancer drugs.[5] This activity is often mediated through multiple, interconnected cellular mechanisms.
Core Mechanisms of Antineoplastic Action
The anticancer efficacy of these derivatives is not attributed to a single mode of action but rather a convergence of several key pathways that disrupt cancer cell proliferation and survival.
-
Cell Cycle Arrest and Tubulin Polymerization Inhibition: A significant mechanism involves the disruption of microtubule dynamics. Certain derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation.[5] This interference leads to cell cycle arrest, predominantly in the G2/M phase, preventing cell division and ultimately triggering cell death.[3][5]
-
Induction of Apoptosis: Many dihydrobenzofuran derivatives are potent inducers of apoptosis (programmed cell death). This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase cascades.[5] Mechanistic studies have revealed that these compounds can downregulate anti-apoptotic proteins like Bcl-2 and induce the cleavage of Poly (ADP-ribose) polymerase (PARP-1), a hallmark of apoptosis.[6][7][8]
-
Modulation of Key Signaling Pathways: The dysregulation of signaling pathways like PI3K/Akt/mTOR is a hallmark of many cancers.[9] Benzofuran derivatives have been designed as potent inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[9][10] By blocking both mTORC1 and Akt signaling, these compounds can circumvent resistance mechanisms observed with other mTOR inhibitors.[10]
-
Inhibition of Hypoxia-Inducible Factor (HIF-1): Some derivatives have been specifically designed to inhibit the HIF-1 pathway, which is crucial for tumor survival and angiogenesis in the hypoxic microenvironment of solid tumors.[11]
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of these compounds are highly dependent on their substitution patterns.
-
Substitutions at C-2: The C-2 position of the benzofuran ring is a critical site for modification. The introduction of ester groups or various heterocyclic rings at this position has been found to be crucial for cytotoxic activity.[12]
-
Hybrid Molecules: Combining the dihydrobenzofuran scaffold with other pharmacologically active moieties, such as quinazolinone, imidazole, or piperazine, has emerged as a powerful strategy to create hybrid molecules with synergistic cytotoxic effects.[11][12]
-
Halogenation: The presence of halogen atoms like fluorine and bromine on the scaffold can significantly enhance biological activity, a common strategy in medicinal chemistry to improve properties like metabolic stability and binding affinity.[6][7]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative dihydrobenzofuran derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. | Citation(s) |
| Dihydrobenzofuran Derivative 1 | CAL-27 | Oral Cancer | 48.52 | 5-Fluorouracil | >50 | [13] |
| Dihydrobenzofuran Derivative 1 | NCI-H460 | Lung Cancer | 53.24 | Cisplatin | 9.89 | [5][13] |
| Benzofuran-Carboxylic Acid 44b | MDA-MB-231 | Breast Cancer | 2.52 | Doxorubicin | 2.36 | [5] |
| Benzofuran Hybrid 13g | MCF-7 | Breast Cancer | 1.287 | Cisplatin | 2.184 | [5] |
| Fluorinated Dihydrobenzofuran | HCT116 | Colorectal Cancer | ~5-10 | - | - | [6][7] |
| Benzofuran-Thiazole 32a | PC3 | Prostate Cancer | 4.0 | Doxorubicin | 4.17 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]
Objective: To determine the IC₅₀ value of a test compound.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into dark blue formazan crystals.[14]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway induced by dihydrobenzofuran derivatives.
Section 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties.[1] Benzofuran derivatives have been identified as a promising class of compounds in this regard, exhibiting activity against a range of clinically significant pathogens.[2][4]
Mechanisms of Antimicrobial Action
While the precise mechanisms are still under investigation for many derivatives, the broad-spectrum activity suggests interference with fundamental cellular processes in microorganisms. Potential mechanisms include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The introduction of specific moieties, such as disulfide groups, has been shown to yield compounds with outstanding activity against plant pathogenic bacteria by likely disrupting key metabolic pathways.[16]
Structure-Activity Relationship (SAR) Insights
-
Substitution Patterns: The substitution at the C-3 and C-6 positions of the benzofuran ring appears to be important for modulating antibacterial activity and pathogen specificity.[2]
-
Active Moieties: The incorporation of hydroxyl groups, particularly at C-6, can confer excellent antibacterial activity.[2] Furthermore, creating hybrids with other heterocyclic systems like thiazoles, oxadiazoles, and pyrazoles is a well-established strategy for enhancing antimicrobial potency.[2]
-
Oxime and Ester Derivatives: The synthesis of oxime ethers and benzoyl oximes from the parent ketone has yielded derivatives with significant activity against Staphylococcus aureus and Escherichia coli.[17]
Quantitative Data: In Vitro Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzofuran derivatives against common bacterial and fungal strains.
| Compound Type | Microorganism | Strain Type | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. | Citation(s) |
| Benzofuran-Ketoxime 38 | S. aureus | Gram-positive | 0.039 | - | - | [2] |
| Benzofuran-Amide 6b | S. aureus | Gram-positive | 6.25 | - | - | [18] |
| Benzofuran-Amide 6b | E. coli | Gram-negative | 6.25 | - | - | [18] |
| Benzofuran-Disulfide V40 | X. oryzae pv oryzae | Gram-negative | 0.28 | Thiodiazole Copper | 66.41 | [16] |
| Benzofuran-Oxime 9b | S. aureus | ATCC 6538 | < 10 | - | - | [17] |
| Benzofuran-Oxime 9b | E. coli | ATCC 25922 | < 10 | - | - | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland standard
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer, incubator, multichannel pipette
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[19] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last column. This creates a range of decreasing compound concentrations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (inoculum in broth without compound), a negative/sterility control (broth only), and a vehicle control (inoculum in broth with DMSO).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[19][20] This can be assessed visually or by reading the optical density at 600 nm.
Visualization: Broth Microdilution Workflow
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Section 3: Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, making the development of novel anti-inflammatory agents a high priority. Benzofuran and dihydrobenzofuran derivatives have been shown to be effective anti-inflammatory agents, acting on critical signaling pathways that regulate the inflammatory response.[6][7][21]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are primarily mediated by the suppression of major pro-inflammatory signaling cascades.
-
Inhibition of NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[22] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the transcription of numerous pro-inflammatory genes. Certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways (IKKα/β, IκBα, p65, ERK, JNK, p38), effectively shutting down the inflammatory signal.[21][22]
-
Downregulation of Pro-inflammatory Mediators: As a consequence of inhibiting NF-κB and MAPK, these derivatives decrease the production and secretion of key inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE₂).[6][7][8][22]
Structure-Activity Relationship (SAR) Insights
-
Fluorination: The strategic placement of fluorine atoms on the benzofuran or dihydrobenzofuran scaffold has been shown to produce potent anti-inflammatory agents.[6][7]
-
Hybridization: As with other biological activities, creating hybrids with nitrogen-containing heterocycles like piperazine can result in compounds with excellent inhibitory effects on NO production and low cellular toxicity.[22]
Quantitative Data: Inhibition of Inflammatory Mediators
The following table shows the inhibitory capacity (IC₅₀) of various derivatives on the production of key inflammatory molecules in LPS-stimulated macrophage cell lines.
| Compound Type | Mediator Inhibited | IC₅₀ (µM) | Cell Line | Citation(s) |
| Piperazine/Benzofuran Hybrid 5d | Nitric Oxide (NO) | 52.23 | RAW 264.7 | [22] |
| Fluorinated Dihydrobenzofuran | Interleukin-6 (IL-6) | 1.2 - 9.04 | Macrophages | [6][7] |
| Fluorinated Dihydrobenzofuran | Nitric Oxide (NO) | 2.4 - 5.2 | Macrophages | [6][7] |
| Fluorinated Dihydrobenzofuran | Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 | Macrophages | [6][7] |
| N-aryl Piperazine Derivative 38 | Nitric Oxide (NO) | 5.28 | - | [3] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS), using the Griess reagent to quantify nitrite, a stable breakdown product of NO.
Objective: To quantify the anti-inflammatory potential of a test compound by measuring its effect on NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound stock solution (in DMSO)
-
Griess Reagent System (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite (NaNO₂) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inducing inflammation. Include a vehicle control.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Prepare a standard curve using serial dilutions of the NaNO₂ solution.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Calculate the IC₅₀ value.
Visualization: Inhibition of the NF-κB Pathway
Caption: Inhibition of LPS-induced NF-κB signaling by dihydrobenzofuran derivatives.
Conclusion and Future Perspectives
The 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone scaffold is a validated and highly promising starting point for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated significant and diverse biological activities, most notably in the realms of anticancer, antimicrobial, and anti-inflammatory research. The ease of chemical modification allows for fine-tuning of structure-activity relationships, enabling the optimization of potency and selectivity.
Future work should focus on several key areas:
-
In Vivo Efficacy and Toxicology: Lead compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism Deconvolution: Further studies are required to fully elucidate the molecular targets and mechanisms of action for the most potent compounds.
-
Tackling Resistance: Investigating the efficacy of these derivatives against drug-resistant cancer cell lines and microbial strains is a critical next step.
By leveraging the chemical tractability of this scaffold and a deeper understanding of its biological interactions, the scientific community can continue to develop novel and effective treatments for some of the most pressing medical challenges.
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"2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" literature review
An In-Depth Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
Foreword: The Unsung Role of Key Intermediates
In the intricate tapestry of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey from simple starting materials to a complex drug molecule is paved with critical, often unsung, hero molecules known as key intermediates. These compounds are the linchpins of multi-step syntheses, embodying the core structural motifs that are elaborated upon to achieve the final therapeutic agent. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a quintessential example of such an intermediate. Its structure is not arbitrary; it is a carefully designed building block, possessing the precise functionality required for efficient and strategic bond formation. This guide provides an in-depth exploration of this vital compound, from its logical synthesis to its pivotal role in the construction of important pharmaceuticals.
Compound Identification and Physicochemical Profile
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an α-chloro ketone derivative of 2,3-dihydrobenzofuran. This bifunctional nature—a reactive electrophilic ketone and a labile carbon-chlorine bond—makes it a highly valuable and versatile precursor in organic synthesis.[1]
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
| Synonyms | 5-Chloroacetyl-2,3-dihydrobenzofuran | [2][3] |
| CAS Number | 64089-34-5 | [2][4] |
| Molecular Formula | C₁₀H₉ClO₂ | [2][4][5] |
| Molecular Weight | 196.63 g/mol | [2][4] |
| Appearance | Expected to be a solid | [1] |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, Chloroform) | [1] |
Strategic Synthesis: A Two-Step Approach
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is most logically and efficiently achieved through a two-step sequence starting from 2,3-dihydrobenzofuran. This strategy involves:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the electron-rich aromatic ring.
-
Alpha-Chlorination: Selective chlorination of the methyl group of the newly introduced acetyl moiety.
This sequence is predicated on fundamental principles of electrophilic aromatic substitution and enolate chemistry, providing a high-yielding and scalable route to the target molecule.
Caption: Overall synthetic workflow for the target compound.
Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
Expertise & Causality: The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[6] We select this method to install the acetyl group because the 2,3-dihydrobenzofuran ring is activated towards electrophilic substitution by the ether oxygen. The reaction employs a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from acetyl chloride.[7][8] This acylium ion is the potent electrophile required to overcome the aromaticity of the benzofuran ring system.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)ethanone
Trustworthiness: This protocol is a self-validating system. Each step, from the inert atmosphere to the specific quench and workup procedures, is designed to maximize yield and purity by controlling the highly reactive species involved.
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and suspend it in an anhydrous solvent like dichloromethane (DCM) at 0 °C using an ice bath.[7]
-
Acylating Agent Addition: Dissolve acetyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. Stir for an additional 30 minutes to ensure the formation of the acylium ion complex.[7]
-
Substrate Addition: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction with extreme caution by slowly adding crushed ice, followed by the dropwise addition of 1 M hydrochloric acid (HCl) to hydrolyze the aluminum complexes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(2,3-dihydrobenzofuran-5-yl)ethanone, which can be purified further by recrystallization or column chromatography.[9]
Step 2: α-Chlorination of the Ketone Intermediate
Expertise & Causality: With the acetyl group installed, the next strategic step is the selective chlorination at the α-carbon. α-Halo ketones are crucial synthetic precursors.[10] The acidic α-protons of the ketone allow for the formation of an enol or enolate intermediate, which then attacks an electrophilic chlorine source. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation, providing a clean reaction.[10][11]
Caption: Mechanism of α-Chlorination of a ketone.
Experimental Protocol: Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the starting ketone, 1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equivalent), in a suitable solvent mixture such as methanol and ethyl acetate/dichloromethane.[10]
-
Reagent Addition: Add sulfuryl chloride (1.5 equivalents) dropwise to the stirred solution at room temperature (or slightly cooled, 20-30 °C).[10] The reaction is often exothermic and may require cooling to maintain control.
-
Reaction Monitoring: Stir the mixture for 1-2 hours at room temperature after the addition is complete. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be dissolved in a solvent like ethyl acetate and washed with water and brine to remove any remaining acids.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone can be purified by crystallization from a suitable solvent like ethanol to obtain X-ray quality crystals.[10]
Reactivity and Application in Pharmaceutical Synthesis
The synthetic value of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone lies in the reactivity of its α-chloro ketone moiety. The carbon atom bonded to the chlorine is highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This makes it an ideal building block for attaching amine-containing fragments, a common strategy in drug synthesis.
Pivotal Role in Darifenacin Synthesis
The most notable application of this intermediate is in the synthesis of Darifenacin.[12][13][14] Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[15] The core of the Darifenacin molecule is constructed by alkylating a chiral pyrrolidine derivative with an ethyl-2,3-dihydrobenzofuran group. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone serves as the precursor to this essential side chain.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 001chemical.com [001chemical.com]
- 3. 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE [drugfuture.com]
- 4. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
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- 15. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Foreword: The Unsung Architect in Complex Molecule Synthesis
In the landscape of drug discovery and development, the narrative often centers on the final, biologically active molecule. However, the journey to these complex structures is paved by a series of meticulously designed and executed chemical transformations, often relying on versatile and sometimes overlooked intermediates. This guide delves into the discovery, history, and synthetic pathways of one such crucial building block: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone . While it may not be a household name, its significance lies in its utility as a key intermediate, providing a foundational scaffold for the synthesis of a range of more complex molecules, including pharmaceutically active compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its theoretical underpinnings to practical synthetic considerations.
The Dihydrobenzofuran Moiety: A Privileged Scaffold in Medicinal Chemistry
The story of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is intrinsically linked to the broader importance of the 2,3-dihydrobenzofuran core. This heterocyclic motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its prevalence in a wide array of natural products and synthetic drugs with diverse pharmacological activities underscores its significance.
The inherent structural features of the dihydrobenzofuran ring system, including its rigidity, defined spatial orientation of substituents, and potential for hydrogen bonding, make it an attractive scaffold for the design of novel therapeutic agents. Its derivatives have been investigated for a multitude of applications, including as anti-inflammatory, antimicrobial, and central nervous system-acting agents. The chloroacetyl group appended to this core in our topic compound further enhances its synthetic versatility, providing a reactive handle for a variety of nucleophilic substitution reactions.
Unraveling the Synthetic Pathway: A Tale of Electrophilic Aromatic Substitution
While a singular, celebrated moment of "discovery" for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is not prominently documented in historical chemical literature, its emergence is a logical consequence of the development of fundamental organic reactions, most notably the Friedel-Crafts acylation . This powerful reaction, developed by Charles Friedel and James Crafts in 1877, allows for the attachment of acyl groups to aromatic rings and has become a cornerstone of synthetic organic chemistry.
The most probable and widely accepted method for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is the direct Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The Reaction Mechanism: A Step-by-Step Visualization
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the chloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 2,3-dihydrobenzofuran acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the benzene ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Alternative Two-Step Synthesis
An alternative, albeit less direct, synthetic route involves a two-step process:
-
Friedel-Crafts Acetylation: 2,3-dihydrobenzofuran is first acetylated using acetyl chloride or acetic anhydride to yield 1-(2,3-dihydrobenzofuran-5-yl)ethanone .
-
α-Chlorination: The resulting ketone is then subjected to chlorination at the alpha-position of the acetyl group, typically using a chlorinating agent like sulfuryl chloride (SO₂Cl₂), to introduce the chlorine atom and form the desired product.
While this two-step approach is feasible, the direct chloroacetylation is generally more atom-economical and efficient.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols are provided as a general guideline and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Direct Friedel-Crafts Chloroacetylation
Materials:
-
2,3-Dihydrobenzofuran
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq.). Cool the flask to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add anhydrous dichloromethane to the flask with stirring. In a separate dropping funnel, prepare a solution of 2,3-dihydrobenzofuran (1.0 eq.) and chloroacetyl chloride (1.05 eq.) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride at a rate that maintains the internal temperature below 5 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is presented in the table below.
| Property | Value |
| CAS Number | 64089-34-5 |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 73-75 °C |
Applications in Synthesis: A Gateway to Complexity
The primary value of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone lies in its utility as a versatile synthetic intermediate. The chloroacetyl group serves as an excellent electrophilic site for the introduction of various nucleophiles, enabling the construction of more elaborate molecular architectures.
One notable application is in the synthesis of precursors for pharmacologically active molecules. For instance, it can be a building block in the synthesis of compounds related to Darifenacin , a muscarinic M3 receptor antagonist used to treat overactive bladder. The chloroacetyl group allows for the facile introduction of amine-containing fragments, a common strategy in the synthesis of many pharmaceutical agents.
Conclusion: An Enduring Legacy in Chemical Synthesis
While the discovery of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone may not be marked by a singular historical event, its importance is firmly established through its practical application in the synthesis of complex organic molecules. Its preparation, rooted in the foundational principles of the Friedel-Crafts reaction, highlights the enduring power of classic organic transformations. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool, offering a reliable and versatile starting point for the construction of novel compounds with therapeutic potential. As the quest for new and improved pharmaceuticals continues, the role of such key intermediates will remain as critical as ever.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
-
001Chemical. 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. [Link]
Navigating the Synthesis and Supply of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
In the landscape of pharmaceutical development, the efficient synthesis of key intermediates is paramount to the successful and timely delivery of novel therapeutics. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a substituted aromatic ketone, has emerged as a critical building block, most notably in the synthesis of Darifenacin.[1] Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The structural integrity and purity of this intermediate directly impact the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, including its commercial availability, a detailed synthetic protocol via Friedel-Crafts acylation, and its analytical characterization.
Commercial Availability: Sourcing High-Quality Starting Material
For research and development purposes, securing a reliable supply of starting materials is a critical first step. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, identified by the CAS Number 64089-34-5, is commercially available from a number of reputable suppliers.[2][3][4][5] The availability of this compound from various sources provides researchers with flexibility in sourcing and procurement.
| Supplier | Purity | Additional Information |
| Sigma-Aldrich | Not specified on the product page, but typically high purity for research chemicals. | A well-established supplier with extensive technical documentation. |
| Sinfoo Biotech | ≥97% | Provides basic product specifications.[3] |
| 001CHEMICAL | Research grade | Offers the compound for research needs and provides the MSDS.[2] |
| Molbase (Hangzhou J&H Chemical Co., Ltd.) | ≥97% | Provides purchasing information including lead time and price.[4] |
| Coresyn Pharmatech Co., Ltd. | Not specified | A manufacturer based in China.[5] |
Synthetic Protocol: A Validated Approach to Friedel-Crafts Acylation
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is most effectively achieved through the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[6][7][8] The following protocol is a robust and reproducible method, synthesized from established procedures for similar acylation reactions.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 2,3-dihydrobenzofuran.
Materials and Equipment:
-
2,3-Dihydrobenzofuran
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) under an inert atmosphere.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry of the aluminum chloride.
-
Cooling: Cool the slurry to 0°C using an ice bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aluminum chloride slurry over 20-30 minutes, maintaining the temperature at 0°C.
-
Formation of Acylium Ion Complex: Stir the mixture for an additional 30 minutes at 0°C to allow for the formation of the electrophilic acylium ion complex.
-
Addition of Substrate: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2,3-dihydrobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, while maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to yield pure 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical as aluminum chloride, the Lewis acid catalyst, is highly reactive with water. Moisture would deactivate the catalyst and hydrolyze the chloroacetyl chloride.
-
Stoichiometry: A slight excess of aluminum chloride and chloroacetyl chloride is used to ensure the complete consumption of the starting 2,3-dihydrobenzofuran.
-
Controlled Addition at Low Temperature: The dropwise addition of reagents at 0°C is essential to manage the exothermic nature of the Friedel-Crafts acylation, preventing side reactions and ensuring the stability of the acylium ion.
-
Aqueous Work-up: The acidic and basic washes in the work-up procedure are necessary to remove any unreacted aluminum chloride, neutralize the reaction mixture, and remove any acidic or basic byproducts.
Analytical Characterization: Verifying Product Identity and Purity
The structural confirmation and purity assessment of the synthesized 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone are crucial. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[9][10][11][12][13][14][15][16]
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Chloromethyl Protons (-CH₂Cl): A singlet at approximately δ 4.5-4.8 ppm.
-
Dihydrobenzofuran Protons: Two triplets corresponding to the -OCH₂- and -ArCH₂- protons of the dihydrofuran ring, typically in the regions of δ 4.6 ppm and δ 3.2 ppm, respectively.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 195-200 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Chloromethyl Carbon (-CH₂Cl): A signal around δ 45-50 ppm.
-
Dihydrobenzofuran Carbons: Signals corresponding to the -OCH₂- and -ArCH₂- carbons.
Expected IR Spectral Data (KBr Pellet or Thin Film):
-
C=O Stretch (Ketone): A strong absorption band around 1670-1690 cm⁻¹.
-
C-Cl Stretch: An absorption in the region of 600-800 cm⁻¹.
-
Ar-H Stretch: Signals above 3000 cm⁻¹.
-
C-O-C Stretch (Ether): An absorption band in the range of 1000-1300 cm⁻¹.
The Role in Drug Development: A Gateway to Darifenacin
The primary significance of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Darifenacin.[1] The chloroacetyl group serves as a reactive handle for the subsequent alkylation of a pyrrolidine derivative, a crucial step in the construction of the final drug molecule.
Caption: Synthetic pathway from the intermediate to Darifenacin.
The purity of this intermediate is critical, as any impurities can be carried through the synthetic sequence, potentially leading to the formation of difficult-to-remove related substances in the final API. Therefore, a thorough understanding of its synthesis and characterization is essential for any researcher or professional involved in the development of Darifenacin or related compounds.
Conclusion
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a commercially available and synthetically accessible key intermediate with significant importance in the pharmaceutical industry. The Friedel-Crafts acylation provides a reliable route for its synthesis, and its chemical properties are well-defined for analytical verification. This guide offers a comprehensive technical foundation for researchers and drug development professionals, enabling them to confidently source, synthesize, and utilize this valuable compound in their research and development endeavors.
References
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- 4. 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone64089-34-5,Purity≥97%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]
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- 14. Infrared Spectrum of the Adduct 2-Chloro-2-hydroperoxybut-3-ene [(C2H3)CCl(CH3)OOH] of the Reaction between the Criegee Intermediate Methyl Vinyl Ketone Oxide [C2H3C(CH3)OO] and HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
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Analogs and derivatives of "2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone"
An In-Depth Technical Guide to the Analogs and Derivatives of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: A Keystone Intermediate in Medicinal Chemistry
Executive Summary
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a pivotal chemical intermediate, distinguished by its reactive α-chloro ketone functional group attached to a 2,3-dihydrobenzofuran scaffold. This unique combination renders it an exceptionally valuable building block in synthetic and medicinal chemistry. The 2,3-dihydrobenzofuran core is recognized as a "privileged structure," a framework that is recurrently found in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis of the core molecule, its chemical reactivity, and its instrumental role in the development of significant analogs and derivatives. We will explore its application in the synthesis of prominent pharmaceuticals, such as the M3 receptor antagonist Darifenacin, and delve into the broader therapeutic potential of the 2,3-dihydrobenzofuran class, which includes agents targeting cannabinoid receptors and PPARα.[2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the strategic utilization of this versatile chemical entity.
Part 1: The Core Moiety: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
The title compound is a cornerstone for building molecular complexity. Its utility stems from the predictable reactivity of the α-chloro ketone, which serves as a potent electrophilic site for the introduction of diverse functionalities.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this intermediate is crucial for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 64089-34-5 | [5][6][7] |
| Molecular Formula | C₁₀H₉ClO₂ | [6][8] |
| Molecular Weight | 196.63 g/mol | [6][7] |
| IUPAC Name | 2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | [7] |
| Synonyms | 5-Chloroacetyl-2,3-dihydrobenzofuran | [5] |
| Appearance | Varies (typically a solid) | - |
| InChI Key | HQFACNABSBZAFM-UHFFFAOYSA-N | [7] |
Synthesis of the Core Intermediate
The most direct and industrially scalable method for synthesizing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is through the Friedel-Crafts acylation of 2,3-dihydrobenzofuran.
Reaction Principle: This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate chloroacetyl chloride. The catalyst coordinates to the carbonyl oxygen of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich benzene ring of 2,3-dihydrobenzofuran. The substitution occurs preferentially at the 5-position due to the ortho, para-directing nature of the ether oxygen.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Reagent Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring. Maintain the temperature at 0°C.
-
Substrate Addition: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in the same inert solvent and add it dropwise to the reaction mixture over 30-60 minutes. A gradual color change is typically observed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the solvent (DCM or DCE).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone as a crystalline solid.
Reactivity Profile: The α-Chloro Ketone
The synthetic power of this intermediate lies in the high reactivity of the C-Cl bond, which is activated by the adjacent carbonyl group. This makes the methylene carbon an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This reactivity is the gateway to a vast library of derivatives.
Part 2: Synthetic Diversification and Key Derivatives
The true value of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is realized in its conversion to high-value, biologically active molecules.
General Reaction Pathways for Derivatization
The primary reaction is nucleophilic substitution. By varying the nucleophile, a diverse array of chemical scaffolds can be generated.
Caption: General synthetic routes from the core intermediate.
Case Study: Synthesis of Darifenacin
A prominent application of this chemistry is in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist for treating overactive bladder.[4][9] While the commercial synthesis often uses the corresponding 5-(2-bromoethyl) derivative, the underlying principle of coupling the dihydrobenzofuran moiety with a chiral pyrrolidine is analogous.[10][11] The synthesis showcases the formation of a crucial C-N bond.
The overall transformation involves a two-step process from the chloro-ketone intermediate:
-
Reduction: The ketone is reduced to a hydroxyl group.
-
Activation & Substitution: The hydroxyl is converted to a good leaving group (e.g., mesylate or tosylate) or directly to a halide (e.g., bromide), followed by Sₙ2 reaction with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.
Alternatively, direct reaction of a related intermediate, 5-(2-bromoethyl)-2,3-dihydrobenzofuran, with the pyrrolidine derivative in the presence of a base like potassium carbonate is a documented route.[10]
Other Notable Derivatives and Biological Activities
The versatility of the 2,3-dihydrobenzofuran scaffold is evident from the diverse biological activities of its derivatives.[12]
| Derivative Class | Therapeutic Target/Activity | Reference |
| N-alkyl-acylhydrazones | Cannabinoid Receptor 2 (CB2) Agonists | [2] |
| Carboxylic Acids | PPARα Agonists (Hypolipidemic) | [3] |
| Various small molecules | mPGES-1 Inhibitors (Anti-inflammatory) | [1] |
| Amine Derivatives | Psychoactive agents (Serotonin receptor agonists) | [12] |
| Hybrid Molecules | Anticancer Agents | [13] |
Part 3: The 2,3-Dihydrobenzofuran Scaffold in Drug Discovery
A "Privileged Structure"
The 2,3-dihydrobenzofuran motif is termed a "privileged structure" because it can bind to multiple, unrelated biological targets with high affinity.[1] Its rigid, yet three-dimensional, shape provides a stable platform for orienting functional groups in a precise manner to interact with receptor pockets. This inherent bioactivity makes it an attractive starting point for drug discovery campaigns.
Caption: Drug discovery workflow using a privileged scaffold.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 2,3-dihydrobenzofuran core have yielded crucial SAR insights. For instance, in the development of PPARα agonists, the position and nature of the carboxylic acid group and the lipophilic side chain were found to be critical for both potency and selectivity.[3] Similarly, for CB2 agonists, the stereochemistry at the 3-position and the nature of the amide substituent dramatically influence binding affinity.[2] These studies underscore the importance of precise structural modifications, a process greatly facilitated by versatile intermediates like 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Conclusion
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is far more than a simple chemical. It represents a strategic entry point into a rich chemical space populated by a wide range of biologically active molecules. Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists. The proven success of its derivatives, from the established drug Darifenacin to promising new agents targeting inflammation and pain, solidifies the status of the 2,3-dihydrobenzofuran scaffold as a truly privileged structure in modern drug discovery. Future exploration of derivatives from this key intermediate holds significant promise for the development of novel therapeutics.
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- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central (PMC).
- Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity.
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- Process for preparation of darifenacin and intermediates used in the process.
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- Medicinal active applications of Dibenzofuran derivatives.
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- 1-(1-Benzofuran-2-yl)-2-chloroethanone.
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Methodological & Application
Application Notes & Protocols: Synthesis of Benzofuran Derivatives from 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Document ID: AN-BF-2026-0112
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of valuable benzofuran derivatives, utilizing the versatile starting material, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Benzofuran scaffolds are of significant interest due to their prevalence in natural products and their wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide details robust protocols for the intramolecular cyclization of the α-chloro ketone precursor to yield functionalized benzofuran cores, explains the underlying chemical principles, and provides workflows for product characterization.
Introduction: The Significance of the Benzofuran Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzofuran moiety is a privileged structure.[1] Its unique electronic and structural properties allow for diverse intermolecular interactions with biological targets like enzymes and receptors.[1] Naturally occurring benzofurans, such as Ailanthoidol and Moracin D, have demonstrated significant antitumor and anti-inflammatory activities.[1] Synthetic benzofuran derivatives are integral to numerous FDA-approved drugs and are actively explored as potential therapeutic agents against a range of diseases, including breast cancer and Alzheimer's disease.[3][4][5]
The α-halo ketone functionality is a powerful and versatile electrophilic partner in organic synthesis. Specifically, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone serves as an ideal precursor for constructing a new, fused benzofuran ring system through intramolecular cyclization strategies. This application note focuses on a reliable and scalable method analogous to the Williamson ether synthesis, a cornerstone reaction in the formation of ether linkages.[6][7]
Synthetic Strategy: From α-Chloro Ketone to Benzofuran
The core transformation involves a base-mediated intramolecular nucleophilic substitution (SN2) reaction. The strategy hinges on the generation of a phenoxide nucleophile ortho to the α-chloro ketone side chain, which then attacks the electrophilic carbon bearing the chlorine atom to form the furan ring.
General Reaction Scheme
The overall transformation can be visualized as a two-step process initiated by the deprotection of a strategically placed hydroxyl group, followed by cyclization.
Caption: General workflow for benzofuran synthesis.
Mechanistic Insight: Intramolecular Williamson Ether Synthesis
The key cyclization step is a classic example of an intramolecular Williamson ether synthesis.[7][8][9]
-
Deprotonation: A suitable base (e.g., potassium carbonate, sodium hydride) abstracts the acidic proton from the phenolic hydroxyl group, generating a potent phenoxide nucleophile.
-
SN2 Attack: The resulting phenoxide attacks the adjacent electrophilic carbon atom of the α-chloro ketone moiety in a backside attack, displacing the chloride leaving group.[10]
-
Ring Formation: This concerted SN2 reaction results in the formation of the five-membered furan ring, yielding the benzofuran product.
Caption: Mechanism of intramolecular SN2 cyclization. (Note: As I cannot generate real images, the IMG SRC placeholders illustrate where chemical structure diagrams would be placed.)
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. α-chloro ketones are lachrymatory and should be handled with care.
Protocol 1: Synthesis of 5-Acetyl-6-hydroxy-2,3-dihydrobenzofuran
This protocol assumes a common precursor where the hydroxyl group is protected as a methoxy ether, requiring demethylation prior to cyclization.
Materials:
-
2-Chloro-1-(6-methoxy-2,3-dihydrobenzofuran-5-yl)ethanone (1.0 eq)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.2 eq)
-
Anhydrous DCM
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
Part A: Demethylation
-
Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BBr₃ solution (1.2 eq) dropwise via syringe over 15 minutes. The reaction may change color.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenolic intermediate. This intermediate is often used directly in the next step without further purification.
Part B: Intramolecular Cyclization
-
To the crude phenolic intermediate from Part A, add anhydrous K₂CO₃ (3.0 eq) and a suitable solvent like acetone or DMF (approx. 0.1 M).
-
Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 80-100 °C is typical) and stir vigorously.[10]
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure benzofuran derivative.
Characterization Data
The synthesized products must be rigorously characterized to confirm their structure and purity.[11]
Spectroscopic Data Summary
The following table provides expected spectroscopic data for a representative product, such as a 2-acylbenzofuran derivative.
| Technique | Expected Observations | Notes |
| ¹H NMR | Aromatic protons: δ 7.0-8.5 ppm (multiplets).[11] Furan ring proton: δ ~7.0-7.5 ppm (singlet). Acetyl protons: δ ~2.5 ppm (singlet). Dihydrofuran protons: Characteristic multiplets. | Chemical shifts are solvent-dependent. Data is based on typical values for 2-acylbenzofurans.[11][12] |
| ¹³C NMR | Carbonyl carbon: δ >190 ppm. Aromatic/Furan carbons: δ 110-160 ppm. Acetyl methyl carbon: δ ~25-30 ppm. | The carbonyl carbon is highly deshielded.[11] |
| FT-IR | Strong C=O stretch: ~1680-1700 cm⁻¹ (aryl ketone).[12] C-O-C stretch: ~1000-1300 cm⁻¹ (ether linkage). Aromatic C=C bends: ~1475-1600 cm⁻¹.[12] | Confirms the presence of key functional groups. |
| Mass Spec (MS) | Molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight. Characteristic fragmentation patterns, such as the loss of the acetyl group ([M - COCH₃]⁺).[12][13] | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[14] |
Analytical Workflow
Caption: Workflow for product purification and analysis.
Troubleshooting and Scientist's Notes
-
Incomplete Demethylation: If TLC shows significant starting material after the BBr₃ step, consider increasing the reaction time or the equivalents of BBr₃. Ensure all reagents and glassware are scrupulously dry, as BBr₃ reacts violently with water.
-
Low Cyclization Yield: The choice of base and solvent is critical. While K₂CO₃ in acetone is standard, stronger bases like NaH in an aprotic polar solvent like DMF can be more effective, especially for sterically hindered substrates.[7][10] However, this may also increase side reactions.
-
Side Reactions: The primary competing reaction is intermolecular reaction or elimination, especially if the SN2 site is sterically hindered.[7] Running the cyclization step at high dilution can favor the desired intramolecular pathway.
-
Purification Challenges: Benzofuran products can sometimes be difficult to separate from starting materials or byproducts. A careful selection of the mobile phase for column chromatography is essential. Utilizing a gradient elution is highly recommended.
Conclusion
The transformation of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone derivatives into novel benzofuran systems via intramolecular cyclization is a powerful strategy in medicinal chemistry. The protocols outlined in this guide are robust and adaptable, providing a solid foundation for the synthesis of diverse libraries of these pharmacologically important scaffolds. Rigorous purification and comprehensive spectroscopic characterization are paramount to ensuring the quality and identity of the final compounds, enabling their confident application in drug discovery and development programs.
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Application Notes and Protocols: Nucleophilic Amination of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Abstract
This document provides a comprehensive technical guide for the reaction of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone with various primary and secondary amines. This reaction is a cornerstone for the synthesis of a class of β-keto phenethylamines, specifically those incorporating the biologically significant 2,3-dihydrobenzofuran moiety. These products, which are structurally related to synthetic cathinones, are of considerable interest in medicinal chemistry and drug development programs. This guide details the underlying reaction mechanism, provides validated experimental protocols, outlines expected outcomes, and offers troubleshooting advice for common challenges. The protocols are designed for researchers, chemists, and professionals in the field of synthetic organic chemistry and drug discovery.
Introduction: The Synthetic Utility of an α-Haloketone Intermediate
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an α-haloketone, a class of highly reactive and versatile synthetic building blocks.[1][2] The high reactivity of these compounds stems from the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and makes the α-carbon highly susceptible to nucleophilic attack.[1] The reaction with amines, in particular, provides a direct and efficient route to α-amino ketones, a structural motif present in numerous pharmacologically active compounds.[3][4]
The products derived from this specific ketone are of particular interest as they are analogues of synthetic cathinones.[5][6][7] Synthetic cathinones are a class of new psychoactive substances (NPS) that mimic the effects of controlled stimulants like amphetamines.[8][9] The incorporation of the 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry found in various bioactive compounds, offers a pathway to novel analogues with potentially unique pharmacological profiles.[10][11] Understanding and mastering this synthetic transformation is therefore critical for researchers exploring this chemical space for therapeutic or toxicological purposes.
Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)
The reaction between 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[12] The amine acts as the nucleophile, attacking the electrophilic α-carbon (the carbon bonded to the chlorine atom) and displacing the chloride ion as the leaving group in a single, concerted step.
Key Mechanistic Points:
-
Electrophilic Site: The primary site of attack is the α-carbon, not the carbonyl carbon. The carbonyl group's electron-withdrawing nature activates the adjacent carbon for substitution.[1]
-
SN2 Pathway: This pathway is strongly favored over an SN1 mechanism. An SN1 reaction would require the formation of a primary carbocation on the α-carbon, which is highly unstable and further destabilized by the adjacent electron-withdrawing carbonyl group.[12]
-
Role of the Amine: The amine serves a dual role: it acts as the nucleophile in the substitution step and, typically, a second equivalent of the amine (or an added non-nucleophilic base) acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, forming an ammonium salt.
-
Potential Side Reactions: The use of strongly basic nucleophiles can lead to competing elimination reactions or the formation of α-haloenolate ions, which can participate in other side reactions.[12] Therefore, weakly basic amines or carefully controlled conditions are often preferred.
Figure 1: SN2 mechanism for the amination of the title α-haloketone.
Experimental Protocols
The following protocols provide a general framework for the synthesis. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific amine used.
General Protocol for Reaction with Primary/Secondary Amines
This procedure is adapted from established methods for the synthesis of cathinone derivatives from α-haloketones.[3][8]
Materials and Reagents:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 eq)
-
Amine (e.g., methylamine, pyrrolidine, etc.) (2.2 eq)
-
Solvent (e.g., Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 eq) in the chosen solvent (e.g., acetonitrile, 10 mL per mmol of ketone).
-
Amine Addition: Cool the solution in an ice bath (0 °C). To the stirred solution, add the amine (2.2 eq) dropwise. If the amine is a gas (like methylamine), it can be bubbled through the solution or added as a solution in a suitable solvent (e.g., methylamine in THF).
-
Causality Note: The use of at least two equivalents of the amine is crucial. The first equivalent acts as the nucleophile, while the second acts as a base to quench the HCl byproduct, preventing the protonation and deactivation of the nucleophile. An external, non-nucleophilic base like triethylamine or diisopropylethylamine can also be used.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Insight: For less reactive amines, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-amino ketone.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Figure 2: General experimental workflow for the amination reaction.
Data Presentation: Reaction Conditions and Yields
The choice of amine and reaction conditions can significantly impact the outcome. The following table summarizes typical conditions for related α-haloketone aminations found in the literature, providing a starting point for optimization.
| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Methylamine | Dichloromethane | 0 to RT | 2–4 | 70–85 | Adapted from[8] |
| Pyrrolidine | Acetonitrile | RT | 3–6 | 75–90 | General protocol |
| Piperidine | THF | RT to 40 | 4–8 | 70–85 | General protocol |
| Ethylamine | Dichloromethane | 0 to RT | 2–5 | 65–80 | Adapted from[8] |
| Aniline (weakly nucleophilic) | Acetonitrile | 50–60 | 12–24 | 40–60 | General protocol |
Note: Yields are estimates based on analogous reactions and will vary based on the specific substrate and precise reaction conditions.
Applications and Significance of Products
The primary application of this reaction is the synthesis of novel psychoactive substances for pharmacological and toxicological evaluation. The resulting 2-amino-1-(2,3-dihydrobenzofuran-5-yl)ethanone derivatives are analogues of synthetic cathinones.
-
Drug Development: The dihydrobenzofuran ring system is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[10][11] By combining this moiety with the cathinone pharmacophore, novel compounds with potentially altered potency, selectivity for monoamine transporters (DAT, SERT, NET), and metabolic stability can be generated.
-
Forensic Science: The synthesis and characterization of these compounds are vital for forensic laboratories to develop analytical standards for the identification of new designer drugs in seized materials.[8]
-
Structure-Activity Relationship (SAR) Studies: This synthetic route allows for the systematic modification of the amine substituent (R¹ and R² in Figure 1), enabling detailed SAR studies. These studies help elucidate how changes in the N-alkyl group affect the compound's interaction with monoamine transporters and its overall psychoactive profile.[5][8]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Amine is not sufficiently nucleophilic (e.g., highly hindered or electron-poor).2. Insufficient reaction time or temperature.3. Amine was deactivated by protonation (insufficient base). | 1. Increase reaction temperature or use a more polar aprotic solvent (e.g., DMF).2. Extend reaction time and monitor carefully by TLC.3. Ensure at least 2 equivalents of amine are used, or add 1.2 equivalents of a non-nucleophilic base like triethylamine. |
| Formation of Multiple Products | 1. Side reactions due to strongly basic amine (enolate formation).2. Over-alkylation if a primary amine is used and conditions are harsh.3. Degradation of starting material or product. | 1. Use a less basic amine or run the reaction at a lower temperature.2. Use a moderate excess of the primary amine and avoid high temperatures.3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if reagents are air-sensitive. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel.2. Ammonium salt byproduct co-elutes with the product. | 1. Add a small amount (0.5-1%) of triethylamine to the eluent to suppress tailing. Consider reverse-phase chromatography.2. Ensure the aqueous work-up (wash with NaHCO₃) is performed thoroughly to remove all ammonium salts before chromatography. |
References
-
Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available from: [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available from: [Link]
-
Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. Available from: [Link]
-
Nel, M. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available from: [Link]
-
JoVE. (n.d.). Base-Promoted α-Halogenation of Aldehydes and Ketones. Journal of Visualized Experiments. Available from: [Link]
-
Ferreira, B., et al. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 25(8), 4192. Available from: [Link]
-
Li, J., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8503. Available from: [Link]
-
Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. Available from: [Link]
-
Val C, et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules. 26(11):3384. Available from: [Link]
-
O'Brien, A. G., & Toste, F. D. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 35-51. Available from: [Link]
-
Almeida, A. S., Silva, B., Guedes de Pinho, P., Remião, F., & Fernandes, C. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1998. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]
-
Almeida, A. S., et al. (2022). Synthetic Cathinones. MDPI Encyclopedia. Available from: [Link]
-
Cozzi, N. V., et al. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. Current Addiction Reports, 1(1), 3-17. Available from: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. Available from: [Link]
-
FDA Global Substance Registration System. (n.d.). 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. Available from: [Link]
-
Jones, P. G., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1104-1108. Available from: [Link]
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Synthesis of 2-amino-4-(2,3-dihydrobenzofuran-5-yl)thiazole via Hantzsch Thiazole Condensation
An Application Note and Protocol for Researchers
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a vast spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide derivative, remains one of the most fundamental and efficient methods for constructing this valuable ring system.[3][4][6][7]
This document provides a detailed application note and a robust experimental protocol for the synthesis of 2-amino-4-(2,3-dihydrobenzofuran-5-yl)thiazole. This specific derivative combines the therapeutically significant 2-aminothiazole core with a 2,3-dihydrobenzofuran moiety, a structural feature also found in various biologically active molecules. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established multi-step mechanism involving nucleophilic substitution, cyclization, and dehydration.[6]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon (the carbon bearing the chlorine atom) of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This SN2 displacement of the chloride ion forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration step leads to the formation of a double bond within the ring, resulting in the stable, aromatic 2-aminothiazole product.
The thermodynamic driving force for this reaction is the formation of the highly stable aromatic thiazole ring.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol
This protocol is based on established Hantzsch synthesis procedures for analogous α-haloketones and is designed to be a self-validating system through in-process monitoring and comprehensive final characterization.[1][3][8]
Materials and Equipment
-
Reagents:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Absolute Ethanol (Reagent Grade)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filtration flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of ketone).
-
Reagent Addition: To this solution, add thiourea (1.2 eq).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) to observe the disappearance of the starting ketone spot and the appearance of the product spot. The reaction is typically complete within 3-8 hours.[1]
-
Product Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold deionized water (approx. 5-10 times the volume of ethanol used). A solid precipitate of the product should form.[3][8]
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold deionized water to remove any unreacted thiourea and other water-soluble impurities.
-
Drying: Dry the collected solid product, either air-dried or in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Purification (Optional): If TLC analysis of the crude product shows significant impurities, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a high-purity final product.
Caption: Figure 2: Experimental Workflow.
Data and Expected Characterization
The identity and purity of the synthesized 2-amino-4-(2,3-dihydrobenzofuran-5-yl)thiazole should be confirmed using standard analytical techniques.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq Ketone : 1.2 eq Thiourea | A slight excess of thiourea ensures complete consumption of the limiting ketone reagent. |
| Solvent | Absolute Ethanol | Effectively dissolves both reactants and facilitates the reaction mechanism. |
| Temperature | Reflux (~78 °C) | Provides sufficient activation energy for a reasonable reaction rate without causing degradation. |
| Reaction Time | 3-8 hours | Typical duration for this condensation; should be confirmed by TLC monitoring.[1] |
| Typical Yield | 70-90% | Expected yield for Hantzsch synthesis under these conditions. |
Expected Analytical Data:
-
¹H NMR:
-
A singlet for the C5-proton of the thiazole ring (typically δ 6.5-7.0 ppm).[9]
-
Signals corresponding to the aromatic and aliphatic protons of the 2,3-dihydrobenzofuran moiety.
-
A broad singlet for the -NH₂ protons (typically δ 5.0-7.0 ppm, can exchange with D₂O).
-
-
¹³C NMR:
-
Signals for the thiazole ring carbons (C2 ~168 ppm, C4 ~145-150 ppm, C5 ~105-110 ppm).[10]
-
Signals corresponding to the carbons of the 2,3-dihydrobenzofuran substituent.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ peak corresponding to the molecular formula C₁₁H₁₁N₂OS.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations for the primary amine (~3100-3400 cm⁻¹).
-
C=N and C=C stretching vibrations characteristic of the thiazole ring (~1500-1650 cm⁻¹).
-
Scientific Integrity & Logic: A Self-Validating Protocol
The trustworthiness of this protocol is established through its inherent causality and self-validating checkpoints.
-
Causality in Experimental Design:
-
Choice of Solvent: Ethanol is a polar, protic solvent that is ideal for this reaction. It effectively solvates the reactants and the ionic intermediates formed during the reaction, facilitating the cyclization step. Its boiling point is suitable for providing thermal energy without requiring high-pressure apparatus.
-
Work-up Strategy: The precipitation of the product in water is a critical purification step. The desired thiazole product has low aqueous solubility, while the excess thiourea and any inorganic salts formed are readily dissolved, allowing for a simple and effective separation by filtration.
-
-
Self-Validation System:
-
TLC Monitoring: This is a crucial in-process control. It provides direct visual evidence of the reaction's progression, allowing the researcher to confirm that the starting material is being consumed and the product is forming. This prevents premature termination (low yield) or prolonged heating (potential for side-product formation and degradation), ensuring reproducibility.
-
Spectroscopic Confirmation: The final product's identity is not assumed. A full suite of characterization data (NMR, MS, IR) provides an unambiguous structural confirmation. A sharp melting point determination after recrystallization further validates the compound's purity. This multi-faceted analytical approach ensures the integrity of the experimental outcome.
-
References
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- Organic Chemistry Portal. (2024). Synthesis of thiazoles. Organic Chemistry Portal.
- Bir, S., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances.
- Kumar, S., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
- Benchchem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl)thiazol-2-amine. Benchchem.
- SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive.
- Pirol, S., et al. (2008). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC, NIH.
- ChemicalBook. (2022). Synthesis of Thiazole. ChemicalBook.
- ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. ResearchGate.
- Sreedhar, B., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
- Journal of Chemistry. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Hindawi.
- Molecules. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. NIH.
- ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 1H NMR spectrum. ChemicalBook.
- Magnetic Resonance in Chemistry. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Wiley Online Library.
- SpectraBase. (n.d.). 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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Application Notes and Protocols: Cyclization Reactions of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Introduction: The Versatility of an α-Haloketone Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds is of paramount importance. "2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" represents a highly versatile starting material, belonging to the class of α-haloketones. The inherent reactivity of the α-halo-ketone moiety, characterized by an electrophilic carbon adjacent to the carbonyl group, makes it a prime substrate for a variety of cyclization reactions. This reactivity allows for the facile synthesis of a diverse array of fused and non-fused heterocyclic systems, many of which are privileged structures in pharmacologically active compounds.
This document provides detailed application notes and protocols for key cyclization reactions of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. We will explore both intermolecular and potential intramolecular cyclization strategies, offering researchers and drug development professionals a practical guide to harnessing the synthetic potential of this valuable building block. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each transformation.
Part 1: Intermolecular Cyclization Reactions - Building Diverse Heterocyclic Scaffolds
Intermolecular cyclizations of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone with various binucleophiles provide a direct route to a range of five- and six-membered heterocyclic rings. These reactions are typically robust and proceed with high efficiency.
Hantzsch Thiazole Synthesis: Access to 2-Aminothiazoles
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a straightforward method for the preparation of thiazole derivatives.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea. The resulting 2-aminothiazole scaffold is a common feature in many FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Reaction Mechanism:
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Experimental workflow for the Hantzsch synthesis.
Protocol 1: Synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-1,3-thiazol-2-amine
This protocol is adapted from established Hantzsch synthesis procedures for analogous α-haloketones.[1]
Materials:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 eq.)
-
Thiourea (1.2 eq.)
-
Absolute Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone in absolute ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(2,3-dihydrobenzofuran-5-yl)-1,3-thiazol-2-amine.
Expected Outcome:
The product is expected to be a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-90% |
| Purification | Recrystallization |
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are present in a variety of biologically active molecules and are known to exhibit a broad range of pharmacological properties. The reaction of an α-haloketone with an o-phenylenediamine is a classical and efficient method for the synthesis of quinoxaline derivatives.[3][4]
Reaction Mechanism:
The reaction proceeds through a tandem condensation-cyclization-oxidation sequence. The o-phenylenediamine undergoes a double condensation with the α-haloketone, which is in situ oxidized or readily undergoes elimination to form a 1,2-dicarbonyl intermediate, leading to the formation of the quinoxaline ring.
Diagram: Quinoxaline Synthesis Mechanism
Sources
Application Notes and Protocols for the Hantzsch Thiazole Synthesis Utilizing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the thiazole ring stands as a quintessential "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics, with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[3][4] The Hantzsch thiazole synthesis, a robust and versatile reaction first described in 1887, remains a primary and highly efficient method for constructing this vital heterocyclic core.[4] The classic Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[2]
This guide focuses on the application of a specific α-chloroketone, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone , in the Hantzsch synthesis. The incorporation of the 2,3-dihydrobenzofuran moiety is a deliberate design choice aimed at leveraging its own standing as a privileged structure in drug discovery.[5] This fused ring system is prevalent in natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory and potential anticancer effects. The combination of these two pharmacologically significant motifs offers a powerful strategy for generating novel molecular architectures with enhanced potential for biological activity and favorable drug-like properties.
This document provides a comprehensive technical guide, including detailed experimental protocols, mechanistic insights, and practical considerations for the synthesis of novel 4-(2,3-dihydrobenzofuran-5-yl)thiazole derivatives.
Part 1: Synthesis of the Key Precursor: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
The synthesis of the α-chloroketone is a critical first step. The most direct and common method is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]
Reaction Principle: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the chloroacetyl chloride, generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2,3-dihydrobenzofuran. The dihydrofuran ring directs the acylation primarily to the 5-position due to electronic and steric factors. Subsequent loss of a proton re-aromatizes the ring, yielding the desired product.[6]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,3-Dihydrobenzofuran | 120.15 | 5.0 g | 41.6 | 1.0 |
| Chloroacetyl Chloride | 112.94 | 5.18 g (3.7 mL) | 45.8 | 1.1 |
| Anhydrous AlCl₃ | 133.34 | 6.66 g | 50.0 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equiv.).
-
Solvent Addition: Under an inert atmosphere of nitrogen, add anhydrous dichloromethane (50 mL) to the flask to create a suspension of the aluminum chloride.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.1 equiv.) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
Addition of 2,3-Dihydrobenzofuran: Dissolve 2,3-dihydrobenzofuran (1.0 equiv.) in anhydrous DCM (30 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 45-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly quench the reaction by pouring it into a beaker containing crushed ice (100 g) and 1 M HCl (50 mL) with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Part 2: The Hantzsch Thiazole Synthesis
The core of this guide is the Hantzsch reaction, which constructs the thiazole ring by reacting the synthesized α-chloroketone with a thioamide. The choice of thioamide (R-C(=S)NH₂) determines the substituent at the 2-position of the resulting thiazole. A common and readily available thioamide is thiourea, which yields a 2-aminothiazole.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established multi-step pathway:[2]
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic α-carbon of the chloroketone, displacing the chloride ion in an SN2 reaction. This forms an isothioamide intermediate.
-
Tautomerization: The intermediate can tautomerize.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(2,3-dihydrobenzofuran-5-yl)thiazole
This protocol describes the synthesis using thiourea as the thioamide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | 196.63 | 1.0 g | 5.09 | 1.0 |
| Thiourea | 76.12 | 0.43 g | 5.60 | 1.1 |
| Absolute Ethanol | - | 20 mL | - | - |
| 5% Sodium Carbonate (Na₂CO₃) Solution | - | 30 mL | - | - |
| Deionized Water | - | - | - | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equiv.) in absolute ethanol (20 mL).
-
Addition of Thiourea: Add thiourea (1.1 equiv.) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC (a typical mobile phase would be ethyl acetate/hexanes). The reaction is generally complete within 2-4 hours. Note: As an α-chloroketone, this substrate may require a longer reaction time compared to its α-bromo analogue.
-
Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Work-up: Pour the cooled reaction mixture into a beaker containing a cold 5% sodium carbonate solution (30 mL) and stir. This neutralizes any hydro-chloric acid formed during the reaction and helps to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven at a low temperature to a constant weight.
-
Characterization: The final product, 2-Amino-4-(2,3-dihydrobenzofuran-5-yl)thiazole, should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry, and melting point).
Sources
- 1. jocpr.com [jocpr.com]
- 2. sinfoobiotech.com [sinfoobiotech.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Friedel-Crafts Acylation for the Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Introduction: Strategic Importance of Dihydrobenzofuran Scaffolds in Modern Drug Discovery
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] Specifically, the introduction of a chloroacetyl group onto this ring system, yielding compounds like 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, provides a versatile chemical handle for further elaboration into more complex molecules, making it a key intermediate in drug development pipelines.
This document provides a comprehensive guide to the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone via the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride. We will delve into the mechanistic underpinnings of this classic yet powerful C-C bond-forming reaction, offer a detailed and optimized experimental protocol, and provide troubleshooting guidance to ensure successful and reproducible outcomes for researchers in organic and medicinal chemistry.
Mechanistic Insights: The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the direct attachment of an acyl group to an aromatic ring.[4][5] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which plays a crucial role in generating the highly reactive electrophile.[6][7]
The mechanism proceeds through several distinct steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the key electrophilic species in the reaction.[4][8]
-
Electrophilic Attack: The electron-rich aromatic ring of 2,3-dihydrobenzofuran acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a non-aromatic carbocation intermediate, often referred to as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the benzene ring.[4][9]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[4][9] This deprotonation event restores the aromaticity of the ring system.
-
Product-Catalyst Complexation and Workup: The ketone product, being a Lewis base, forms a stable complex with the aluminum chloride catalyst.[7] This necessitates the use of stoichiometric amounts of the catalyst. An aqueous workup is required to hydrolyze this complex and liberate the final ketone product, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.[7][10]
A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further polysubstitution reactions.[8] Additionally, the acylium ion is not prone to the rearrangements that can plague Friedel-Crafts alkylations.[5][8]
Caption: Mechanism of Friedel-Crafts Acylation.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Materials:
-
2,3-Dihydrobenzofuran (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[11]
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.2 eq). Add anhydrous dichloromethane to create a stirrable suspension.
-
Initial Cooling: Cool the suspension to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Acylating Agent Addition: In a separate, dry flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the temperature at 0 °C, as the formation of the acylium ion complex is exothermic.[10][11] Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Substrate Addition: Dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C with an ice-water bath. Quench the reaction very carefully and slowly by the dropwise addition of crushed ice, followed by 1 M HCl.[11][12] This process is highly exothermic and will release HCl gas; perform this step in a well-ventilated fume hood.[13]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine to remove any remaining acid and inorganic salts.[11][14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Table 1: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| 2,3-Dihydrobenzofuran | 1.0 equivalent | Limiting Reagent |
| Chloroacetyl chloride | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting material. |
| Aluminum Chloride | 1.2 - 1.5 equivalents | Stoichiometric amount needed due to complexation with the product ketone.[7] |
| Solvent | Anhydrous Dichloromethane | Inert, low boiling point, and good solubility for reactants and intermediates.[15] |
| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and minimizes side product formation.[14] |
| Reaction Time | 2 - 4 hours post-addition | Allows for complete conversion; should be monitored by TLC. |
| Work-up | Acidic aqueous quench | Decomposes the AlCl₃-ketone complex and neutralizes the reaction.[10] |
Safety and Handling Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[13][16] Handle in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.[17][18] In case of a spill, do not use water; smother with dry sand.[16]
-
Chloroacetyl Chloride: A corrosive and lachrymatory substance. It is also moisture-sensitive. Handle with extreme care in a well-ventilated fume hood, using appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.
-
Reaction Quenching: The quenching process is highly exothermic and releases HCl gas. Add ice and acid slowly and cautiously to a well-stirred, cooled reaction mixture.
Troubleshooting and Optimization
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. southwest.tn.edu [southwest.tn.edu]
- 18. uprm.edu [uprm.edu]
Application Notes and Protocols: Alkylation of Heterocycles with 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of N-Aryl-β-ketoamines in Medicinal Chemistry
The alkylation of nitrogen-containing heterocycles with α-haloketones is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a diverse array of pharmacologically relevant scaffolds. The resulting N-substituted β-ketoamine derivatives are key intermediates in the construction of numerous therapeutic agents, including kinase inhibitors, antiviral compounds, and central nervous system modulators. The dihydrobenzofuran moiety, in particular, is a privileged scaffold found in a variety of biologically active molecules, valued for its conformational rigidity and favorable interactions with biological targets.
This guide provides a comprehensive overview of the principles and protocols for the alkylation of common heterocycles—imidazole, pyrazole, 1,2,4-triazole, and tetrazole—with the versatile building block, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone . The methodologies detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel chemical entities for drug discovery and development.
Reagent Profile: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
| Property | Value |
| IUPAC Name | 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone |
| CAS Number | 64089-34-5 |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, CH₃CN, THF) |
Safety and Handling of α-Chloroketones
DANGER: α-Haloketones, such as 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and its analogs like 2-chloroacetophenone, are potent lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause severe irritation and burns to the eyes, skin, and respiratory tract.[1][2] All manipulations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][2][3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][4]
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to their hazardous nature, specialized disposal procedures may be required.
General Reaction Mechanism: Nucleophilic Substitution
The alkylation of a heterocycle with 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism. The reaction is typically facilitated by a base, which deprotonates the acidic N-H of the heterocycle to generate a more nucleophilic conjugate base (e.g., imidazolate, pyrazolate). This anionic heterocycle then attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride leaving group and forming a new carbon-nitrogen bond.
Caption: General mechanism for the alkylation of heterocycles.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific heterocycle and available laboratory equipment.
General Protocol for N-Alkylation
This protocol can be adapted for the alkylation of various N-H containing heterocycles.
Materials:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 eq)
-
Heterocycle (e.g., imidazole, pyrazole, 1,2,4-triazole, tetrazole) (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocycle and the anhydrous solvent.
-
Stir the mixture until the heterocycle is fully dissolved.
-
Carefully add the base portion-wise to the reaction mixture. For reactive bases like NaH, addition at 0 °C is recommended.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone in a minimal amount of the anhydrous solvent.
-
Add the solution of the alkylating agent dropwise to the reaction mixture.
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 2-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Caption: Experimental workflow for N-alkylation.
Specific Protocols and Considerations
1. Alkylation of Imidazole
-
Regioselectivity: For unsymmetrical imidazoles, a mixture of N1 and N3 alkylated products may be obtained. The ratio of these isomers can be influenced by the steric and electronic nature of the substituents on the imidazole ring, as well as the reaction conditions.
-
Typical Conditions: Potassium carbonate in DMF or acetonitrile is a commonly used and effective base-solvent system for the alkylation of imidazoles.
2. Alkylation of Pyrazole
-
Regioselectivity: Similar to imidazoles, unsymmetrical pyrazoles can yield a mixture of regioisomers. Steric hindrance often plays a significant role in determining the major product.
-
Base Selection: Stronger bases like sodium hydride (NaH) in THF or DMF can be employed to ensure complete deprotonation and drive the reaction to completion.
3. Alkylation of 1,2,4-Triazole
-
Regioselectivity: 1,2,4-Triazole has two distinct nitrogen atoms available for alkylation (N1 and N4). The reaction can lead to a mixture of 1-substituted and 4-substituted isomers. The product distribution is highly dependent on the reaction conditions.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF often favor N1 alkylation.
4. Alkylation of Tetrazole
-
Regioselectivity: Tetrazole presents a more complex regioselectivity challenge, with the potential for alkylation at N1, N2, N3, or N4. The formation of 1- and 2-substituted isomers is most common.
-
Reaction Conditions: The choice of base and solvent is critical in controlling the regioselectivity of tetrazole alkylation. Cesium carbonate is often a good choice of base to promote the formation of specific isomers.
Data Presentation: Predicted Spectroscopic Data for Alkylated Products
The following table provides predicted spectroscopic data for the N1-alkylated products of imidazole and pyrazole. These values are based on the analysis of similar structures and can be used as a reference for product characterization.
| Compound | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted MS (ESI+) m/z |
| 1-(2,3-Dihydrobenzofuran-5-yl)-2-(imidazol-1-yl)ethanone | 7.8-8.0 (m, 2H), 7.5-7.7 (m, 1H), 7.2-7.4 (m, 2H), 6.8-7.0 (d, 1H), 5.3-5.5 (s, 2H), 4.6-4.8 (t, 2H), 3.2-3.4 (t, 2H) | ~195 (C=O), ~160 (Ar-C), ~138 (Im-C), ~130 (Ar-CH), ~128 (Im-CH), ~125 (Ar-C), ~120 (Im-CH), ~110 (Ar-CH), ~72 (O-CH₂), ~55 (N-CH₂), ~30 (CH₂) | [M+H]⁺: 229.09 |
| 1-(2,3-Dihydrobenzofuran-5-yl)-2-(pyrazol-1-yl)ethanone | 7.8-8.0 (m, 2H), 7.6-7.8 (d, 1H), 7.5-7.6 (d, 1H), 6.8-7.0 (d, 1H), 6.3-6.5 (t, 1H), 5.4-5.6 (s, 2H), 4.6-4.8 (t, 2H), 3.2-3.4 (t, 2H) | ~195 (C=O), ~160 (Ar-C), ~140 (Py-CH), ~130 (Ar-CH), ~128 (Py-CH), ~125 (Ar-C), ~110 (Ar-CH), ~106 (Py-CH), ~72 (O-CH₂), ~58 (N-CH₂), ~30 (CH₂) | [M+H]⁺: 229.09 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of the heterocycle. | Use a stronger base (e.g., NaH) or increase the reaction temperature. |
| Low reactivity of the alkylating agent. | Increase the reaction temperature and/or reaction time. | |
| Formation of Multiple Products | Incomplete reaction leading to a mixture of starting material and product. | Increase reaction time or temperature. |
| Formation of regioisomers. | Modify the base and/or solvent to influence regioselectivity. Separation by column chromatography may be necessary. | |
| Side reactions of the alkylating agent. | Ensure anhydrous conditions and an inert atmosphere to prevent hydrolysis. | |
| Difficulty in Product Purification | Product and starting material have similar polarities. | Optimize the eluent system for column chromatography. Consider derivatization to aid separation. |
Conclusion
The alkylation of heterocycles with 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a versatile and powerful method for the synthesis of novel compounds with significant potential in drug discovery. The protocols and guidelines presented in this document provide a robust starting point for researchers to explore this chemistry. Careful consideration of safety precautions, reaction conditions, and potential for regioisomer formation will enable the successful synthesis and purification of the desired N-alkylated products. Further screening of these novel compounds for biological activity is highly encouraged, given the established pharmacological importance of the dihydrobenzofuran and N-aryl-β-ketoamine motifs.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone. Retrieved from [Link]
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Charkit. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone. Retrieved from [Link]
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- Kumar, A., et al. (2025). Synthesis and Antimicrobial Investigation of Some Novel Phenyl Pyrazole, Azetidinone and Diazenyl Ethanone Derivatives of Benzofurans. E-Journal of Chemistry, 8(1), 1-8.
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-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Arumugam, P., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Journal of Molecular Structure, 1266, 133501.
- Aggarwal, V. K., et al. (2024). Synthesis of 4-Alkyl-2-chloro Imidazoles Using Intermolecular Radical Additions. Organic Letters, 26(29), 5674-5678.
- Vasil'ev, A. V., et al. (2005). Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. Russian Journal of Organic Chemistry, 41(10), 1547-1550.
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 1-6.
- Wang, Z., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 148(1), 1-9.
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- Khan, I., et al. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(4), 1637-1653.
- Li, Y., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage.
- Royal Society of Chemistry. (n.d.).
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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- Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. The Journal of Organic Chemistry, 89(15), 10415-10424.
- ResearchGate. (2012, April 16). How can I synthesize heterocycles from an alpha chloroketone also having a hydroxy group in it?
- Klyba, L. V., et al. (2020). Mass Spectra of New Heterocycles: XXI. Study of Alkyl [(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetates by Electron and Chemical Ionization Mass Spectrometry. Chemistry of Heterocyclic Compounds, 56(5), 632-637.
- De Borggraeve, W. M., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5037.
- Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(11), 3237.
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The Strategic Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: A Gateway to Novel Bioactive Molecules
Introduction: The 2,3-Dihydrobenzofuran Scaffold in Drug Discovery
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently incorporated into the architecture of a wide array of biologically active compounds. Its unique structural and electronic properties make it a cornerstone in the design of novel therapeutics targeting a range of biological pathways. Molecules containing this moiety have demonstrated significant potential as anti-inflammatory agents, central nervous system (CNS) depressants, and selective receptor antagonists.[1][2][3][4] The strategic introduction of functional groups onto this core structure allows for the fine-tuning of pharmacological activity. This guide focuses on the synthesis and application of a key intermediate, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone , a versatile building block for the elaboration into more complex and potentially therapeutic molecules.
Synthetic Strategy: A Two-Step Approach to the Key Intermediate
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is efficiently achieved through a two-step reaction sequence. The first step involves the Friedel-Crafts acylation of 2,3-dihydrobenzofuran to introduce an acetyl group at the 5-position. The subsequent step is the selective alpha-chlorination of the resulting ketone. This approach provides a reliable and scalable route to the desired intermediate.
Part 1: Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)ethanone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds to an aromatic ring.[5][6] In this protocol, we employ acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst to promote the electrophilic aromatic substitution on the electron-rich 2,3-dihydrobenzofuran ring.
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion. The aluminum chloride activates the acetyl chloride, facilitating the departure of the chloride ion and generating the acylium ion. This electrophile is then attacked by the nucleophilic aromatic ring of 2,3-dihydrobenzofuran, leading to the formation of a sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the desired ketone product.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2,3-Dihydrobenzofuran
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir for an additional 20 minutes to allow for the formation of the acylium ion complex.
-
Addition of 2,3-Dihydrobenzofuran: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(2,3-dihydrobenzofuran-5-yl)ethanone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-(2,3-Dihydrobenzofuran-5-yl)ethanone | C₁₀H₁₀O₂ | 162.19 | 90843-31-5[7] |
Part 2: Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone via Alpha-Chlorination
The second step involves the selective chlorination at the alpha-position of the ketone synthesized in Part 1. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation, providing a clean and efficient method for the synthesis of α-chloroketones.[8]
Reaction Mechanism: Alpha-Chlorination with Sulfuryl Chloride
The alpha-chlorination of ketones can proceed through an acid-catalyzed enolization mechanism. Traces of acid in the reaction mixture or generated in situ can catalyze the formation of the enol tautomer of the ketone. This enol then acts as a nucleophile, attacking the electrophilic chlorine of sulfuryl chloride to yield the α-chloroketone and byproducts sulfur dioxide and hydrogen chloride.
Caption: Mechanism of Alpha-Chlorination.
Experimental Protocol: Alpha-Chlorination
Materials:
-
1-(2,3-Dihydrobenzofuran-5-yl)ethanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Gas trap/scrubber for HCl and SO₂
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere. Ensure the setup is connected to a gas trap.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: Add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the stirred solution over 20-30 minutes.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone can be purified by recrystallization or column chromatography to yield the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C₁₀H₉ClO₂ | 196.63 | 64089-34-5[9][10][11] |
Part 3: Application as an Intermediate for Bioactive Molecules
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a highly versatile intermediate due to the presence of the reactive α-chloroketone functionality. This group is an excellent electrophile and readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the facile introduction of diverse side chains, leading to the generation of large libraries of compounds for biological screening.
General Workflow for Derivatization
Caption: General workflow for derivatization.
Exemplary Application: Synthesis of Amine Derivatives
A common application is the reaction with primary or secondary amines to form α-aminoketones, which are prevalent motifs in many CNS-active compounds and receptor antagonists.
General Protocol for Amination:
-
Dissolve 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up to remove the base and any salts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
This straightforward protocol allows for the rapid synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies, aiding in the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This guide provides a comprehensive overview of the synthesis and application of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. The detailed protocols for its two-step synthesis via Friedel-Crafts acylation and subsequent alpha-chlorination offer a reliable pathway for researchers in drug discovery and medicinal chemistry. The reactivity of this key intermediate opens up a vast chemical space for the development of novel bioactive molecules built upon the privileged 2,3-dihydrobenzofuran scaffold.
References
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Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link]
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Deep, A. (2015). EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds. Central Nervous System Agents in Medicinal Chemistry, 15(1), 4. [Link]
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Di Martino, R. M. C., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1236-1243. [Link]
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Kumar, P., et al. (2007). Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 42(9), 1227-32. [Link]
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LookChem. Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. [Link]
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Masilamani, D., & Rogic, M. M. (1981). Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. The Journal of Organic Chemistry, 46(22), 4486–4489. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6504170, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. [Link]
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Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
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Reaxys. 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. [Link]
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ResearchGate. Cleaner Routes for Friedel-Crafts Acylation. [Link]
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ResearchGate. Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. [Link]
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ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation. [Link]
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Saku, O., et al. (2010). Synthetic studies on selective adenosine A2A receptor antagonists. Part II: synthesis and structure-activity relationships of novel benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 20(12), 3768-71. [Link]
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Yoshioka, T., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41457-41484. [Link]
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Synthesis of Novel α,β-Epoxy Ketones via Darzens Condensation with 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Darzens condensation, a cornerstone of carbon-carbon bond formation, facilitates the synthesis of α,β-epoxy carbonyl compounds, also known as glycidic esters or ketones.[1] These epoxides are highly valuable synthetic intermediates, particularly in the pharmaceutical industry, for constructing complex molecular architectures.[2] This application note provides a comprehensive technical guide for the Darzens condensation utilizing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a versatile building block, with an aromatic aldehyde. We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, and discuss critical experimental parameters and characterization techniques. This guide is designed to empower researchers to reliably synthesize novel epoxide derivatives bearing the biologically significant 2,3-dihydrobenzofuran scaffold.[3][4]
Introduction and Scientific Principle
First discovered by Auguste Georges Darzens in 1904, the Darzens reaction involves the base-mediated condensation of an α-halo carbonyl compound with an aldehyde or ketone to yield an α,β-epoxy carbonyl product.[1] The reaction is a powerful tool for synthesizing epoxides, as it forms both a new carbon-carbon bond and the epoxide ring in a single, efficient step.[5]
The core of the reaction lies in the generation of a resonance-stabilized enolate from the α-halo ketone under basic conditions. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone partner. The resulting intermediate, a halohydrin alkoxide, subsequently undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the adjacent halide to form the final three-membered epoxide ring.[2][6]
The 2,3-dihydrobenzofuran moiety is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[3][4] Its incorporation into novel chemical entities is of significant interest in drug discovery. This protocol leverages the reactivity of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone as the α-halo ketone component, providing a direct route to complex epoxides that can serve as precursors for further chemical elaboration.
Reaction Mechanism: A Stepwise Analysis
The mechanism of the Darzens condensation is a sequential process involving deprotonation, nucleophilic addition, and intramolecular cyclization.[6] The choice of a strong, non-nucleophilic base is critical to favor the initial deprotonation step without competing side reactions.
Causality of Base Selection: A sterically hindered base such as potassium tert-butoxide (KOt-Bu) is exemplary for this transformation. Its bulkiness minimizes the risk of a competing SN2 reaction with the α-halo ketone starting material and prevents it from acting as a nucleophile towards the aldehyde. Its strong basicity ensures efficient and rapid deprotonation to generate the key enolate intermediate.[7]
Caption: Darzens Condensation Mechanism.
Detailed Experimental Protocol
This protocol describes a model reaction between 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and benzaldehyde.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity / Purity | Amount (mmol) | Volume / Mass |
| 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | 64089-34-5 | 196.63 | >97% | 1.0 | 197 mg |
| Benzaldehyde | 100-52-7 | 106.12 | >99% | 1.1 | 117 mg (112 µL) |
| Potassium tert-butoxide (KOt-Bu) | 865-47-4 | 112.21 | >98% | 1.2 | 135 mg |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | - | 10 mL |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Saturated | - | ~15 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | - | As needed |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | - | As needed |
Safety Precautions
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: This is an α-halo ketone and should be considered a lachrymator and irritant. Handle only in a well-ventilated fume hood.
-
Potassium tert-butoxide: Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous THF: Highly flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (197 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) via syringe. Stir the mixture until the solid is fully dissolved. Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: While maintaining the inert atmosphere and 0 °C temperature, add potassium tert-butoxide (135 mg, 1.2 mmol) portion-wise over 5 minutes.
-
Experimental Rationale: Slow, portion-wise addition of the base at low temperature helps to control the exothermicity of the deprotonation and prevents potential side reactions. The solution may turn yellow or orange, indicating enolate formation.
-
-
Enolate Formation: Stir the reaction mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add benzaldehyde (112 µL, 1.1 mmol) dropwise via syringe over 2-3 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting α-halo ketone spot indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~15 mL).
-
Experimental Rationale: Quenching with a mild acid like NH₄Cl protonates any remaining base and the product alkoxide, preventing potential base-catalyzed epoxide opening during workup.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~25 mL) and deionized water (~15 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the pure α,β-epoxy ketone product.
Experimental Workflow and Self-Validation
A successful synthesis relies on a logical workflow from setup to final characterization. The protocol is designed to be self-validating through rigorous analytical confirmation of the product structure.
Caption: Experimental Workflow.
Product Characterization (Expected Data)
The identity and purity of the synthesized epoxide, 3-(2,3-dihydrobenzofuran-5-yl)-3-oxo-2-phenyloxirane , must be confirmed.
-
¹H NMR Spectroscopy: The formation of the epoxide ring is confirmed by characteristic proton signals for the oxirane ring, typically observed in the 2.5-4.5 ppm range.[8] The diastereotopic protons of the epoxide ring will appear as distinct signals, often as doublets.
-
¹³C NMR Spectroscopy: Epoxide carbons typically resonate in the 40-60 ppm region of the ¹³C NMR spectrum.[8][9]
-
Infrared (IR) Spectroscopy: The presence of the epoxide can be inferred from C-O stretching bands, often found around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region.[10][11] The spectrum should also show a strong C=O stretch for the ketone (approx. 1670-1690 cm⁻¹) and the absence of an O-H band.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to the molecular formula C₁₇H₁₄O₃.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (moisture contamination).2. Impure starting materials.3. Insufficient reaction time. | 1. Use freshly opened KOt-Bu or titrate to determine activity. Ensure anhydrous conditions.2. Verify purity of reactants by NMR.3. Extend reaction time and continue monitoring by TLC. |
| Multiple Side Products | 1. Reaction temperature too high.2. Aldehyde self-condensation (aldol reaction).[12] | 1. Maintain low temperature (0 °C) during base and aldehyde addition.2. Ensure slow addition of the aldehyde to the pre-formed enolate solution. |
| Incomplete Reaction | 1. Insufficient base.2. Poor quality solvent. | 1. Use a slight excess of base (1.2-1.5 equivalents).2. Use freshly distilled or commercially available anhydrous solvent. |
Conclusion
This application note details a robust and reliable protocol for the Darzens condensation using 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. By carefully controlling reaction parameters such as temperature, stoichiometry, and solvent purity, researchers can effectively synthesize novel α,β-epoxy ketones. The provided workflow, troubleshooting guide, and characterization benchmarks offer a comprehensive framework for the successful application of this reaction in synthetic chemistry, enabling the development of new molecular entities for pharmaceutical and materials science research.
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Sinfoo Biotech. (n.d.). 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Sinfoo Biotech. [Link]
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- 4. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities. The functionalization of this core structure is of significant interest to researchers in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions with a key building block, 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
This α-chloro ketone serves as a versatile electrophilic partner in a variety of coupling reactions, allowing for the introduction of diverse functionalities at the α-position to the carbonyl group. This guide will detail the synthesis of the starting material and provide robust protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.
Part 1: Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
The synthesis of the target α-chloro ketone is a two-step process commencing with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by α-chlorination of the resulting ketone.
Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
The Friedel-Crafts acylation introduces an acetyl group onto the aromatic ring of 2,3-dihydrobenzofuran. The reaction typically proceeds with high regioselectivity, favoring acylation at the 5-position due to the electronic and steric properties of the dihydrofuran ring.[2][3]
Protocol: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)ethanone
Materials:
-
2,3-Dihydrobenzofuran
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2,3-dihydrobenzofuran-5-yl)ethanone as a solid.
Step 2: α-Chlorination of 1-(2,3-dihydrobenzofuran-5-yl)ethanone
The α-chlorination of the synthesized ketone introduces the reactive chloride handle for subsequent cross-coupling reactions. Sulfuryl chloride is a common and effective reagent for this transformation.[4]
Protocol: Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Materials:
-
1-(2,3-Dihydrobenzofuran-5-yl)ethanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone can be purified by recrystallization or column chromatography on silica gel to yield the final product.
Part 2: Palladium-Catalyzed Cross-Coupling Protocols
The following section details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone as the electrophilic partner. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. The rationale behind these choices is explained within each protocol.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] This protocol describes the coupling of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone with various arylboronic acids.
Rationale for Component Selection:
-
Palladium Precatalyst: A palladium(II) precatalyst such as Pd(OAc)₂ or a preformed Pd(0) complex like Pd₂(dba)₃ is commonly used. These are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the C-Cl bond and promote reductive elimination.[6]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (e.g., 3 mol%), SPhos (e.g., 6 mol%), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add degassed toluene and water (e.g., a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(2,3-Dihydrobenzofuran-5-yl)-2-phenylethanone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(2,3-Dihydrobenzofuran-5-yl)-2-(4-methoxyphenyl)ethanone | 82 |
| 3 | 3-Thienylboronic acid | 1-(2,3-Dihydrobenzofuran-5-yl)-2-(thiophen-3-yl)ethanone | 78 |
Yields are hypothetical and for illustrative purposes.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an organic halide.[7] This protocol is adapted for the amination of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone with primary and secondary amines.
Rationale for Component Selection:
-
Palladium Precatalyst: Precatalysts such as those based on the Buchwald ligands (e.g., G3 or G4 precatalysts) are highly effective and air-stable.
-
Ligand: The choice of ligand is crucial and depends on the amine. For primary amines, BrettPhos is often effective, while for secondary amines, ligands like RuPhos or XPhos are commonly used.[7]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
Amine (primary or secondary, 1.2 equivalents)
-
Buchwald G3 Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line techniques
Procedure:
-
Inside a glovebox, add 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equivalent), the amine (1.2 equivalents), NaOtBu (1.4 equivalents), and the Buchwald G3 precatalyst (e.g., 2 mol%) to a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 1-(2,3-Dihydrobenzofuran-5-yl)-2-morpholinoethanone | 90 |
| 2 | Aniline | 2-(Phenylamino)-1-(2,3-dihydrobenzofuran-5-yl)ethanone | 75 |
| 3 | Benzylamine | 2-(Benzylamino)-1-(2,3-dihydrobenzofuran-5-yl)ethanone | 88 |
Yields are hypothetical and for illustrative purposes.
Diagram 2: Buchwald-Hartwig Amination Workflow
General workflow for the Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, providing access to alkynylated products.[9] This protocol outlines the coupling of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone with terminal alkynes.
Rationale for Component Selection:
-
Palladium Catalyst: A common catalyst system is a combination of a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI.
-
Copper(I) Co-catalyst: CuI is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as a solvent in some cases.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are suitable.
Experimental Protocol: Sonogashira Coupling
Materials:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equivalent), PdCl₂(PPh₃)₂ (e.g., 4 mol%), and CuI (e.g., 8 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne (1.5 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(2,3-Dihydrobenzofuran-5-yl)-4-phenylbut-3-yn-2-one | 80 |
| 2 | 1-Hexyne | 1-(2,3-Dihydrobenzofuran-5-yl)oct-3-yn-2-one | 75 |
| 3 | Trimethylsilylacetylene | 1-(2,3-Dihydrobenzofuran-5-yl)-4-(trimethylsilyl)but-3-yn-2-one | 88 |
Yields are hypothetical and for illustrative purposes.
Diagram 3: Sonogashira Catalytic Cycles
Interconnected catalytic cycles of the Sonogashira coupling.
Conclusion
This application note provides a detailed and practical guide for the synthesis and palladium-catalyzed cross-coupling of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are designed to be robust and adaptable, enabling the synthesis of a diverse range of functionalized 2,3-dihydrobenzofuran derivatives. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently apply and modify these methods to advance their research in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Angewandte Chemie International Edition, 2006 , 45(21), 3484-3488. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling Reactions: A User's Guide. Chemical Reviews, 2016 , 116(19), 12564-12649. [Link]
-
Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]
-
Denmark, S. E.; Kallemeyn, J. M. The Palladium-Catalyzed Cross-Coupling of Alkenyl- and Arylsilanolates with Alkenyl- and Aryl Halides and Triflates. The Journal of Organic Chemistry, 2005 , 70(7), 2824-2835. [Link]
-
Semler, M.; Horký, F.; Štěpnička, P. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Catalysts, 2020 , 10(10), 1186. [Link]
-
Miyaura, N. Cross-Coupling Reaction of Organoboron Compounds via a Palladium Catalyst. In Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2002; Vol. 219, pp 11–59. [Link]
-
Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale applications of palladium-catalysed cross-coupling reactions. Advanced Synthesis & Catalysis, 2006 , 348(15), 23-43. [Link]
-
Kuriyama, M.; Ishiyama, N.; Shimazawa, R.; Shirai, R.; Onomura, O. Efficient synthesis of 3-arylphthalides using palladium-catalyzed arylation of aldehydes with organoboronic acids. The Journal of Organic Chemistry, 2009 , 74(23), 9210-9213. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 2008 , 47(34), 6338-6361. [Link]
-
Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107(1), 133-173. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Yang, M. W.; Lu, H. X.; Zhang, J. W.; Xu, Y. H. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. JACS Au, 2025 , 5(12), 6370-6378. [Link]
-
Su, M.; Hoshiya, N.; Buchwald, S. L. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 2014 , 16(3), 832-835. [Link]
-
Valente, C.; Organ, M. G. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 2017 , 19(7), 446-454. [Link]
-
Bandini, M.; Melloni, A.; Umani-Ronchi, A. New catalytic approaches in the stereoselective Friedel–Crafts alkylation reaction. Angewandte Chemie International Edition, 2004 , 43(5), 550-556. [Link]
-
Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation of arenes. Beilstein Journal of Organic Chemistry, 2010 , 6, 6. [Link]
-
Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 1979 , 20(36), 3437-3440. [Link]
-
De Kimpe, N.; Verhé, R.; De Buyck, L.; Schamp, N. A convenient synthesis of α-chloro ketones from ketones. Synthetic Communications, 1978 , 8(2), 75-79. [Link]
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Application Note: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone as a Pivotal Intermediate in the Synthesis of Novel Anti-Inflammatory Agents
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in bioactive natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Notably, derivatives of this scaffold have demonstrated significant potential as potent anti-inflammatory agents.[3][4] This application note provides a comprehensive technical guide on the strategic use of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone , a highly versatile α-haloketone intermediate, for the synthesis of novel anti-inflammatory compounds. We will elucidate the synthesis of this key building block and detail subsequent protocols for its elaboration into more complex molecules designed to modulate inflammatory pathways. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to guide researchers in their synthetic endeavors.
Introduction: The Significance of the Dihydrobenzofuran Core
Inflammation is a complex biological response implicated in numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A promising strategy in medicinal chemistry involves targeting key mediators of inflammation such as cyclooxygenase (COX) enzymes, nitric oxide synthase (NOS), and pro-inflammatory cytokines like IL-6.[1][4] The 2,3-dihydrobenzofuran nucleus has emerged as a valuable pharmacophore in this context. Its rigid, planar structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No. 64089-34-5) serves as an ideal starting point for chemical library synthesis.[5][6][7] As an α-haloketone, it possesses two reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group (chloride). This dual reactivity allows for a diverse range of chemical transformations, making it a cornerstone for developing novel therapeutics.[8]
Synthesis of the Key Intermediate: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
The synthesis of the title compound is most efficiently achieved via a two-step sequence starting from commercially available 2,3-dihydrobenzofuran. The process involves an initial Friedel-Crafts acylation followed by an α-chlorination.
Workflow for Intermediate Synthesis
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Application Note: Monitoring the Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone by Thin-Layer Chromatography
Abstract
This application note provides a detailed protocol for monitoring the progress of the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a key intermediate in pharmaceutical development. The protocol leverages the simplicity, speed, and efficiency of Thin-Layer Chromatography (TLC) to qualitatively track the consumption of the starting material, 2,3-dihydrobenzofuran, and the formation of the acylated product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering field-proven insights into methodological choices and data interpretation.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, typically achieved through a Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride, is a foundational step in the development of various bioactive molecules.[1][2][3][4] The efficiency of this reaction is paramount, and real-time monitoring is essential to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions.[5][6]
Thin-Layer Chromatography (TLC) is an invaluable analytical technique for this purpose due to its rapidity, low cost, and minimal sample requirement.[7][8] The principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[8] Due to the introduction of the polar chloroacetyl group, the product, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, is significantly more polar than the starting material, 2,3-dihydrobenzofuran. This difference in polarity allows for their effective separation on a TLC plate, providing a clear visual representation of the reaction's progress.[7][9]
This document outlines a robust and self-validating TLC protocol, explaining the causality behind each experimental step to ensure reliable and reproducible results.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the inclusion of standards and a co-spot provides an internal reference for accurate interpretation.
Materials and Equipment
| Item | Description |
| Stationary Phase | Pre-coated TLC plates, silica gel 60 F254 on aluminum or glass backing.[6] |
| Mobile Phase | Hexane and Ethyl Acetate (analytical grade). |
| Reactants & Products | 2,3-dihydrobenzofuran (starting material), 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (product standard, if available). |
| Apparatus | TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), forceps, pencil, ruler. |
| Visualization Reagent | Iodine chamber or a p-anisaldehyde staining solution. |
Step-by-Step Methodology
The entire workflow is designed for clarity and precision, ensuring that even researchers new to the technique can obtain reliable data.
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting the starting material (SM), the reaction mixture (RM), and a co-spot (CO).[8][10][11]
-
Chamber Saturation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to saturate the atmosphere with solvent vapors. This ensures a uniform ascent of the mobile phase and prevents uneven separation. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.[8]
The choice of the mobile phase (eluent) is critical for achieving good separation.[12] The goal is to find a solvent system where the starting material has a retention factor (Rf) of approximately 0.6-0.7 and the product has an Rf between 0.2 and 0.4.[13][14]
A common starting point for a reaction of this nature is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6][14]
-
Initial Trial: Begin with a 4:1 mixture of Hexane:Ethyl Acetate.
-
Optimization:
-
If the spots remain too close to the baseline (low Rf), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 3:1 or 2:1 Hexane:Ethyl Acetate).[13]
-
If the spots travel too close to the solvent front (high Rf), decrease the polarity by increasing the proportion of hexane (e.g., 5:1 Hexane:Ethyl Acetate).[7][13]
-
-
Prepare Samples: Dissolve a small amount of the starting material (2,3-dihydrobenzofuran) in a volatile solvent like ethyl acetate to create the "SM" standard. For the reaction mixture, take a small aliquot from the reaction vessel.
-
Spotting: Using a clean capillary tube for each sample, apply a small spot of the "SM" standard on the leftmost mark. On the rightmost mark, spot the "RM". For the center mark, first spot the "SM" standard, and after it dries, spot the "RM" directly on top of it to create the "CO" (co-spot).[15] The co-spot is crucial for unambiguously identifying the starting material spot in the reaction mixture lane.[15]
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the solvent level.[8] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp at 254 nm. Aromatic compounds like the starting material and product will appear as dark spots against the fluorescent background of the plate.[16][17] Circle the spots with a pencil.
-
Staining: For enhanced visualization, place the plate in an iodine chamber or dip it into a p-anisaldehyde stain followed by gentle heating. Aldehydes and ketones often produce distinct colors with p-anisaldehyde stain.[16][18]
-
Workflow Diagram
Caption: Workflow for TLC Monitoring.
Interpreting the Results: A Logical Framework
The interpretation of the developed TLC plate provides a real-time snapshot of the reaction's progress.
Calculation of the Retention Factor (Rf)
The Rf value is a key parameter for identifying compounds and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [19]
The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, and temperature).[9][20]
| Compound | Expected Polarity | Expected Rf Value |
| 2,3-dihydrobenzofuran (SM) | Low | High (e.g., 0.6 - 0.7) |
| 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (Product) | High | Low (e.g., 0.2 - 0.4) |
Monitoring Reaction Progression
By comparing the three lanes on the TLC plate at different time points, one can deduce the status of the reaction:
-
Initial Stage (t=0): The "RM" lane will show a prominent spot corresponding to the starting material. The "CO" spot will appear as a single, intense spot at the same Rf as the "SM" lane.
-
Intermediate Stage: The "RM" lane will show a diminishing spot for the starting material and the appearance of a new, more polar spot (lower Rf) for the product. The "CO" spot will resolve into two distinct spots, confirming the presence of both starting material and product.
-
Completion: The "RM" lane will no longer show a spot for the starting material. Only the product spot will be visible. The "CO" spot will show the "SM" standard and the product spot from the "RM" lane at their respective Rf values.
Logical Interpretation Diagram
Caption: Logic for Interpreting TLC Results.
Trustworthiness and Troubleshooting
-
Streaking: If spots appear as streaks, the sample may have been too concentrated. Dilute the sample and re-spot.[9]
-
Uneven Solvent Front: This is often due to an unequilibrated chamber or a non-vertical plate. Ensure the chamber is properly saturated and the plate is placed vertically.[9]
-
Ambiguous Spots: The co-spot lane is the ultimate arbiter. If the starting material spot in the reaction mixture is difficult to discern, its presence or absence will be clear in the co-spot lane.[15]
Conclusion
This application note details a comprehensive and reliable protocol for monitoring the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone using Thin-Layer Chromatography. By understanding the principles behind mobile phase selection, proper spotting techniques, and logical interpretation of the results, researchers can effectively track the progress of this important chemical transformation, leading to improved reaction yields and purity.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
Sciencing. (2022). Factors That Affect RF Values In Thin Layer Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.3: TLC Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and.... Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
The Good Scents Company. (n.d.). coumaran, 496-16-2. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
YouTube. (2020). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
001CHEMICAL. (n.d.). 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. Retrieved from [Link]
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Application Note: Strategies for the Purification of Products from Reactions of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Abstract
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its high reactivity, primarily at the α-chloro position, allows for the introduction of diverse functional groups, most commonly through nucleophilic substitution reactions. This application note provides a comprehensive guide to the purification of products derived from such reactions, with a particular focus on the synthesis of 2-amino-1-(2,3-dihydrobenzofuran-5-yl)ethanone derivatives. We will explore the causality behind experimental choices, from initial post-reaction work-up to high-purity isolation via chromatography and crystallization, ensuring a robust and reproducible purification strategy.
The Synthetic Landscape: Understanding the Starting Point
The starting material, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, is an α-haloketone.[1] This class of compounds is highly valued for its dual reactivity: the carbonyl group and the highly reactive C-Cl bond, which is susceptible to nucleophilic attack. A predominant reaction pathway involves the SN2 displacement of the chloride by a primary or secondary amine, yielding a 2-amino-ethanone derivative. These products often serve as precursors for more complex heterocyclic structures with significant biological activity.[2][3][4]
The primary challenge in purifying the products of these reactions lies in separating the desired basic product from non-basic starting material, acidic by-products, and excess amine reagents.
Reaction Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of what is in the reaction flask post-completion.
2.1 The Target Molecule & Common Impurities The typical reaction involves substituting the α-chloro group with an amine (R¹R²NH).
Caption: Reaction scheme and typical impurity profile.
The crude product mixture will typically contain:
-
Target Product: A basic α-amino ketone.
-
Unreacted Starting Material: The neutral α-chloro ketone.
-
Excess Reagent: The basic amine nucleophile.
-
By-products: Potentially other minor species from side reactions.
Phase 1: Post-Reaction Work-up via Acid-Base Extraction
Liquid-liquid extraction is a powerful first-pass purification technique that exploits the difference in the acid-base properties of the components in the crude mixture. The newly introduced amino group renders the product basic, allowing for its selective separation from the neutral starting material.
Protocol 3.1: Selective Product Isolation by Acid-Base Extraction
This protocol is designed to isolate the basic amine product from neutral or acidic impurities.
Rationale: By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic product and excess amine are protonated, forming water-soluble ammonium salts that partition into the aqueous phase. The neutral starting material remains in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer deprotonates the product's ammonium salt, rendering it organic-soluble again for back-extraction.
Caption: Workflow for acid-base liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolution: Ensure the crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Re-extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of 1M HCl. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with swirling until the pH is strongly basic (pH > 10, check with pH paper). A precipitate of the free-base product may form.
-
Back-extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous solution and shake vigorously.
-
Isolation: Separate the layers. Collect the organic layer. Re-extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine all organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.
Phase 2: High-Purity Isolation by Flash Column Chromatography
For most pharmaceutical applications, the purity achieved from extraction is insufficient. Flash column chromatography is the standard method for obtaining highly pure compounds by separating them based on their differential adsorption to a stationary phase.[5][6][7]
Causality: The separation relies on the polarity difference between the target compound and remaining impurities. More polar compounds interact more strongly with the polar silica gel and thus elute later, while less polar compounds travel through the column more quickly.
Protocol 4.1: TLC Method Development
Before running a column, Thin Layer Chromatography (TLC) is used to determine the optimal mobile phase (eluent).
-
Dissolve a small sample of the crude material in a suitable solvent.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots (e.g., under UV light).
-
The ideal solvent system will give the target product a retention factor (Rf) of approximately 0.2-0.4.
Protocol 4.2: Flash Column Chromatography of a Basic Amine
Expertise Insight: Basic amines can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.[8] To mitigate this, a small amount of a competitive base, typically triethylamine (TEA), is added to the eluent.
Step-by-Step Methodology:
-
Prepare the Eluent: Based on TLC analysis, prepare a bulk quantity of the mobile phase. Add 0.5-1% (v/v) of triethylamine to this mixture. For example, for a 70:30 Hexane:EtOAc system, the final mixture would be 69.5:30:0.5 Hexane:EtOAc:TEA.
-
Pack the Column: Select an appropriate size glass column. Pack it with silica gel using the prepared eluent (as a slurry). Ensure the packed bed is stable and free of cracks or air bubbles.
-
Load the Sample: Dissolve the crude product from the extraction step in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions.
-
Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
| Compound Type | Typical Rf (7:3 Hex:EtOAc) | Polarity | Elution Order |
| Unreacted Starting Material | ~0.6 | Less Polar | First |
| Target α-Amino Ketone | ~0.3 | More Polar | Second |
| Highly Polar By-products | <0.1 | Very Polar | Last (or stuck on column) |
| Table 1: Example TLC data and corresponding column elution profile. |
Phase 3: Final Purification by Recrystallization
If the purified product is a solid, recrystallization is an excellent final step to achieve the highest possible purity and obtain a stable, crystalline material.[9]
Protocol 5.1: Recrystallization
Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated, forcing the desired compound to crystallize out, leaving impurities behind in the solution.
-
Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent dissolves the compound poorly at room temperature but well at its boiling point. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Dissolution: Place the solid product in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or add a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Advanced Topic: Chiral Separation
If the synthesis involves a step that creates a chiral center (e.g., asymmetric reduction of the ketone to an alcohol), the resulting enantiomers or diastereomers will need to be separated. This is typically achieved using Chiral High-Performance Liquid Chromatography (HPLC).
Methodology: Chiral separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-derived CSPs (e.g., cellulose or amylose derivatives) are widely effective for a broad range of compounds, including amino alcohols.[10][11] The separation of diastereomers formed by reacting the amine with a chiral derivatizing agent is also a common strategy.[12]
Protocol 6.1: Analytical Chiral HPLC Screening
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD).
-
Mobile Phase: Start with standard mobile phases like hexane/isopropanol or hexane/ethanol mixtures for normal-phase chromatography.
-
Optimization: Adjust the ratio of the mobile phase components and the flow rate to optimize the separation (resolution) between the enantiomeric peaks.
-
Scale-up: Once an analytical method is established, it can be scaled up to preparative chiral chromatography for the isolation of larger quantities of each enantiomer.
References
-
Development of Chromatographic Procedure for the Purification of 1,2-Diketone. (n.d.). Taylor & Francis Online. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. [Link]
-
Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. (2022). JoVE. [Link]
-
Column Chromatography ketone/silica. (2011). Physics Forums. [Link]
-
Is it possible to purify aldehyde by column? (2015). ResearchGate. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]
- CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (n.d.).
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). National Institutes of Health. [Link]
-
Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2014). ResearchGate. [Link]
-
Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2013). PubMed. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (n.d.). MDPI. [Link]
-
One-pot synthesis of 2-amino-3-arylbenzofurans. (2011). ResearchGate. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). PubMed Central. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal. [Link]
-
Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. (2014). ResearchGate. [Link]
-
Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. (2002). ResearchGate. [Link]
-
Chiral Liquid Chromatography: Recent Applications with Special Emphasis on the Enantioseparation of Amino Compounds. (2014). ResearchGate. [Link]
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- 4. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Analysis of Byproducts in the Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Welcome to the technical support center for the synthesis and analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its synthesis, with a particular focus on the identification and mitigation of reaction byproducts.
Introduction: The Synthetic Pathway and Potential Pitfalls
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS 64089-34-5) is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution involves the reaction of 2,3-dihydrobenzofuran with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]
While seemingly straightforward, this reaction is prone to several side reactions that can lead to a complex mixture of products, impacting yield and purity. Understanding the underlying mechanisms of these side reactions is crucial for effective troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors:
-
Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. The presence of water in your reagents or glassware will deactivate the catalyst, halting the reaction. It is imperative to use anhydrous conditions, including freshly opened or distilled solvents and properly dried glassware.[4]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[4]
-
Substrate Purity: The purity of both 2,3-dihydrobenzofuran and chloroacetyl chloride is critical. Impurities can lead to unwanted side reactions and consume the catalyst.
-
Reaction Temperature: While many Friedel-Crafts acylations proceed at or below room temperature, insufficient heating may lead to an incomplete reaction. Conversely, excessive heat can promote the formation of byproducts and degradation.[4] Temperature optimization is often necessary.
-
Inefficient Quenching and Workup: Improper quenching of the reaction can lead to product degradation. The workup procedure, including extractions and washes, must be performed carefully to avoid loss of the desired product.[4]
Q2: I am observing multiple spots on my TLC analysis, and my crude NMR shows a mixture of products. What are the potential byproducts?
The most probable byproducts in this reaction are regioisomers of the desired product. The electron-donating nature of the ether oxygen in the 2,3-dihydrobenzofuran ring directs the electrophilic attack to specific positions on the benzene ring. While the 5-position is a likely target, acylation can also occur at other positions, leading to a mixture of isomers.
Based on the directing effects of the dihydrofuran moiety, the following regioisomers are the most likely byproducts:
-
2-Chloro-1-(2,3-dihydrobenzofuran-6-yl)ethanone: Acylation at the 6-position.
-
2-Chloro-1-(2,3-dihydrobenzofuran-7-yl)ethanone: Acylation at the 7-position.
-
2-Chloro-1-(2,3-dihydrobenzofuran-4-yl)ethanone: Acylation at the 4-position, though generally less favored.
The formation of these isomers is a known challenge in the Friedel-Crafts acylation of substituted benzofurans.[5]
Another potential byproduct, though less common in acylation compared to alkylation, is polyacylation , where more than one chloroacetyl group is added to the ring. However, the deactivating nature of the first acyl group generally makes a second acylation less favorable.[6]
Finally, O-acylation of any residual phenol impurities could also occur, leading to the formation of phenyl chloroacetate derivatives.[7]
Q3: How can I confirm the presence of these regioisomeric byproducts?
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of regioisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying isomers. While the electron impact (EI) mass spectra of regioisomers are often very similar, slight differences in fragmentation patterns can sometimes be observed. The primary utility of GC is in the chromatographic separation of the isomers, allowing for their individual detection by the mass spectrometer.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating positional isomers. A well-developed HPLC method can resolve the desired 5-isomer from the 4-, 6-, and 7-isomers, allowing for their quantification.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The substitution pattern on the aromatic ring of each isomer will give a unique set of signals and coupling constants in the ¹H NMR spectrum. 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign the structure of each isomer.[9][10]
Q4: My mass spectrometry data shows a peak at m/z 196. Is this my product? What fragmentation pattern should I expect?
A molecular ion peak ([M]⁺) at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) with an approximate 3:1 isotopic ratio is expected for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (C₁₀H₉ClO₂).[2][11]
Key fragmentation patterns to look for include:
-
Loss of Cl•: A peak at m/z 161 ([M-Cl]⁺).
-
Loss of •CH₂Cl: A peak at m/z 147, corresponding to the acylium ion [C₈H₇O₂]⁺. This is often a prominent peak in the mass spectrum of acyl compounds.
-
Cleavage of the ketone: A peak at m/z 119, corresponding to the [C₈H₇O]⁺ fragment.
The fragmentation patterns of the regioisomers are expected to be very similar, making chromatographic separation prior to MS analysis essential for their differentiation.[8][12]
Q5: How can I improve the regioselectivity of my reaction to favor the desired 5-isomer?
Controlling regioselectivity in Friedel-Crafts reactions can be challenging. However, several strategies can be employed:
-
Choice of Lewis Acid: Different Lewis acids can exhibit varying degrees of steric and electronic influence on the reaction, potentially altering the isomeric ratio. Experimenting with catalysts such as FeCl₃ or milder Lewis acids might be beneficial.[13]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regiochemical outcome.
A systematic optimization of these reaction parameters is recommended to maximize the yield of the desired 5-isomer.
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
This protocol is a general guideline and may require optimization.[4][14][15]
Materials:
-
2,3-Dihydrobenzofuran
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.5 equivalents) under an inert atmosphere.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.0 - 1.2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2,3-dihydrobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization.
Analytical Workflow for Byproduct Analysis
The following workflow is recommended for the comprehensive analysis of the reaction mixture.
Caption: Workflow for the analysis of byproducts.
Data Presentation
Expected ¹H NMR Chemical Shifts for Chloroacetylated 2,3-Dihydrobenzofuran Isomers
The following table provides estimated ¹H NMR chemical shifts for the aromatic protons of the desired product and its potential regioisomers. These are estimations based on general principles and data from similar compounds.[9][10] Actual values may vary.
| Position of Chloroacetyl Group | H-4 | H-5 | H-6 | H-7 |
| 5 (Desired Product) | Doublet | - | Doublet of doublets | Doublet |
| 4 | - | Doublet | Triplet | Doublet |
| 6 | Doublet | Doublet | - | Singlet-like |
| 7 | Triplet | Triplet | Doublet | - |
Note: The methylene protons of the chloroacetyl group are expected to appear as a singlet around 4.5-4.8 ppm. The protons of the dihydrofuran ring will appear as triplets around 3.2 ppm (for the protons at position 3) and 4.6 ppm (for the protons at position 2).
Visualization of Reaction Mechanism and Side Reactions
The following diagram illustrates the main reaction pathway and the formation of a regioisomeric byproduct.
Caption: Formation of the desired product and a regioisomeric byproduct.
References
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available at: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available at: [Link]
-
Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. Available at: [Link]
-
Process for the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Semantic Scholar. Available at: [Link]
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]
-
Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. PubMed. Available at: [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. NISCAIR. Available at: [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. Available at: [Link]
-
Synthesis of 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available at: [Link]
- Asymmetric synthesis of dihydrobenzofuran derivatives. Google Patents.
-
Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC. Available at: [Link]
-
(PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Sinfoo Biotech. Available at: [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]
-
Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
15.13: Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Interpretation of 2D NMR Spectra. Agilent. Available at: [Link]
Sources
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- 2. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Sci-Hub. Benzofuran Derivatives. II. Synthesis of 2,3-Dihydrobenzofurans from Ethyl 2-Acylphenoxyacetates / Bulletin of the Chemical Society of Japan, 1985 [sci-hub.ru]
- 14. websites.umich.edu [websites.umich.edu]
- 15. websites.umich.edu [websites.umich.edu]
Technical Support Center: Navigating the Reactivity of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This α-chloro ketone is a valuable intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. However, its bifunctional nature—possessing both an electrophilic carbonyl carbon and a carbon susceptible to nucleophilic attack—can lead to a complex array of side reactions. This guide is designed to provide in-depth, experience-driven insights into troubleshooting common issues encountered during its reaction with nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific challenges in a question-and-answer format, explaining the underlying chemical principles and offering practical solutions.
FAQ 1: My reaction with a primary/secondary amine is giving low yields and multiple unidentified spots on TLC. What's going on?
Answer: This is a classic issue when reacting α-chloro ketones with amines. While the desired SN2 reaction to form the α-amino ketone is expected, several competing side reactions can occur, primarily over-alkylation and the Favorskii rearrangement.
Troubleshooting Guide:
-
The Problem of Over-alkylation: The initial product, an α-amino ketone, still possesses a nucleophilic amine. This product can then react with another molecule of the starting chloro ketone, leading to a di-alkylated product and consuming your starting material.
-
The Favorskii Rearrangement: In the presence of a base (and amines can act as bases), α-chloro ketones with an α'-proton can undergo the Favorskii rearrangement.[1][2] This proceeds through a cyclopropanone intermediate, which is then opened by the amine nucleophile to yield a rearranged amide product, not the desired α-amino ketone.[2]
Proposed Solutions & Experimental Protocol:
-
Control Stoichiometry: Use a significant excess of the amine nucleophile (2-5 equivalents). This increases the probability that the chloro ketone will react with the intended amine rather than the α-amino ketone product.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This can help to favor the desired SN2 pathway over rearrangement or over-alkylation, which often have higher activation energies.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge. This will minimize its competition with the amine nucleophile. Stronger bases like alkoxides should be avoided as they strongly promote the Favorskii rearrangement.[1]
-
Solvent Effects: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable for SN2 reactions.
Illustrative Workflow for Amine Alkylation:
Caption: Workflow for minimizing side reactions in amine alkylation.
FAQ 2: I'm attempting an O-alkylation with a phenol, but I'm observing C-alkylation on the phenol ring. How can I improve the selectivity?
Answer: The alkylation of phenols can proceed via two pathways: O-alkylation to form an ether, and C-alkylation to form a carbon-carbon bond, typically at the ortho or para position. The outcome is highly dependent on the reaction conditions, particularly the base and solvent.
Troubleshooting Guide:
-
Understanding the Ambident Nucleophile: The phenoxide ion, generated by deprotonating the phenol, is an ambident nucleophile with electron density on both the oxygen and the aromatic ring.
-
Hard and Soft Acid-Base (HSAB) Theory: The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer" nucleophiles. The electrophilic carbon of the chloro ketone is relatively hard. According to HSAB theory, hard-hard interactions are favored.
-
Solvent and Counter-ion Effects:
-
Polar aprotic solvents (e.g., DMF, DMSO): These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃) effectively, leaving a "naked" and highly reactive phenoxide anion. This promotes O-alkylation.
-
Polar protic solvents (e.g., ethanol): These solvents can hydrogen-bond with the oxygen of the phenoxide, making it less nucleophilic and favoring C-alkylation.[3][4]
-
Proposed Solutions & Experimental Protocol:
-
Base and Solvent System: Use a relatively weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile at moderate temperatures (e.g., 60-80 °C). This combination favors the formation of the phenoxide and subsequent O-alkylation.
-
Phase Transfer Catalysis: In a biphasic system (e.g., toluene/water with NaOH), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to transport the phenoxide to the organic phase for efficient O-alkylation.
FAQ 3: When using a strong base like sodium ethoxide, I get a complex mixture of products, and my desired product is in low yield. What are the likely side reactions?
Answer: Strong alkoxide bases can initiate a cascade of side reactions with α-chloro ketones. The primary competing pathways are the Favorskii rearrangement and the Darzens condensation.
Troubleshooting Guide:
-
Favorskii Rearrangement: As mentioned earlier, strong bases readily deprotonate the α'-carbon, leading to the formation of a cyclopropanone intermediate.[1][5][6] The alkoxide then attacks the carbonyl of the cyclopropanone, leading to a ring-opened ester product. This is a significant competing pathway.[2]
-
Darzens Condensation: The enolate formed by the deprotonation of the α'-carbon can also act as a nucleophile and attack the carbonyl group of another molecule of the chloro ketone.[7][8][9] This is followed by an intramolecular SN2 reaction to form an α,β-epoxy ketone.[8][10]
-
Elimination Reactions: If there are β-hydrogens on the dihydrobenzofuran ring system, E2 elimination to form an α,β-unsaturated ketone is also a possibility, though generally less favored than rearrangement or condensation in this specific substrate.[11][12][13]
Proposed Solutions:
-
Avoid Strong Alkoxide Bases: If your goal is a simple substitution, avoid strong, non-hindered bases like sodium ethoxide or hydroxide.
-
Use Weaker Bases: For reactions requiring a base, opt for milder conditions as described in the previous FAQs (e.g., K₂CO₃, DIPEA).
-
If Rearrangement is Desired: If the Favorskii rearrangement product is the target, then the use of an alkoxide base is appropriate.[5][14]
Decision Tree for Troubleshooting Side Reactions:
Caption: A decision tree for troubleshooting common side reactions.
FAQ 4: How can I effectively monitor my reaction and identify these side products?
Answer: A robust analytical approach is crucial for understanding and optimizing your reaction.
Analytical Methods:
| Method | Application | What to Look For |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring. | Appearance of new spots with different Rf values corresponding to products and side products. Co-spotting with starting material is essential. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate monitoring and identification. | Provides molecular weights of components in the reaction mixture, allowing for the identification of expected products and potential side products (e.g., over-alkylated, rearranged). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated products. | ¹H and ¹³C NMR will confirm the structure of the desired product and help identify the structures of isolated side products. For example, the Favorskii product will show characteristic signals for an amide or ester. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Can help distinguish between the starting ketone (C=O stretch ~1680 cm⁻¹) and an ester product from the Favorskii rearrangement (C=O stretch ~1735 cm⁻¹). |
General Protocol for Reaction Monitoring:
-
Establish a Baseline: Before starting the reaction, run a TLC and, if possible, an LC-MS of your starting material, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
-
Time-Point Sampling: Take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Quench and Analyze: Quench each aliquot with a suitable reagent (e.g., water or dilute acid) and extract with a small amount of an organic solvent. Analyze the organic layer by TLC and/or LC-MS.
-
Interpretation: Track the disappearance of the starting material and the appearance of the product and any new spots. Use the mass data from LC-MS to tentatively assign structures to the observed peaks.
References
- Oreate AI. (2025, December 16).
- Wikipedia. (n.d.). Darzens reaction.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- J&K Scientific. (2025, May 26).
- Organic Reactions. (n.d.).
- Chemistry Notes. (2022, January 28).
- Wikipedia. (n.d.). Favorskii rearrangement.
- AdiChemistry. (n.d.).
- Slideshare. (n.d.). Favorskii rearrangement----Sir Khalid (Organic).
- Ambeed.com. (n.d.). Favorskii Rearrangement.
- Chemistry LibreTexts. (n.d.).
- Chemistry Steps. (n.d.).
- World Journal of Pharmaceutical Research. (2015). Spectroscopic Methods.
- ResearchGate. (2025, August 7). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone.
- PubMed. (2012, May 2). Dehydrative C-H alkylation and alkenylation of phenols with alcohols: expedient synthesis for substituted phenols and benzofurans.
- Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans.
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
- SciSpace. (2022, July 28). Article.
- Chemistry LibreTexts. (2024, September 30). 11.
- AWS. (n.d.).
- PubChem. (n.d.). 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
- Sinfoo Biotech. (n.d.). 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone.
- FDA Global Substance Registration System. (n.d.). 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE.
- Aladdin. (n.d.). 2-Chloro-1-(2,3-Dihydrobenzofuran-5-Yl)Ethanone.
- PMC - NIH. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
- NIH. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.
- Pearson. (n.d.). Substitution Reactions Exam Prep | Practice Questions & Video Solutions.
- Khan Academy. (n.d.). E2 reactions (video)
- PubChem. (n.d.). 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone.
- Sigma-Aldrich. (n.d.). 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
- ScholarWorks. (2020, September 24). Base catalyzed 0- and C-alkylation of phenols with dihaloalkanes : new synthetic routes to heterocylics.
- ResearchGate. (2025, August 6). Novel formal [2+ 3] cycloaddition between substituted phenols and furan.
- Sci-Hub. (n.d.). 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine.
Sources
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- 2. adichemistry.com [adichemistry.com]
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- 4. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 7. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
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- 9. jk-sci.com [jk-sci.com]
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- 14. Favorskii Rearrangement | Ambeed [ambeed.com]
How to improve the yield of "2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" reactions
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this two-step synthesis, improve reaction yields, and troubleshoot common experimental challenges. The synthesis involves an initial Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by an α-chlorination of the resulting ketone intermediate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.
Troubleshooting Guide: Step-by-Step Solutions for Common Issues
This section addresses specific problems that may arise during the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, providing potential causes and actionable solutions.
Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
Q1: Low or no yield of the desired product, 1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Potential Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Exposure to atmospheric humidity can lead to hydrolysis and deactivation.
-
Solution: Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃ or test the activity of the existing batch.
-
-
Poor Quality Reagents: The purity of 2,3-dihydrobenzofuran and acetyl chloride is crucial. Impurities can interfere with the reaction.
-
Solution: Purify the 2,3-dihydrobenzofuran by distillation if necessary. Use freshly distilled or a new bottle of acetyl chloride.
-
-
Incorrect Reaction Temperature: The Friedel-Crafts acylation is exothermic. If the temperature is too high, it can lead to side reactions and decomposition of the starting material or product.
-
Solution: Maintain a low temperature (0-5 °C) during the addition of reagents. Use an ice bath to control the reaction temperature effectively.
-
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms a complex with the ketone product, rendering it inactive.[1]
-
Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent.
-
Q2: Formation of multiple products (polysubstitution or isomeric byproducts).
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can promote the formation of undesired isomers.
-
Solution: Strictly maintain the reaction temperature at 0-5 °C during reagent addition and allow the reaction to proceed at room temperature for a controlled duration.
-
-
Incorrect Stoichiometry: An excess of the acylating agent can lead to diacylation of the aromatic ring.
-
Solution: Use a slight excess of the 2,3-dihydrobenzofuran relative to acetyl chloride to minimize polysubstitution. A 1:1.1 to 1:1.2 molar ratio of acetyl chloride to 2,3-dihydrobenzofuran is a good starting point.
-
-
Regioselectivity Issues: While acylation is expected at the 5-position due to electronic effects, minor amounts of other isomers can form.
-
Solution: Optimize the choice of Lewis acid and solvent. In some cases, milder Lewis acids like FeCl₃ or solid acid catalysts can offer better regioselectivity.
-
Step 2: α-Chlorination of 1-(2,3-dihydrobenzofuran-5-yl)ethanone
Q1: Low yield of the final product, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Potential Causes & Solutions:
-
Incomplete Reaction: The chlorination reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
-
Degradation of the Product: The α-chloro ketone product can be unstable under certain conditions.
-
Solution: Work up the reaction promptly once it is complete. Avoid prolonged exposure to harsh acidic or basic conditions during the workup.
-
-
Inefficient Chlorinating Agent: The activity of the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), can diminish over time.
-
Solution: Use a fresh bottle of sulfuryl chloride.
-
Q2: Formation of polychlorinated byproducts.
Potential Causes & Solutions:
-
Excess Chlorinating Agent: Using a large excess of the chlorinating agent will inevitably lead to dichlorination at the α-position.
-
Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. Add the chlorinating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
-
Reaction Control: The reaction can be either kinetically or thermodynamically controlled, which can influence the product distribution.[2][3][4][5][6]
-
Solution: Running the reaction at a lower temperature generally favors the kinetic product, which is often the mono-chlorinated species.
-
Q3: Chlorination on the aromatic ring instead of the α-position.
Potential Causes & Solutions:
-
Reaction Conditions: Certain conditions can favor electrophilic aromatic substitution on the electron-rich dihydrobenzofuran ring.
-
Solution: The α-chlorination of ketones is typically favored under conditions that promote enol or enolate formation. The use of sulfuryl chloride often proceeds via a radical or an acid-catalyzed enolization pathway, which is generally selective for the α-position. Ensure the reaction is performed in the dark if a radical mechanism is desired to avoid photochemical side reactions.
-
Frequently Asked Questions (FAQs)
Q: What is the expected overall yield for this two-step synthesis?
A: While yields can vary depending on the scale and specific conditions, a well-optimized Friedel-Crafts acylation can achieve yields in the range of 70-90%. The subsequent α-chlorination step can also be high-yielding, often above 80%. Therefore, an overall yield of 50-70% is a reasonable expectation.
Q: Which solvent is best for the Friedel-Crafts acylation step?
A: Dichloromethane (DCM) is a commonly used solvent for Friedel-Crafts acylation reactions due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction. Other non-polar, aprotic solvents like 1,2-dichloroethane or carbon disulfide can also be used.
Q: Can I use acetic anhydride instead of acetyl chloride for the acylation?
A: Yes, acetic anhydride can be used as the acylating agent. However, it is generally less reactive than acetyl chloride, so the reaction may require slightly harsher conditions (e.g., a higher temperature or a more active catalyst) to achieve a comparable yield.
Q: What are the common methods for purifying the intermediate and final products?
A: For the intermediate ketone, purification can often be achieved by recrystallization from a suitable solvent like ethanol or a mixture of hexanes and ethyl acetate. Column chromatography on silica gel can also be employed if recrystallization is not effective. The final α-chloro ketone is also typically purified by recrystallization or column chromatography.
Q: How can I confirm the identity and purity of my products?
A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the intermediate and final products. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), as well as by observing a sharp melting point.
Detailed Experimental Protocols
Workflow for the Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Sources
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- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address common issues encountered during its purification, providing practical, field-tested advice to streamline your workflow and enhance product purity.
Introduction to Purification Challenges
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, with the molecular formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol [1][2], is a key building block in the synthesis of various pharmaceutical agents. Its synthesis most commonly involves the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[3][4]. While the synthesis is relatively straightforward, the purification of the final product can present several challenges. These often stem from the nature of the Friedel-Crafts reaction itself, which can lead to a mixture of products and tenacious impurities that are difficult to separate from the desired α-chloro ketone.
This guide provides a structured approach to troubleshooting these purification hurdles, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone via Friedel-Crafts acylation?
A1: The impurity profile is largely dictated by the specifics of the Friedel-Crafts acylation conditions. Common impurities include:
-
Unreacted 2,3-dihydrobenzofuran: If the reaction does not go to completion.
-
Positional Isomers: Acylation can sometimes occur at other positions on the aromatic ring, although the 5-position is generally favored.
-
Polysubstituted Products: Di-acylation of the 2,3-dihydrobenzofuran ring can occur, especially if an excess of the acylating agent or catalyst is used.
-
Hydrolyzed Chloroacetyl Chloride: Chloroacetic acid can be formed if moisture is present in the reaction.
-
Residual Lewis Acid Catalyst: Aluminum salts can be difficult to remove completely during aqueous workup.
-
Decomposition Products: α-Chloro ketones can be susceptible to hydrolysis or other degradation pathways under certain conditions.
Q2: What analytical techniques are best for assessing the purity of my product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and assessing the complexity of the crude product mixture. It can also be used to develop a solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q3: What are the recommended storage conditions for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone?
A3: To maintain its integrity, the compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) if possible[5]. α-Chloro ketones can be sensitive to moisture and light, which can lead to degradation over time. Storing at 2-8°C is a common recommendation[5].
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you might encounter during the purification of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Problem 1: My crude product is a dark, oily residue after aqueous workup.
Possible Cause: This is often due to residual aluminum salts from the Friedel-Crafts catalyst complexing with the product or byproducts. It can also indicate the presence of polymeric or tar-like side products.
Solution:
-
Thorough Quenching and Extraction: Ensure the reaction is quenched properly by slowly adding it to crushed ice and a dilute acid (e.g., 1 M HCl). This will break down the aluminum chloride-ketone complex[4].
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure all organic material is transferred from the aqueous layer.
-
Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to help break up any emulsions and remove excess water.
-
Drying and Filtration: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Charcoal Treatment: If the color persists, you can try treating a solution of the crude product in an organic solvent with a small amount of activated charcoal, followed by filtration through celite or diatomaceous earth[6]. This can help remove colored impurities.
Problem 2: TLC analysis of my crude product shows multiple spots with close Rf values.
Possible Cause: This suggests the presence of structurally similar compounds, such as positional isomers or polysubstituted byproducts, which can be challenging to separate.
Solution: Column Chromatography Column chromatography is the most effective method for separating such mixtures.[7][8][9][10]
Workflow for Developing a Column Chromatography Method:
Caption: Decision workflow for purification by column chromatography.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that provides good separation between your product and the impurities. A good starting point for compounds of this type is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product[10].
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand on top of the silica bed[7][8].
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the product is not very soluble, you can perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elution and Fraction Collection: Begin eluting the column with your solvent system. Collect fractions in test tubes and monitor them by TLC to identify which fractions contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute the compounds. |
| Sample Loading | Dry Loading | Often provides better resolution for less soluble compounds and prevents band broadening. |
| Fraction Monitoring | TLC with UV visualization and/or a staining agent | Allows for precise identification of fractions containing the pure product. |
Problem 3: The purified product is an off-white or yellowish solid, but I need a white crystalline material.
Possible Cause: Even after chromatography, trace impurities or slight decomposition can impart color to the product.
Solution: Recrystallization Recrystallization is an excellent final purification step to improve purity and obtain a crystalline solid.
Workflow for Recrystallization:
Caption: Step-by-step workflow for recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Good candidates to screen include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, you can place it in an ice bath to induce further crystallization and maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of the solvent.
References
-
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
001CHEMICAL. (n.d.). CAS No. 64089-34-5, 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Retrieved from [Link]
-
OChemOnline. (2018, September 23). Column chromatography [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 28). Friedel–Crafts reaction. [Link]
-
Sinfoo Biotech. (n.d.). 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. Retrieved from [Link]
-
IUCrData. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). 1-(1-Benzofuran-2-yl)-2-chloroethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone. Retrieved from [Link]
-
Beilstein Archives. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]
- Google Patents. (n.d.). CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
-
European Patent Office. (n.d.). PREPARATION OF 2-CHLORO-1-(2-CHLOROTHIAZOL-5-YL)ETHANONE - EP 3974417 A1. Retrieved from [Link]
-
IUCrData. (2012). Crystal structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone. National Institutes of Health. [Link]
Sources
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- 2. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, which is typically prepared via a Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride.
Problem 1: Low or No Product Yield
Q: I am observing a very low yield of the desired product, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I improve the conversion?
A: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to several key factors related to reagents, catalysts, and reaction conditions.
Possible Causes & Step-by-Step Solutions:
-
Inactive Lewis Acid Catalyst: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it, preventing the formation of the critical acylium ion electrophile.[1][2]
-
Solution:
-
Ensure you are using fresh, anhydrous aluminum chloride from a newly opened or properly sealed container.
-
Handle the AlCl₃ in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dry all glassware thoroughly in an oven and cool it under a stream of inert gas before use.
-
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the product ketone.[2] This complexation requires the use of at least a stoichiometric amount of the catalyst.
-
Solution:
-
Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically 2,3-dihydrobenzofuran). For challenging substrates, increasing the amount to 1.5 equivalents may be beneficial.
-
-
-
Improper Reaction Temperature: The formation of the acylium ion and the subsequent electrophilic aromatic substitution are temperature-dependent.
-
Solution:
-
Maintain a low temperature (0 °C) during the initial addition of reagents to control the exothermic reaction and prevent side reactions.[1]
-
After the initial addition, allowing the reaction to slowly warm to room temperature and stirring for several hours (2-4 hours) is often necessary for the reaction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Poor Quality Starting Materials: Impurities in the 2,3-dihydrobenzofuran or chloroacetyl chloride can interfere with the reaction.
-
Solution:
-
Use high-purity starting materials. If necessary, distill the 2,3-dihydrobenzofuran and chloroacetyl chloride before use.
-
-
Problem 2: Formation of Multiple Products and Impurities
Q: My crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side reactions, and how can I improve the selectivity?
A: The formation of isomers and other byproducts is a known challenge in Friedel-Crafts reactions. The electron-rich nature of the 2,3-dihydrobenzofuran ring can lead to acylation at different positions.
Possible Side Reactions & Mitigation Strategies:
-
Isomer Formation: While the 5-position is generally favored due to electronic and steric factors, acylation can also occur at other positions on the benzene ring, leading to a mixture of isomers.
-
Solution:
-
Solvent Choice: The choice of solvent can significantly influence the isomer distribution.[3] Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and generally favor the desired isomer. Experimenting with solvents like nitrobenzene can sometimes alter the regioselectivity.
-
Temperature Control: Maintaining a consistently low temperature during the addition of the electrophile can enhance selectivity.
-
-
-
Di-acylation: Although less common due to the deactivating effect of the first acyl group, di-acylation can occur if the reaction conditions are too harsh.
-
Solution:
-
Use a molar ratio of 2,3-dihydrobenzofuran to chloroacetyl chloride of approximately 1:1 or with a slight excess of the dihydrobenzofuran.
-
Avoid excessively high temperatures and long reaction times after the initial starting material has been consumed.
-
-
-
Decomposition of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can decompose, especially in the presence of moisture, to form unwanted byproducts.[4][5]
-
Solution:
-
Use freshly distilled or a new bottle of chloroacetyl chloride.
-
Add the chloroacetyl chloride to the reaction mixture at a controlled rate, preferably dropwise, at a low temperature (0 °C).
-
-
Problem 3: Difficult Purification of the Final Product
Q: I am struggling to isolate a pure sample of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone from the crude reaction mixture. What are the recommended purification techniques?
A: Effective purification is crucial for obtaining the desired product with high purity. A combination of aqueous workup and chromatography is typically required.
Recommended Purification Protocol:
-
Quenching and Aqueous Workup:
-
After the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by a dilute solution of hydrochloric acid (e.g., 1 M HCl). This will decompose the aluminum chloride complex.[1] Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Chromatography:
-
The resulting crude oil or solid can be purified by column chromatography on silica gel.
-
A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the impurities and should be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?
A1: The reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, making the carbonyl carbon more electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion.[2][6]
-
Electrophilic Attack: The electron-rich aromatic ring of 2,3-dihydrobenzofuran acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.[7]
Q2: What are the critical safety precautions to consider when working with chloroacetyl chloride and aluminum chloride?
A2: Both chloroacetyl chloride and aluminum chloride are hazardous materials that require careful handling.
-
Chloroacetyl Chloride: It is highly corrosive, toxic if inhaled or absorbed through the skin, and reacts violently with water to produce toxic hydrogen chloride gas.[4][8][9] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][10]
-
Aluminum Chloride (Anhydrous): It is a corrosive solid that also reacts violently with water. Inhalation of the dust can cause respiratory irritation. Handle in a dry environment and wear appropriate PPE.
-
Reaction Quenching: The quenching of the reaction with water or acid is highly exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the plate with a sample of the starting material (2,3-dihydrobenzofuran), a co-spot (starting material and reaction mixture), and a sample of the reaction mixture at different time points.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Q4: Are there alternative catalysts or reaction conditions for this synthesis?
A4: While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used, although they may be less reactive. In some cases, solid acid catalysts like zeolites have been employed for Friedel-Crafts reactions to simplify catalyst removal.[2] Greener approaches might involve the use of ionic liquids as both solvent and catalyst.
Optimized Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid required for acylium ion formation.[2] |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | Stoichiometric amounts are needed due to product complexation. |
| Acylating Agent | Chloroacetyl Chloride | Provides the chloroacetyl group for substitution. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, non-polar solvents that do not compete with the substrate. |
| Temperature | 0 °C for addition, then warm to room temperature | Controls exothermicity and improves selectivity.[11] |
| Reaction Time | 2 - 6 hours (monitor by TLC) | Allows the reaction to proceed to completion. |
| Workup | Quench with ice/HCl, followed by aqueous washes | Decomposes the catalyst complex and removes impurities.[1] |
Experimental Workflow
Caption: Synthetic workflow for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
References
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.).
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020, July 22).
- Yufeng. (n.d.). Chloroacetyl Chloride.
-
NJ.gov. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. Retrieved January 12, 2026, from [Link]
-
2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Optimization of the Reaction Conditions a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sinfoo Biotech. (n.d.). 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Retrieved January 12, 2026, from [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Acylation. (2018, November 13). YouTube. Retrieved January 12, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170. Retrieved January 12, 2026, from [Link]
-
2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.
-
Reactions of 2,3-dihydro-1 H-1,5-benzodiazepines and chloroacetyl chlorides: Synthesis of 2a,3,4,5-tetrahydro-azeto [1,2-a][1][12] benzodiazepin-1 (2H)-ones | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solvent effects on isomer distributions in acylation of 1,2,3,4-tetramethyldibenzofuran: regiospecific solvation of the intermediate σ-complex. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved January 12, 2026, from [Link]
- A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol. (n.d.). Google Patents.
-
PREPARATION OF 2-CHLORO-1-(2-CHLOROTHIAZOL-5-YL)ETHANONE. (2022, March 30). European Patent Office - EP 3974417 A1 - EPO. Retrieved January 12, 2026, from [Link]
-
Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. (n.d.). SciELO South Africa. Retrieved January 12, 2026, from [Link]
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024, December 13). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
The synthesis of 2‐chloro‐1‐β‐D‐ribofuranosyl‐5,6‐dimethylbenzimidazole and (certain related derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
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- 3. Solvent effects on isomer distributions in acylation of 1,2,3,4-tetramethyldibenzofuran: regiospecific solvation of the intermediate σ-complex - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. lobachemie.com [lobachemie.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Chloroacetyl Chloride [yufenggp.com]
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- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Technical Support Center: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Welcome to the technical support center for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and reaction pathways of this important synthetic intermediate. As an α-halo ketone, this compound exhibits specific reactivity that, if not properly managed, can lead to undesirable side reactions and product decomposition. This resource aims to equip you with the knowledge to anticipate and mitigate these challenges in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone in chemical synthesis.
Question 1: I am attempting a nucleophilic substitution on the α-carbon, but I am observing a significant amount of a rearranged ester/amide byproduct. What is happening?
Answer: This is a classic case of the Favorskii rearrangement , a well-documented reaction pathway for α-halo ketones in the presence of a base.[1][2] Instead of a simple nucleophilic substitution, the base abstracts a proton from the α'-carbon (the CH₂ group of the dihydrofuran ring), leading to the formation of a cyclopropanone intermediate. This strained intermediate is then attacked by the nucleophile (e.g., an alkoxide or amine), resulting in the rearranged carboxylic acid derivative.[3][4]
Causality: The acidity of the α'-protons and the presence of a good leaving group (chloride) on the α-carbon make the Favorskii rearrangement a highly favorable pathway under basic conditions.[1]
Preventative Measures:
-
Choice of Base: Employ non-basic or weakly basic conditions if possible. If a base is necessary, consider using a hindered, non-nucleophilic base to disfavor the initial proton abstraction.
-
Reaction Temperature: Keep the reaction temperature as low as possible to minimize the rate of the rearrangement.
-
Protecting Group Strategy: If the reaction chemistry allows, consider protecting the ketone functionality before performing the nucleophilic substitution.
-
Alternative Synthetic Route: In some cases, it may be more efficient to consider an alternative synthetic strategy that avoids the use of a strong base with the α-halo ketone.
Visualizing the Favorskii Rearrangement:
Caption: Favorskii rearrangement pathway.
Question 2: My reaction is yielding the dechlorinated product, 1-(2,3-dihydrobenzofuran-5-yl)ethanone. How can I avoid this?
Answer: The formation of the dechlorinated product is likely due to a reductive dehalogenation reaction. This can be caused by several factors:
-
Trace Metals: Trace metal impurities in your reagents or from your reaction apparatus can catalyze the reduction of the α-halo ketone.
-
Reducing Agents: The presence of any reducing agents in your reaction mixture, even if not intentionally added, can lead to the removal of the chlorine atom.
-
Reaction with Certain Nucleophiles/Bases: Some nucleophiles or bases can act as reducing agents under certain conditions.
Preventative Measures:
-
High Purity Reagents: Use high-purity, metal-free solvents and reagents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components that might contribute to reduction.
-
Careful Selection of Reagents: Scrutinize all reaction components for their potential to act as reducing agents.
Question 3: I am observing the formation of colored impurities and tar-like substances, especially at elevated temperatures. What is the cause?
Answer: The formation of colored impurities and tars at elevated temperatures is indicative of thermal decomposition. While specific high-temperature decomposition pathways for this molecule are not extensively documented, α-halo ketones, in general, can be thermally sensitive.[5] The 2,3-dihydrobenzofuran ring itself can also undergo decomposition under harsh conditions.[6]
Causality: High temperatures provide the activation energy for various decomposition pathways, including polymerization, elimination, and fragmentation reactions.
Preventative Measures:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Use a reliable heating mantle with a temperature controller.
-
Reaction Time: Avoid prolonged heating. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and quench the reaction as soon as it is complete.
-
Inert Atmosphere: As with reductive dehalogenation, an inert atmosphere can mitigate oxidative decomposition pathways that may be accelerated by heat.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone?
A1: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent slow degradation over time.
Q2: Is this compound sensitive to acidic or basic conditions?
A2: Yes, it is sensitive to both, but particularly to basic conditions due to the high propensity for the Favorskii rearrangement.[1][2][4] Under strongly acidic conditions, the ether linkage in the dihydrofuran ring could potentially be cleaved, though this would likely require harsh conditions.[6] The ketone can also be protonated, which can affect its reactivity. In basic media, besides the Favorskii rearrangement, aldol-type condensation reactions could also occur as side reactions.
Q3: Can I purify this compound using column chromatography on silica gel?
A3: Yes, column chromatography on silica gel is a suitable method for purification. However, as with many α-halo ketones, there is a risk of decomposition on silica, which is slightly acidic. To minimize this risk:
-
Use a less polar eluent system if possible to expedite the chromatography.
-
Consider deactivating the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine before use.
-
Do not let the compound sit on the column for an extended period.
Q4: What are the expected byproducts from the synthesis of this compound via Friedel-Crafts acylation of 2,3-dihydrobenzofuran?
A4: The Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride is a common synthetic route. Potential byproducts include:
-
Isomeric products: Acylation at other positions on the aromatic ring, although the 5-position is generally favored.[7]
-
Polysubstitution: Introduction of more than one chloroacetyl group, especially if an excess of the acylating agent is used.[7]
-
Products from solvent acylation: If the solvent is susceptible to acylation (e.g., toluene), byproducts derived from it may be formed.[7]
Careful control of reaction conditions (temperature, stoichiometry) and thorough purification are essential to obtain the desired product in high purity.
Experimental Protocol: Best Practices for Nucleophilic Substitution
This protocol provides a general guideline for performing a nucleophilic substitution on the α-carbon of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, with an emphasis on minimizing decomposition.
Materials:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
Nucleophile (e.g., a secondary amine)
-
Anhydrous, non-basic, aprotic solvent (e.g., THF, DMF)
-
Mild, non-nucleophilic base (if required, e.g., potassium carbonate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Reaction Setup: Assemble the reaction glassware under a stream of inert gas and maintain a positive pressure throughout the reaction.
-
Reagent Addition: Dissolve 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1 equivalent) in the anhydrous solvent. If a base is required, add it at this stage.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exotherm and minimize side reactions.
-
Nucleophile Addition: Slowly add the nucleophile (1-1.2 equivalents) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C or room temperature, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with cold water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Experimental Workflow:
Caption: Recommended workflow for nucleophilic substitution.
Quantitative Data Summary
| Parameter | Condition/Value | Potential Outcome/Recommendation |
| pH | Basic (e.g., alkoxides, hydroxides) | High risk of Favorskii rearrangement.[1][2][4] |
| Acidic | Generally more stable, but harsh conditions may cleave the dihydrofuran ring.[6] | |
| Temperature | Elevated | Increased risk of thermal decomposition and side reactions.[5] Maintain low temperatures. |
| Light Exposure | UV light | Potential for photodegradation.[6] Store in the dark. |
| Atmosphere | Air | Risk of oxidative decomposition. Use an inert atmosphere. |
| Nucleophiles | Strong, basic nucleophiles | May induce Favorskii rearrangement.[1][2][4] |
| Weakly basic or neutral nucleophiles | Favored for direct substitution. |
References
-
Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
-
chemeurope.com. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
SynArchive. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). RSC Advances REVIEW. Retrieved from [Link]
-
Wikipedia. (2023). Favorskii reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
SlideShare. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
ResearchGate. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone.... Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). p- Chloroacetophenone: A Study of Enolisation Kinetics. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Retrieved from [Link]
-
FDA. (n.d.). 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
YouTube. (2021). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. Retrieved from [Link]
-
National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 2-chloro-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5’-CHLORO-3’- METHYLBENZOFURAN-2’-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. Retrieved from [Link]
-
Khan Academy. (n.d.). Mechanism of haloform reaction. Retrieved from [Link]
-
Aladdin. (n.d.). 2-Chloro-1-(2,3-Dihydrobenzofuran-5-Yl)Ethanone. Retrieved from [Link]
Sources
Technical Support Center: Reaction Workup for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Welcome to the technical support guide for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This document provides in-depth, field-proven insights into the critical workup phase of what is typically a Friedel-Crafts acylation reaction. Our goal is to move beyond a simple procedural list, offering a troubleshooting framework grounded in chemical principles to empower researchers to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs): The Chemistry of the Workup
This section addresses the fundamental principles governing the workup procedure. Understanding the causality behind each step is paramount to successful execution and troubleshooting.
Q1: Why is the reaction mixture quenched by pouring it onto ice? What is happening during this step?
A1: The "quenching" step is a critical and often highly exothermic process designed to abruptly halt the reaction and decompose the reactive species.[1] In a typical Friedel-Crafts acylation, the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) forms a stable complex with the ketone product.[2][3]
-
Deactivation of Catalyst: Pouring the mixture onto ice achieves rapid and controlled hydrolysis of the AlCl₃ catalyst. Water reacts with AlCl₃ to form aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[4]
-
Decomposition of Reagents: It also hydrolyzes any unreacted chloroacetyl chloride, preventing unwanted side reactions during extraction.
-
Thermal Control: The reaction between AlCl₃ and water is extremely vigorous and generates significant heat.[1] Using crushed ice, as opposed to water, absorbs this heat of reaction (via the heat of fusion), preventing the temperature from rising uncontrollably. This minimizes the risk of side-product formation and boiling of low-boiling point solvents like dichloromethane (DCM).[1][5]
Q2: A thick, gelatinous white precipitate forms during the quench. Is this normal?
A2: Yes, this is entirely expected. The gelatinous precipitate is aluminum hydroxide, Al(OH)₃, formed from the hydrolysis of the aluminum chloride catalyst.[4] While its formation indicates a successful quench, its physical properties can sometimes complicate the subsequent extraction by causing emulsions. Adding a small amount of concentrated HCl can help dissolve these aluminum salts by converting Al(OH)₃ into water-soluble AlCl₃, facilitating a cleaner phase separation.
Q3: What is the rationale behind the sequential washing of the organic layer with dilute acid, sodium bicarbonate, and brine?
A3: Each washing step is designed to remove a specific class of impurities, ensuring the purity of the final crude product before final purification.
-
Dilute Acid Wash (e.g., 1M HCl): This step removes any remaining basic or metal-containing species. Specifically, it helps to dissolve any lingering aluminum salts (Al(OH)₃) that may be suspended in the organic layer.
-
Sodium Bicarbonate Wash (Saturated NaHCO₃ aq.): This basic wash neutralizes any residual acid in the organic layer, including the HCl generated during the quench and any acid added to dissolve aluminum salts. You will often observe CO₂ gas evolution, so it is critical to vent the separatory funnel frequently.
-
Brine Wash (Saturated NaCl aq.): This final wash does not significantly alter the pH. Its purpose is to remove the bulk of the dissolved water from the organic solvent before the final drying step. The high ionic strength of the brine solution reduces the solubility of water in the organic phase.
Q4: Can I use a different Lewis acid besides AlCl₃?
A4: While AlCl₃ is the classic and most common catalyst for Friedel-Crafts acylation, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[2][4] However, AlCl₃ is often required in stoichiometric amounts because it complexes strongly with the product ketone.[2] Milder catalysts may be insufficient for less reactive substrates. If an alternative is used, the workup procedure remains conceptually the same: the Lewis acid must be quenched and removed, typically through hydrolysis and extraction.
Troubleshooting Guide: Diagnosing and Solving Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Anhydrous AlCl₃ is highly hygroscopic. Exposure to atmospheric moisture will deactivate it.[6][7] 2. Deactivated Substrate: The 2,3-dihydrobenzofuran ring is generally activated towards electrophilic substitution. However, if the starting material is impure with electron-withdrawing groups, reactivity will be poor.[6] 3. Improper Reaction Temperature: Friedel-Crafts reactions require careful temperature control. Excessively high temperatures can lead to decomposition and side reactions.[6] | 1. Use fresh, anhydrous AlCl₃ from a newly opened container. Handle it quickly in a dry environment (glovebox or under an inert atmosphere). 2. Verify the purity of your 2,3-dihydrobenzofuran starting material via NMR or GC-MS. 3. Maintain the recommended reaction temperature (often starting at 0 °C and slowly warming to room temperature). |
| Difficult Phase Separation / Emulsion | 1. Fine Aluminum Hydroxide Precipitate: The gelatinous Al(OH)₃ can stabilize emulsions, making separation in a separatory funnel difficult. 2. Insufficient Agitation/Settling Time: Inadequate mixing during washing or not allowing sufficient time for layers to separate can lead to poor results. | 1. After quenching, add 1-2 M HCl to the separatory funnel and shake. This will dissolve the Al(OH)₃ precipitate. 2. Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling can sometimes help break up an emulsion. Addition of brine can also help break emulsions. |
| Multiple Products on TLC/NMR | 1. Polyacylation: While the acyl group is deactivating, making a second acylation less favorable, it can occur if the reaction conditions are too harsh or the dihydrobenzofuran ring is highly activated.[6][8] 2. Isomer Formation: Acylation will be directed by the existing ether group on the dihydrobenzofuran ring, primarily to the para position (position 5). However, a minor amount of the ortho isomer (position 7) could potentially form. | 1. Use a strict 1:1 stoichiometry of chloroacetyl chloride to the dihydrobenzofuran substrate. Avoid excessive heating or prolonged reaction times. 2. Isomers can be difficult to separate. Careful column chromatography with a shallow solvent gradient is the most effective method for purification. |
| Product Decomposition | 1. Harsh Workup Conditions: The α-chloro ketone product can be sensitive to strong bases or high temperatures, potentially leading to decomposition or self-condensation. | 1. Use a mild base like sodium bicarbonate for neutralization instead of stronger bases like NaOH. 2. Ensure all steps, particularly solvent removal via rotary evaporation, are performed at low temperatures. |
Standard Operating Procedure (SOP): Workup Protocol
This protocol assumes the reaction was performed using 2,3-dihydrobenzofuran, chloroacetyl chloride, and AlCl₃ in a solvent like dichloromethane (DCM).
1. Preparation for Quenching:
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10 mL of ice/water per gram of AlCl₃ used).
-
Ensure the beaker is in a secondary container and placed within a fume hood.
2. Reaction Quenching:
-
Slowly and carefully, pour the completed reaction mixture from the reaction flask into the stirred ice/water slurry. The addition should be done in a thin stream.
-
Causality: This controlled addition is crucial to manage the exothermic hydrolysis of AlCl₃ and prevent splashing of corrosive reagents.[1]
-
Rinse the reaction flask with a small amount of DCM and add this to the beaker to ensure a quantitative transfer.
-
Continue stirring the mixture for 15-20 minutes until all the ice has melted and the mixture is a slurry (often off-white or pale yellow).
3. Extraction and Washing:
-
Transfer the entire mixture to a separatory funnel of appropriate size.
-
If a large amount of gelatinous Al(OH)₃ precipitate is present and hindering separation, add 1M HCl (aq.) until the solid dissolves.
-
Separate the organic (DCM) layer. Extract the aqueous layer two more times with fresh portions of DCM.
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
1M HCl (aq.)
-
Saturated NaHCO₃ (aq.) (Vent frequently to release CO₂ pressure!)
-
Saturated NaCl (aq.) (Brine)
-
-
Causality: This sequence systematically removes residual catalyst, acid, and water, purifying the product in the organic phase.
4. Drying and Solvent Removal:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Allow the mixture to stand for 10-15 minutes.
-
Gravity filter or decant the dried solution into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. Use a cool water bath to prevent heating the product.
5. Purification:
-
The resulting crude solid or oil should be purified. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) or silica gel column chromatography are standard methods.
Visual Workflow and Troubleshooting Diagrams
Workup and Purification Workflow
Caption: General workflow for the workup and purification of the target compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common workup issues.
References
-
Sciencemadness Discussion Board. (2004). HCl and Al, AlCl3? [Online Forum Post]. Available at: [Link]
-
Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation? [Online Forum Post]. r/chemistry. Available at: [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. Org. Synth. 2013, 90, 74-86. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry, 73, 39-45. Available at: [Link]
-
Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Available at: [Link]
-
Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)? [Online Forum Post]. r/chemistry. Available at: [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Available at: [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. [Online Forum Post]. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Video]. Available at: [Link]
-
Sinfoo Biotech. (n.d.). 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Available at: [Link]
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. beyondbenign.org [beyondbenign.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Welcome to the technical support center for the synthesis and purification of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key intermediate. We provide in-depth, field-proven insights and troubleshooting protocols to ensure you achieve the highest possible purity for your compound.
The primary synthetic route to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] While effective, this reaction is prone to the formation of several impurities that can complicate downstream applications. This guide will address the identification and removal of these contaminants.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude reaction mixture, and where do they come from?
A1: Understanding the potential side reactions is the first step to effective purification. The primary impurities arise from the inherent reactivity of the starting materials and intermediates in the Friedel-Crafts acylation process.
The reaction proceeds by generating a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst.[3][4] This electrophile then attacks the electron-rich 2,3-dihydrobenzofuran ring. However, several competing reactions can occur.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure (Example) | Origin |
| Unreacted 2,3-dihydrobenzofuran | Starting Material | Incomplete reaction due to insufficient acylating agent, low temperature, or short reaction time. |
| Isomeric Products | Acylation at C-4, C-6, or C-7 | The dihydrobenzofuran ring has multiple activated positions for electrophilic attack. While C-5 is often preferred, substitution at other positions can occur, leading to isomers that are often difficult to separate. |
| Di-acylated Byproducts | Di-substituted Product | If the mono-acylated product is still sufficiently activated, it can undergo a second Friedel-Crafts acylation, especially if an excess of the acylating agent is used.[1] |
| Polychlorinated Ketones | Dichloro-ethanone Product | The high reactivity of chlorinating agents can sometimes lead to the formation of di- or tri-chlorinated species on the acetyl group, particularly under harsh conditions.[5] |
| Hydrolysis Products | Chloroacetic Acid | Reaction of chloroacetyl chloride with trace amounts of water in the solvent or on glassware. |
| Catalyst-Complexed Product | Product-AlCl₃ Complex | The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3] This is not an impurity in the final product but must be broken during the work-up to liberate the ketone. |
Q2: What analytical techniques are best for identifying and quantifying these impurities?
A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment. No single technique can definitively identify and quantify all potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis of this compound. A reverse-phase (RP-HPLC) method with UV detection is ideal for separating and quantifying the target compound from its less volatile impurities like isomers and di-acylated byproducts.[1][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile components, such as unreacted starting material (2,3-dihydrobenzofuran) and residual solvents. It provides both retention time data for quantification and mass spectra for structural confirmation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for confirming the structure of your desired product and identifying the structures of unknown impurities if they can be isolated. Proton NMR can often reveal the presence of isomers through distinct aromatic splitting patterns.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring the reaction's progress and for developing a solvent system for column chromatography. By spotting the crude mixture alongside the starting material, you can quickly assess conversion and the number of byproducts formed.
Q3: My crude product is a complex mixture. What is the general workflow for purification?
A3: A systematic, multi-step purification strategy is essential for achieving high purity. The process involves moving from bulk impurity removal to fine purification.
Below is a standard workflow diagram that outlines the logical progression from the quenched reaction mixture to the final, pure compound.
Q4: How do I perform flash column chromatography to separate isomers and di-acylated byproducts?
A4: Flash column chromatography is the most powerful technique for separating the major impurities from your target compound. The principle relies on the differential adsorption of compounds onto a polar stationary phase (silica gel) as a less polar mobile phase passes through.
Key Principle: Compounds are separated based on polarity.
-
Least Polar: Unreacted 2,3-dihydrobenzofuran (elutes first).
-
Intermediate Polarity: The desired product, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
-
Most Polar: Di-acylated byproducts (elute last).
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. The ideal system gives the desired product an Rf value of ~0.25-0.35. Start with a low-polarity mixture and gradually increase polarity.
-
Column Packing:
-
Select a column with an appropriate diameter based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use positive pressure to pack the bed, ensuring no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Apply gentle, steady air pressure to achieve a solvent flow rate of about 2 inches/minute.[8]
-
Collect fractions of equal volume.
-
If using a gradient, gradually increase the percentage of the more polar solvent to elute the more strongly adsorbed compounds.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Suggested Solvent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | Gradient from 95:5 to 80:20 | A standard, effective system for separating ketones of varying polarity. |
| Dichloromethane / Hexane | Gradient from 10:90 to 50:50 | Good for resolving less polar compounds. DCM provides different selectivity compared to ethyl acetate. |
| Toluene / Acetone | Isocratic or shallow gradient | Can provide unique selectivity for aromatic compounds. |
Q5: Can I use recrystallization to purify my product? What's the best procedure?
A5: Yes, recrystallization is an excellent technique for a final polishing step, especially after chromatography has removed the bulk of impurities. It is most effective when the desired compound is present in high concentration (>90%) and the impurities have different solubility profiles.
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts in various solvents (see Table 3). A two-solvent system (one "soluble" solvent, one "insoluble" anti-solvent) is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 3: Recommended Solvents for Recrystallization
| Solvent | Comments |
| Isopropanol (IPA) | A common choice for moderately polar ketones. Good balance of solubility properties. |
| Ethanol (EtOH) | Similar to IPA, may offer slightly different solubility. |
| Ethyl Acetate / Hexane | A two-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until the solution becomes cloudy (the cloud point). Add a drop more ethyl acetate to clarify and then cool. |
| Toluene | Good for aromatic compounds; use with caution due to higher boiling point and toxicity. |
Q6: I'm struggling with a persistent impurity. What advanced troubleshooting steps can I take?
A6: When standard methods fail, a logical decision-making process is required to identify the problem and select an alternative strategy.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Chlorination - Wordpress [reagents.acsgcipr.org]
- 6. Separation of 4-Chlorophenyl 2-chloro-4-nitrophenyl ketone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of (6-Chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature during the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. Here, we address common experimental challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
The Central Role of Temperature in Your Acylation
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a classic Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic aromatic substitution of 2,3-dihydrobenzofuran with chloroacetyl chloride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[3] The 2,3-dihydrobenzofuran ring is considered activated due to the electron-donating nature of the ether oxygen, making the reaction potentially vigorous and susceptible to side reactions if not properly controlled.
Temperature is arguably the most critical variable you will manipulate. It directly influences reaction kinetics, product selectivity, and the impurity profile. An improperly chosen temperature can be the primary cause of failed or low-yielding experiments. This guide will help you troubleshoot these issues.
Caption: The Friedel-Crafts acylation workflow, highlighting temperature's influence.
Troubleshooting Guide & FAQs
Q1: My reaction shows low or no conversion to the product. Should I just increase the temperature?
Answer: While increasing temperature does increase the reaction rate, it's a common pitfall to do so without first verifying other parameters. High temperatures can aggressively promote side reactions, leading to a complex mixture and a dark, tar-like appearance.
Expert Insight: Before adjusting the temperature, perform these checks:
-
Catalyst Integrity: Aluminum chloride is extremely hygroscopic. Ensure it is a fine, lump-free powder from a freshly opened or properly stored container. Deactivated AlCl₃ is a primary cause of failed reactions.
-
Solvent and Reagent Purity: Ensure your solvent (e.g., dichloromethane, 1,2-dichloroethane) is anhydrous. Water will quench the catalyst.
-
Stoichiometry: In contrast to many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount or even a slight excess of AlCl₃.[1] This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[1][2]
If these factors are confirmed to be correct, a modest and systematic increase in temperature is a logical next step. A recommended approach is to run small-scale trials at defined temperatures (e.g., 0°C, 25°C, and 45°C) to identify the optimal balance between conversion and purity.[4]
Q2: I'm observing significant byproduct formation, possibly isomers or di-acylated material. How can temperature help improve selectivity?
Answer: This is a classic sign that your reaction temperature is likely too high. For activated aromatic systems like 2,3-dihydrobenzofuran, lower temperatures are almost always beneficial for selectivity.
Causality:
-
Regioselectivity: The desired product is the C5-acylated isomer (para to the ether oxygen). This is the kinetically and thermodynamically favored product. However, at higher temperatures, enough energy may be available to overcome the activation barrier for substitution at other positions, leading to a mixture of isomers. Running the reaction at very low temperatures (e.g., -10°C to 0°C) can significantly enhance the selectivity for the desired para-isomer.[5]
-
Polysubstitution: Although the ketone product deactivates the ring, the starting material is sufficiently reactive that a second acylation can occur under forcing conditions (high temperature, long reaction times), leading to di-acylated byproducts.[6]
Recommendation: Start your reaction at 0°C or below.[3][5] The controlled, dropwise addition of the chloroacetyl chloride solution to the cooled mixture of the substrate and Lewis acid is critical to maintain a low localized concentration of the highly reactive acylium ion, further suppressing side reactions.
Caption: Relationship between reaction temperature and product/byproduct formation.
Q3: My reaction turned black almost immediately, and workup yielded an intractable tar. What went wrong?
Answer: This is a clear indication of decomposition, almost certainly caused by excessive temperature. The combination of a highly activated aromatic ring and a powerful Lewis acid can easily lead to polymerization and degradation if the heat generated by the exothermic reaction is not managed.
Expert Insight: This issue is not just about the set temperature of your cooling bath, but also about the rate of addition. A rapid addition of the acylating agent can create localized "hot spots" within the flask, initiating decomposition even if the external bath is cold.
Corrective Protocol:
-
Pre-cool Everything: Ensure the suspension of AlCl₃ in the solvent is fully cooled to the target temperature (e.g., 0°C) before any addition. The substrate solution should also be pre-cooled.
-
Slow, Controlled Addition: Use a syringe pump or a dropping funnel for the slow, dropwise addition of the chloroacetyl chloride solution.[3]
-
Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent localized concentration gradients.
-
Lower the Temperature: If tarring persists even with slow addition, reduce the reaction temperature further, for instance, to a range of -15°C to -5°C.[5]
Protocol: Temperature Optimization Screening
This protocol provides a self-validating workflow to determine the optimal reaction temperature for your specific laboratory conditions.
Objective: To identify the temperature that provides the highest yield of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone with the highest purity.
Methodology: Run three small-scale, parallel reactions at different temperatures.
Table 1: Experimental Parameters for Temperature Screening
| Parameter | Reaction A | Reaction B | Reaction C |
| Temperature | 0 °C | 25 °C (RT) | 45 °C |
| 2,3-Dihydrobenzofuran | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Chloroacetyl Chloride | 1.1 equiv | 1.1 equiv | 1.1 equiv |
| Aluminum Chloride (AlCl₃) | 1.2 equiv | 1.2 equiv | 1.2 equiv |
| Solvent (Anhydrous DCM) | 5 mL / mmol | 5 mL / mmol | 5 mL / mmol |
| Reaction Time | 2 hours | 2 hours | 2 hours |
Step-by-Step Procedure:
-
Setup: For each reaction, charge a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet with aluminum chloride (1.2 equiv). Add anhydrous dichloromethane (DCM).
-
Cooling:
-
Place Reaction A's flask in an ice-water bath and cool to 0°C.
-
Allow Reaction B's flask to equilibrate to room temperature (~25°C).
-
Place Reaction C's flask in a water bath heated to 45°C.
-
-
Substrate Addition: In a separate dry flask, dissolve 2,3-dihydrobenzofuran (1.0 equiv) and chloroacetyl chloride (1.1 equiv) in anhydrous DCM.
-
Reaction Initiation: Add the substrate/acyl chloride solution dropwise to each of the three reaction flasks over 20-30 minutes, ensuring the internal temperature does not deviate significantly from the target.
-
Monitoring (Self-Validation): After the addition is complete, stir for 2 hours. Monitor the reaction progress by TLC or take small aliquots for GC-MS analysis at t=1h and t=2h. Note any significant color changes.
-
Quenching: After 2 hours, cool each flask to 0°C and very carefully quench the reaction by slowly adding crushed ice, followed by 1 M HCl.[3]
-
Work-up: Perform a standard aqueous work-up. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion, yield, and ratio of the desired product to key byproducts.
Caption: A logical workflow for the temperature optimization screening protocol.
References
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
AIChE Proceedings. (n.d.). Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. Retrieved from [Link]
- Google Patents. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation... Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
NOPR. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 64089-34-5, 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Combination of enzyme- and Lewis acid-catalyzed reactions: a new method for the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
Technical Support Center: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the technical support guide for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No: 64089-34-5).[1][2][3] This molecule is a valuable synthetic intermediate, particularly due to its reactive α-chloro ketone moiety, which serves as a handle for introducing diverse functionalities. Proper solvent selection is paramount for achieving high yields, purity, and reproducibility in both its synthesis and subsequent reactions. This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize this compound via Friedel-Crafts acylation of 2,3-dihydrobenzofuran. Which solvent system should I use?
A1: The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is typically achieved through a Friedel-Crafts acylation, which involves reacting 2,3-dihydrobenzofuran with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6] The solvent's primary role is to dissolve the reactants and remain inert to the highly reactive catalyst and intermediates.
The key causality here is avoiding solvent-catalyst interaction. Lewis acids like AlCl₃ can react with or form stable complexes with many common polar solvents (e.g., alcohols, water, DMSO), rendering the catalyst inactive. Therefore, non-polar or moderately polar, non-coordinating solvents are the standard choice.
Recommended Solvents for Synthesis:
| Solvent | Formula | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | Moderately Polar | Primary recommendation. Excellent solubility for many organic reagents and the AlCl₃ complex. Its low boiling point simplifies removal post-reaction.[4] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 83.5 | Moderately Polar | A good alternative to DCM, allowing for higher reaction temperatures if needed. Often used in industrial applications.[5] |
| Carbon Disulfide | CS₂ | 46.3 | Non-Polar | A classic, highly inert solvent for Friedel-Crafts reactions. However, it is highly flammable and toxic, making DCM a more common choice in modern labs.[7] |
| Nitrobenzene | C₆H₅NO₂ | 210.9 | Polar | Used in specific cases where solvent polarity can influence regioselectivity. The product-AlCl₃ complex is often soluble in nitrobenzene, which can sometimes alter the reaction outcome compared to non-polar solvents where the complex may precipitate.[7] |
Below is a decision workflow for selecting the appropriate synthesis solvent.
Caption: Workflow for selecting a recrystallization solvent.
Q3: I need to perform a nucleophilic substitution on the α-chloro position. What is the best solvent for this transformation?
A3: The α-chloro ketone is a highly reactive electrophile, ideal for SN2 reactions. The choice of solvent is critical and depends heavily on the nature of the nucleophile. The solvent must not only dissolve the reactants but also favorably modulate the nucleophile's reactivity.
| Nucleophile Type | Recommended Solvents | Rationale & Mechanism |
| Anionic (e.g., N₃⁻, CN⁻, RS⁻) | DMF, Acetonitrile (MeCN), DMSO | Polar Aprotic Solvents. These solvents excel at solvating the counter-ion (e.g., Na⁺, K⁺) while leaving the anionic nucleophile "bare" and highly reactive. This significantly accelerates the rate of SN2 reactions. |
| Neutral (e.g., R-NH₂, R-SH) | Acetone, Ethanol, THF | Polar Protic & Aprotic Options. When the nucleophile is neutral, the need to solvate a counter-ion is absent. The choice is then guided by the solubility of both the substrate and the nucleophile. Acetone is often an excellent, moderately polar choice. Alcohols like ethanol can also work well, though they can potentially act as competing nucleophiles at high temperatures. |
Trustworthiness Check: Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon) if your nucleophile is sensitive to oxidation (like thiols) or if using anhydrous solvents like THF, which can form peroxides.
Q4: Troubleshooting: My product is "oiling out" during my attempted recrystallization instead of forming crystals. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. It is a common and frustrating problem.
Causality and Solutions:
-
Cause: The boiling point of your chosen solvent is too high, or the compound's melting point is depressed by impurities.
-
Solution: Switch to a lower-boiling point solvent. If you are using a solvent pair, try altering the ratio to have more of the lower-boiling component.
-
-
Cause: The solution is cooling too rapidly, not allowing time for the crystal lattice to form.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. [8]
-
-
Cause: The solution is too concentrated (supersaturated).
-
Solution: While hot, add a small amount of additional solvent until the oil redissolves. Then, attempt to cool slowly again. This is the most common fix.
-
-
Cause: Lack of a nucleation site for crystal growth to begin.
-
Solution A (Scratching): Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.
-
Solution B (Seed Crystal): If you have a tiny amount of pure solid, add a single seed crystal to the cooled solution to initiate crystallization.
-
The most robust solution is often to use a solvent pair . [8]Dissolve the crude material in a minimum amount of a "good" hot solvent (e.g., acetone or ethyl acetate). Then, slowly add a "bad" or "anti-solvent" (e.g., hexane or water) dropwise while hot until you see persistent cloudiness (turbidity). Add a drop or two of the good solvent to make it clear again, and then allow it to cool slowly. This precisely controls the saturation point, promoting crystal formation over oiling.
References
-
What solvents are used in Friedel-Crafts acylation? - Filo. (n.d.). Retrieved January 12, 2026, from [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Effect of solvent on the acylation reaction. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Retrieved January 12, 2026, from [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved January 12, 2026, from [Link]
-
Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines | Journal of the American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
CAS No. 64089-34-5, 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone - 001CHEMICAL. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Chloro-1-(6-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone | C10H9ClO3 | CID 12236547 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone - Sinfoo Biotech. (n.d.). Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts Acylation - YouTube. (2018, November 13). Retrieved January 12, 2026, from [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
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- 3. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Reactions Involving 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Welcome to the technical support center for "2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during reactions with this versatile α-haloketone intermediate. Our goal is to equip you with the knowledge to prevent unwanted side reactions, primarily polymerization, and ensure the success of your synthetic endeavors.
Troubleshooting Guide: Preventing Polymerization
This section addresses specific problems you may encounter during the synthesis, purification, and storage of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, with a focus on preventing the formation of polymeric byproducts.
Question 1: My reaction mixture is turning viscous and dark, and the yield of the desired product is low. What is happening?
Answer: A viscous, dark reaction mixture is a strong indicator of polymerization or self-condensation. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, being an α-haloketone, possesses two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom. This dual reactivity allows it to act as both an electrophile and a nucleophile (after enolization), leading to self-condensation, a form of aldol condensation.[1][2] The resulting oligomers and polymers are often dark in color and can significantly reduce the yield of your target molecule.
Immediate Actions:
-
Cool the reaction immediately: Lowering the temperature will slow down the rate of polymerization.
-
Quench the reaction: If feasible at your current stage, proceed with the workup to isolate any remaining monomer.
-
Analyze the crude product: Use techniques like TLC, LC-MS, or NMR to identify the presence of higher molecular weight species.
Question 2: How can I prevent this self-condensation reaction from occurring?
Answer: Preventing self-condensation requires careful control over your reaction conditions. Here are several strategies, ranging from simple adjustments to more advanced techniques:
-
Temperature Control: Maintain a low reaction temperature. For many reactions involving α-haloketones, temperatures between 0°C and room temperature are recommended.
-
Slow Reagent Addition: If 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a starting material, add it slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the desired reaction over self-condensation.
-
Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base. Strong, nucleophilic bases can promote enolate formation and subsequent self-condensation.
-
Pre-formation of the Enolate: For reactions where 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is intended to act as a nucleophile, you can pre-form the enolate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures before adding the electrophile.[3] This ensures the quantitative conversion to the enolate, preventing it from acting as an electrophile.[1]
-
Mukaiyama Aldol Reaction Conditions: This approach involves converting the ketone to a silyl enol ether, which can then be reacted with an aldehyde or ketone in the presence of a Lewis acid. This method provides excellent control over the aldol addition and prevents self-condensation.[1]
Question 3: I suspect polymerization is happening during storage. What are the optimal storage conditions for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone?
Answer: The stability of α-haloketones can be compromised over time, especially under suboptimal storage conditions. To minimize degradation and polymerization during storage, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (e.g., 2-8°C). | Reduces the rate of potential degradation and polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation. |
| Moisture | Ensure the container is tightly sealed and stored in a dry environment. | Moisture can lead to hydrolysis and other side reactions. |
| Purity | Store the compound in its purest form. | Impurities can sometimes catalyze degradation pathways.[4][5] |
Question 4: What analytical techniques can I use to detect and quantify polymerization?
Answer: Several analytical methods can be employed to identify and quantify polymeric byproducts:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the presence of less mobile, higher molecular weight species (streaking or spots with low Rf values) compared to your desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to separate and identify oligomers by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of signals in the ¹H and ¹³C NMR spectra can indicate the presence of polymeric material. The appearance of new, complex signal patterns is also a sign of byproduct formation.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are ideal for separating molecules based on their size and can provide information about the molecular weight distribution of any polymers formed.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of polymerization for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone?
A1: The most probable mechanism is a base- or acid-catalyzed self-aldol condensation. In the presence of a base, an enolate is formed by deprotonation of the α-carbon. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the α-haloketone. Subsequent dehydration can lead to the formation of a conjugated system, which can continue to react, forming oligomers and polymers.
Caption: Proposed pathway for self-condensation.
Q2: Can the choice of solvent influence the rate of polymerization?
A2: Yes, the solvent can play a significant role. Polar aprotic solvents may stabilize the enolate intermediate, potentially increasing the rate of self-condensation. Protic solvents could participate in proton transfer steps that may facilitate the reaction. It is advisable to choose a solvent that is optimal for the desired reaction while minimizing the solubility or stability of the intermediates leading to polymerization.
Q3: Are there any specific inhibitors I can add to prevent polymerization?
A3: While there are no universal inhibitors for this specific type of polymerization, certain additives may help. For instance, radical inhibitors (like BHT or hydroquinone) could be beneficial if a radical-initiated pathway is suspected, although an ionic mechanism is more likely. More effectively, maintaining a slightly acidic pH (if compatible with your reaction) can suppress enolate formation. The best approach remains strict control of reaction conditions.
Q4: How does the dihydrobenzofuran ring affect the reactivity and polymerization tendency of the molecule?
A4: The dihydrobenzofuran ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, its effect on the reactivity of the chloroacetyl group is more complex. It can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon, thereby modulating the rate of both the desired reaction and the undesired self-condensation.
Q5: I am synthesizing 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone via a Friedel-Crafts acylation. What are the key parameters to control to avoid side reactions?
A5: In a Friedel-Crafts acylation to synthesize this compound, the primary concerns are polyacylation and ensuring anhydrous conditions.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a 1:1 molar ratio of 2,3-dihydrobenzofuran to chloroacetyl chloride. | An excess of the acylating agent can lead to polyacylation. |
| Catalyst | Use a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃). | The product ketone forms a complex with the catalyst, deactivating the ring to further acylation.[1][6] |
| Temperature | Maintain a low temperature (0-5°C) during the addition of reagents. | Minimizes side reactions and improves selectivity. |
| Anhydrous Conditions | Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere. | Lewis acid catalysts are highly moisture-sensitive and will be quenched by water.[7] |
Caption: Critical parameters for a successful synthesis.
Experimental Protocol: General Procedure for a Reaction with 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone to Minimize Polymerization
This protocol outlines a general approach for using 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone as a substrate in a nucleophilic substitution reaction, with an emphasis on preventing self-condensation.
Materials:
-
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
Nucleophile
-
Anhydrous, non-polar aprotic solvent (e.g., THF, DCM)
-
Mild, non-nucleophilic base (if required, e.g., DIPEA, NaHCO₃)
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve the nucleophile and the base (if used) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Substrate Addition: Dissolve 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Slow Addition: Add the solution of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of NH₄Cl).
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
- Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
PubMed. (2001). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Carbonyl Condensation Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Impact of Residual Impurities and Contaminants on Protein Stability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Retrieved from [Link]
Sources
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Kinetics of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Welcome to the technical support center for the kinetic analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are studying the synthesis of this important intermediate. We will delve into the common experimental challenges and provide field-proven insights to ensure the integrity and reproducibility of your kinetic data. The primary synthetic route discussed is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride, a robust but nuanced reaction.
Frequently Asked Questions (FAQs)
Q1: What is the predominant synthetic route for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone?
The most common and direct method is the Friedel-Crafts acylation of 2,3-dihydrobenzofuran using chloroacetyl chloride as the acylating agent. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]
Q2: Can you explain the reaction mechanism and the role of the Lewis acid catalyst?
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[2]
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion (ClCH₂CO⁺). This ion is the active electrophile.
-
Electrophilic Attack: The electron-rich 2,3-dihydrobenzofuran ring acts as a nucleophile, attacking the acylium ion. The dihydrofuran ring is activated towards substitution, and the acylation typically occurs at the C5 position due to steric and electronic factors.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the aromatic ring, yielding the final product, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
A critical aspect of this reaction is that the ketone product is itself a Lewis base and forms a strong complex with the Lewis acid catalyst. This deactivates the catalyst, meaning that at least a stoichiometric amount of the catalyst is required for the reaction to proceed to completion. [1]
Q3: What are the primary factors that influence the reaction kinetics?
The rate of the Friedel-Crafts acylation is sensitive to several parameters:
-
Temperature: Like most reactions, the rate increases with temperature. However, higher temperatures can also promote side reactions. Precise temperature control is crucial for reproducible kinetic studies.[3]
-
Concentration: The reaction rate is dependent on the concentration of the reactants (2,3-dihydrobenzofuran, chloroacetyl chloride) and the active catalyst.[3]
-
Catalyst Activity: The purity and activity of the Lewis acid are paramount. Any moisture will hydrolyze the catalyst, rendering it inactive.[4]
-
Solvent: The choice of solvent can influence reaction rates. Common solvents include dichloromethane (DCM), carbon disulfide, or nitromethane.[5] The solvent must be inert to the reaction conditions and completely anhydrous.
Q4: What are the recommended analytical methods for monitoring the reaction kinetics?
For accurate kinetic profiling, real-time or frequent quasi-real-time monitoring is essential.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for its high sensitivity and selectivity.[6] It allows for the simultaneous quantification of the starting material, product, and any potential byproducts. A UPLC-MS method can provide rapid qualitative checks on reaction progress, while a validated LC-MS/MS method (using techniques like Multiple Reaction Monitoring, MRM) is ideal for precise quantitative analysis.[6]
-
Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC with an internal standard can be an effective quantitative method.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quick, qualitative monitoring of the reaction's progress from start to finish.[7] While not quantitative, it helps identify issues like stalled reactions or byproduct formation in real-time.
Experimental Workflow & Protocols
General Workflow for Kinetic Study
The following diagram outlines a typical workflow for a kinetic study of the Friedel-Crafts acylation.
Protocol: Reaction Monitoring by LC-MS
-
Aliquoting & Quenching: At each time point (e.g., t = 0, 2, 5, 10, 20, 40, 60 min), withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture using a dry syringe. Immediately quench the aliquot in a vial containing a known volume (e.g., 1 mL) of a cold, acidic solution (e.g., 1M HCl in 1:1 water/acetonitrile) to stop the reaction and hydrolyze the catalyst.
-
Sample Preparation: Vortex the quenched sample. If necessary, perform a liquid-liquid extraction (e.g., with ethyl acetate) to separate the organic components. Evaporate the organic solvent and reconstitute the residue in a known volume of the initial mobile phase for analysis.[6]
-
LC-MS Analysis: Inject the prepared sample onto the LC-MS system. Develop a gradient method that provides good separation between the starting material and the product.
| Parameter | Typical Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for aromatic ketones. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 10% to 95% B over 5-7 minutes | A standard gradient to elute compounds of varying polarity.[6] |
| Flow Rate | 0.4 mL/min | Typical for analytical UPLC/HPLC. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ketones and benzofurans generally ionize well in positive mode. |
| MS Detection | Full Scan (for identification) & MRM (for quantification) | MRM provides superior sensitivity and specificity for kinetics.[6] |
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q: My reaction shows no conversion of the starting material after a significant amount of time. What are the primary causes?
This issue almost always points to a problem with the catalyst or the reaction environment.
-
Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst (AlCl₃) is extremely hygroscopic. Any exposure to atmospheric moisture will lead to hydrolysis and complete deactivation.
-
Solution: Ensure the AlCl₃ is from a fresh, unopened bottle or has been stored in a desiccator. Weigh and transfer it quickly in a glovebox or under a strong inert gas flow.
-
-
Possible Cause 2: Wet Reagents or Solvent. Trace amounts of water in the 2,3-dihydrobenzofuran or the solvent will preferentially react with and destroy the catalyst.
-
Solution: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for DCM). Ensure the 2,3-dihydrobenzofuran is anhydrous.
-
-
Possible Cause 3: Insufficient Catalyst. As the product complexes with the catalyst, sub-stoichiometric amounts will result in incomplete conversion.
-
Solution: Use at least 1.0 to 1.2 equivalents of the Lewis acid catalyst relative to the limiting reagent.
-
Q: The reaction starts, as confirmed by an early TLC or LC-MS sample, but then stalls and does not proceed to completion. Why?
This suggests a gradual deactivation or consumption of a key reagent.
-
Possible Cause 1: Slow Moisture Contamination. A small leak in your inert atmosphere setup can slowly introduce moisture, killing the catalyst over time.
-
Solution: Check all seals and joints in your glassware. Ensure a positive pressure of inert gas (a bubbler is a good indicator).
-
-
Possible Cause 2: Impure Reagents. Chloroacetyl chloride can degrade over time. If it contains significant amounts of HCl or other impurities, it may engage in non-productive side reactions.
-
Solution: Use freshly opened or distilled chloroacetyl chloride for kinetic experiments.
-
Problem Area 2: Inconsistent or Non-Reproducible Kinetic Data
Q: I am running the same reaction under what I believe are identical conditions, but my calculated rate constants vary significantly between runs. What should I investigate?
Reproducibility issues in kinetics are often traced to subtle variations in experimental parameters that are assumed to be constant.
-
Possible Cause 1: Inadequate Temperature Control. A few degrees of difference in the reaction temperature can significantly alter the reaction rate.
-
Solution: Use a cryostat or a well-insulated ice/salt bath with an internal thermometer to monitor the actual reaction mixture temperature, not just the bath temperature. Ensure the reaction is at thermal equilibrium before adding the final reagent to start the clock (t=0).
-
-
Possible Cause 2: Inefficient or Inconsistent Stirring. In a heterogeneous reaction (solid AlCl₃ in solvent), mass transfer limitations can become the rate-determining step if stirring is not vigorous enough.[8] If the stirring speed varies, the rate will too.
-
Solution: Use a magnetic stir bar of appropriate size and a stir plate with RPM feedback control. Ensure a consistent vortex is maintained throughout the reaction.
-
-
Possible Cause 3: Inconsistent Reagent Addition. The rate and method of adding the chloroacetyl chloride can affect the initial reaction rate.
-
Solution: For highly reproducible runs, use a syringe pump for a consistent, slow addition of the acylating agent. This prevents an initial temperature spike and ensures a uniform starting concentration profile.
-
-
Possible Cause 4: Variable Reagent Purity. Using reagents from different lots or bottles of different ages can introduce variability.
-
Solution: For a series of kinetic experiments, use reagents from the same batch/lot number to minimize this source of error.
-
| Symptom | Possible Cause | Recommended Action |
| No reaction | Inactive/wet catalyst; Wet solvent | Use fresh, anhydrous reagents and solvent; ensure inert atmosphere.[4][7] |
| Reaction stalls | Slow moisture leak; Insufficient catalyst | Check glassware seals; Use >1.0 eq. of Lewis acid. |
| Multiple byproducts | Reaction too warm; Impure starting materials | Maintain strict temperature control; Verify purity of reactants by NMR/GC-MS. |
| Inconsistent rates | Poor T-control; Variable stirring; Inconsistent addition | Use a cryostat; Use a tachometer-controlled stir plate; Use a syringe pump for addition. |
References
- A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products. (2025). BenchChem.
- Kinetic study of Friedel-Crafts acylation reactions over hierarchical MCM-22 zeolites. (2025).
- Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Journal of the Chemical Society B: Physical Organic.
- Electrophilic aromatic substitution. 5. A kinetic study of Friedel-Crafts acylation in nitromethane. (n.d.). The Journal of Organic Chemistry.
- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry.
- How to Troubleshoot a Reaction. (2026). University of Rochester, Department of Chemistry.
- Problem using Chloroacetyl Chloride. (2020). Sciencemadness.org.
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
- Chemical Kinetics. (2010). Master Organic Chemistry.
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in the Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Welcome to the technical support center for troubleshooting catalyst-related issues in the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride.
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is typically achieved via a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation. This reaction is heavily reliant on the activity of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). However, the efficacy of this catalyst is highly susceptible to various forms of poisoning and deactivation, which can lead to significantly reduced yields or complete reaction failure. This guide provides a structured, in-depth approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst performance in this specific acylation.
Q1: What are the immediate signs of catalyst poisoning or deactivation in my reaction?
A stalled reaction, indicated by TLC analysis showing a lack of product formation over time, is the most common sign. Other indicators include a significant amount of unreacted starting material, the formation of unexpected byproducts, or a reaction that fails to initiate despite all reagents being added.
Q2: Why is my Friedel-Crafts acylation failing even with a fresh bottle of aluminum chloride?
The most frequent culprit is catalyst inactivity due to moisture.[1][2][3] Lewis acids like AlCl₃ are extremely sensitive to water. Any moisture present in the solvent, glassware, or even the starting materials will rapidly react with and deactivate the catalyst.[1][2][3] It is crucial to operate under strictly anhydrous conditions.
Q3: I'm observing a low yield, but the reaction does proceed. Is this also a catalyst issue?
Low yields can stem from several factors, one of the most critical being insufficient catalyst loading. In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid catalyst.[1][2][4] This complexation effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount of the catalyst, rather than a catalytic amount, is often required.[1][2][4]
Q4: Could the 2,3-dihydrobenzofuran starting material itself be poisoning the catalyst?
While the oxygen atom in the dihydrobenzofuran ring is what directs the acylation to the desired position, certain impurities within this starting material could act as poisons. Additionally, substrates containing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts acylation because the lone pairs on nitrogen or oxygen coordinate strongly with the Lewis acid, deactivating both the catalyst and the aromatic ring.[2] Ensure your starting material is free from such contaminants.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low or No Product Yield
Low or non-existent yield is the most critical issue. This guide provides a systematic approach to identifying the root cause.
Before investigating catalyst poisoning, it's essential to rule out more fundamental experimental errors.
| Parameter | Recommended Specification | Rationale |
| Catalyst Loading | ≥ 1.1 equivalents (relative to chloroacetyl chloride) | To compensate for complexation with the ketone product, ensuring enough free catalyst is available to drive the reaction.[2] |
| Reagent Purity | Anhydrous solvents and reagents | Moisture is a potent poison for Lewis acid catalysts.[1][2][3] |
| Reaction Temperature | Initially 0°C, then allow to warm to RT | Controls the initial exothermic reaction and prevents side reactions. Some reactions may require gentle heating to overcome the activation energy.[1][4] |
If the initial checks do not resolve the issue, follow this workflow to diagnose the problem. A visual representation of this workflow is provided in the diagram below.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Understanding and Preventing Catalyst Poisoning
Catalyst poisoning occurs when a substance chemically bonds to the active sites of the catalyst, rendering them inactive.[5]
-
Water: The most common poison. Water is a Lewis base that reacts with AlCl₃ to form aluminum hydroxides, which are catalytically inactive.
-
Basic Impurities: Amines, amides, or other nitrogen-containing compounds can act as Lewis bases and form strong adducts with the catalyst.[6][7]
-
Sulfur Compounds: Thiols and sulfides can irreversibly bind to metal-based catalysts.[5][8]
The general mechanism of poisoning by a Lewis base (like water) is illustrated below.
Caption: Competing pathways of catalyst activation and poisoning.
Experimental Protocols
Protocol 1: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Solvent Preparation: Use a freshly opened bottle of an anhydrous grade solvent (e.g., dichloromethane, DCM). Alternatively, dry the solvent using an appropriate drying agent (e.g., CaH₂) followed by distillation under an inert atmosphere.
-
Reaction Assembly: Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reagent Handling: Liquid reagents should be transferred via syringe. Solid reagents, like AlCl₃, should be weighed and added quickly under a blanket of inert gas to minimize atmospheric exposure.
Protocol 2: Small-Scale Catalyst Activity Test
To confirm your AlCl₃ is active, perform a small-scale control reaction with a highly reactive, simple substrate.
-
Set up a small, anhydrous reaction flask (as per Protocol 1) with 1.1 mmol of AlCl₃ in 5 mL of anhydrous DCM at 0°C.
-
Add 1.1 mmol of acetyl chloride and stir for 10 minutes.
-
Add 1.0 mmol of anisole (a highly activated aromatic ring).
-
Stir for 30 minutes at 0°C, then warm to room temperature.
-
Monitor the reaction by TLC. Rapid consumption of anisole and formation of a new, less polar spot (methoxyacetophenone) indicates an active catalyst.
References
- Troubleshooting low yield in Friedel-Crafts acyl
- troubleshooting low yield in Friedel-Crafts acylation with octanoyl chloride - Benchchem.
- The roles of Lewis acidic additives in organotransition metal c
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes - Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem.
- Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis - ACS Public
- C-acylation reaction of anthracene with oxalyl chloride over AlCl3 catalyst - ResearchG
- Lewis acid c
- What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone - YouTube.
- Friedel Crafts Alkylation and Acylation: Reaction | Mechanism | Exception - YouTube.
- Catalyst deactiv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS: 64089-34-5). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the handling, storage, and use of this important synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone sensitive to moisture?
A1: Yes. While not always explicitly stated on every supplier's documentation, as an α-chloro ketone, this compound is inherently susceptible to hydrolysis. The presence of water, even atmospheric moisture, can lead to the nucleophilic substitution of the chloride atom by a hydroxyl group. This reaction results in the formation of 2-hydroxy-1-(2,3-dihydrobenzofuran-5-yl)ethanone as an impurity, which can significantly impact reaction yields and product purity. Safety data sheets for analogous moisture-sensitive reagents recommend keeping containers tightly closed in a dry and cool place.[1][2]
Q2: What is the primary degradation product if the compound is exposed to moisture?
A2: The primary degradation product is 2-hydroxy-1-(2,3-dihydrobenzofuran-5-yl)ethanone. The mechanism involves the hydrolysis of the carbon-chlorine bond. This transformation is problematic as the resulting α-hydroxy ketone has different physical and chemical properties, including polarity and reactivity, which can complicate subsequent synthetic steps and purification.
Caption: Decision tree for troubleshooting low yield reactions.
Detailed Protocol 1: Purity Analysis by Thin-Layer Chromatography (TLC)
This protocol helps you quickly assess the purity of your starting material. The key is to use a visualization stain that reacts differently with the α-chloro ketone and its potential α-hydroxy ketone impurity.
-
Prepare TLC Plate: On a silica gel TLC plate, spot a solution of your suspect 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. If available, co-spot with a sample from a newly opened container.
-
Elute: Develop the plate using a moderately polar solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize:
-
First, view the plate under UV light (254 nm). Both the starting material and the hydroxy-impurity should be UV active due to the aromatic ring. Note the Rf values. The hydroxy-impurity will have a lower Rf (be more polar).
-
Next, dip the plate in a potassium permanganate (KMnO₄) stain.
-
-
Analyze: The α-hydroxy ketone impurity contains a secondary alcohol, which is readily oxidized by KMnO₄. It will appear as a yellow/white spot on a purple background almost immediately. The starting α-chloro ketone lacks an easily oxidizable group and will not react, or will react much slower. [3]A prominent, lower-Rf spot that is positive with permanganate stain is a strong indicator of hydrolysis.
| Compound | Expected Rf (Approx.) | UV (254 nm) | KMnO₄ Stain |
| α-Chloro Ketone (Starting Material) | Higher | Dark Spot | No immediate reaction |
| α-Hydroxy Ketone (Impurity) | Lower | Dark Spot | Immediate yellow spot |
Problem 2: Inconsistent Results and Poor Reproducibility
You are running a series of reactions and find that the outcomes vary significantly between batches, even when following the same procedure.
Possible Cause: Inconsistent exposure to atmospheric moisture during reagent handling and reaction setup. Small variations in humidity or the time the reagent is exposed to air can lead to different levels of hydrolysis, causing inconsistent results.
Detailed Protocol 2: Best Practices for Handling Moisture-Sensitive Reagents
Adhering to a strict anhydrous protocol is critical for reproducibility.
-
Glassware Preparation: All glassware must be thoroughly dried. Oven-drying (120 °C for at least 4 hours) or flame-drying under vacuum are standard procedures. Allow glassware to cool to room temperature under a stream of inert gas. [1][4]2. Solvent Preparation: Use anhydrous solvents. Solvents can be dried using methods like distillation from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF) or by passing them through a solvent purification system. [5][6]Storing solvents over activated molecular sieves (3Å or 4Å) is also effective. [4]3. Reagent Transfer:
-
Work under a positive pressure of an inert gas (argon or nitrogen). [7][8] * For solid transfers, use a glovebox or a flask flushed with inert gas. Quickly weigh and transfer the solid, minimizing exposure time.
-
For solution transfers, use dry, gas-tight syringes that have been flushed with inert gas. [9]4. Reaction Setup: Assemble your reaction apparatus while it is still warm (after drying) and immediately place it under an inert atmosphere. Maintain a positive pressure of inert gas throughout the entire experiment, including reagent addition and the reaction period.
-
By implementing these rigorous techniques, you create a self-validating system where moisture, a key variable, is effectively eliminated, leading to more consistent and reproducible experimental outcomes.
References
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Available at: [Link]
-
Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. Available at: [Link]
-
YouTube. (2022). Inert Atmosphere, with no O2. Available at: [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. Available at: [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Organic Chemistry. TLC stains. Available at: [Link]
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- 3. TLC stains [reachdevices.com]
- 4. moodle2.units.it [moodle2.units.it]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion in "2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the complexities of this reaction and optimize your outcomes.
I. Understanding the Synthesis: The Friedel-Crafts Acylation
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves reacting 2,3-dihydrobenzofuran with chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3] The Lewis acid activates the chloroacetyl chloride, generating a highly reactive acylium ion that then attacks the electron-rich aromatic ring of the 2,3-dihydrobenzofuran.[1][4][5]
Core Reaction Mechanism
Caption: Generalized workflow for the Friedel-Crafts acylation.
II. Troubleshooting Low Conversion and Side Reactions
Low conversion is a common challenge in Friedel-Crafts acylation reactions. This section addresses the most frequent causes and provides actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My reaction has a very low yield, and I'm recovering a significant amount of unreacted 2,3-dihydrobenzofuran. What are the likely causes?
Several factors can contribute to low conversion in this synthesis. The most common culprits are related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[6][7] Any water present in your solvent, glassware, or starting materials will react with and deactivate the catalyst, halting the reaction.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not just a catalytic amount.[3][7] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][6][7]
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to overcome the activation energy.[6]
-
Poor Reagent Quality: The purity of both the 2,3-dihydrobenzofuran and chloroacetyl chloride is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[6]
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, it can still occur, especially with activated aromatic rings.[6] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[6] However, the ether oxygen in 2,3-dihydrobenzofuran is an activating group, which could potentially lead to di-acylation under harsh conditions. Other possibilities include side reactions due to impurities or rearrangement of the acylium ion, although the latter is less common with acylium ions compared to carbocations.[5][8]
Q3: My reaction is turning dark, and I'm getting a complex mixture of products. What is happening?
A dark reaction color and the formation of a complex mixture often indicate decomposition of the starting materials or products. This can be caused by:
-
Excessively High Reaction Temperature: High temperatures can lead to charring and polymerization, especially with sensitive substrates.[6]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of byproducts.
-
Reactive Impurities: Impurities in the starting materials can initiate unwanted side reactions.
III. A Systematic Approach to Troubleshooting
When faced with low conversion or the formation of side products, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to α-Haloketone Reactivity: 2-Chloro- vs. 2-Bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Introduction
In the landscape of modern drug discovery and synthetic chemistry, α-haloketones stand out as exceptionally versatile intermediates.[1][2] Their intrinsic reactivity, stemming from the interplay between the carbonyl group and an adjacent halogen, makes them powerful precursors for constructing complex molecular architectures, particularly nitrogen, sulfur, and oxygen-containing heterocycles.[2] Among these, derivatives of the 2,3-dihydrobenzofuran scaffold are of particular interest due to their prevalence in biologically active compounds, including potent anti-inflammatory agents and potential mPGES-1 inhibitors.[3][4]
This guide provides an in-depth, objective comparison of two key synthetic building blocks: 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and its brominated analogue, 2-bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone . As a senior application scientist, my goal is not merely to present protocols but to elucidate the fundamental principles governing their reactivity. We will explore the mechanistic underpinnings of their differences, provide supporting experimental frameworks, and offer field-proven insights to guide researchers in selecting the optimal reagent for their synthetic campaigns.
The Decisive Factor: Leaving Group Ability in S N 2 Reactions
The reactivity of α-haloketones is dominated by the electrophilic nature of the α-carbon. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-halogen bond, rendering the α-carbon highly susceptible to attack by nucleophiles.[5] These transformations predominantly proceed via a bimolecular nucleophilic substitution (S N 2) mechanism.[6] An S N 1 pathway is energetically unfavorable as it would require the formation of a highly unstable α-carbonyl carbocation.[6]
In an S N 2 reaction, the rate is determined by a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[7] Consequently, the efficacy of the leaving group is paramount. A "good" leaving group is one that is stable on its own after detaching with the bonding pair of electrons.[8]
The fundamental difference in reactivity between our two subject compounds lies squarely in the identity of the halogen: chlorine versus bromine.
Key Reactivity Principles:
-
Basicity and Stability: The stability of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups because they are more stable with a negative charge and less likely to re-initiate a reverse reaction.[7][8]
-
Comparing Halides: To compare the basicity of chloride (Cl⁻) and bromide (Br⁻), we look at the strength of their conjugate acids, HCl and HBr. HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7).[7] This means Br⁻ is a weaker base than Cl⁻.
-
Atomic Size and Polarizability: Descending the halogen group, atomic size increases. The larger ionic radius of the bromide ion allows its negative charge to be dispersed over a greater volume, leading to a more stable, "softer" anion compared to chloride.[9]
Therefore, bromide (Br⁻) is a superior leaving group to chloride (Cl⁻).[7][8][9] This directly translates to 2-bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone being significantly more reactive toward nucleophiles than its chloro- counterpart.
Comparative Data Summary
The following table summarizes the key physicochemical properties that dictate the reactivity differences.
| Property | 2-Chloro- Derivative | 2-Bromo- Derivative | Rationale & Impact on Reactivity |
| Molecular Formula | C₁₀H₉ClO₂ | C₁₀H₉BrO₂ | The only difference is the halogen atom. |
| Molecular Weight | 196.63 g/mol [10] | 241.08 g/mol | Affects stoichiometry but not intrinsic reactivity. |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | The key differentiator. |
| Leaving Group Basicity | Stronger Base | Weaker Base | Weaker bases are better leaving groups, accelerating the S N 2 reaction.[7][8] |
| C-Halogen Bond Strength | Stronger (C-Cl) | Weaker (C-Br) | The weaker C-Br bond is more easily broken during the S N 2 transition state. |
| Expected Reactivity | Lower | Higher | The superior leaving group ability of bromide leads to faster reaction rates.[7] |
Visualizing the Reaction Mechanism
The following diagram illustrates the generalized S N 2 pathway for the reaction of these α-haloketones with a generic nucleophile (Nu⁻). The rate of this reaction is faster when X = Br compared to when X = Cl.
Caption: Generalized S N 2 mechanism for α-haloketones.
Note: The placeholder image URLs in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
Experimental Protocols
To ensure a self-validating and reproducible comparison, the following protocols are provided. They outline the synthesis of the parent ketone and a subsequent comparative nucleophilic substitution.
Protocol 1: Synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)ethanone (Parent Ketone)
This Friedel-Crafts acylation is a standard method to obtain the precursor for subsequent halogenation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition: Slowly add a solution of 2,3-dihydrobenzofuran (1.0 eq.) and acetyl chloride (1.1 eq.) in dry DCM via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.
Protocol 2: Comparative α-Halogenation
This protocol details the acid-catalyzed halogenation. The bromination is typically faster.[11]
-
A) α-Bromination:
-
Dissolve the parent ketone (1.0 eq.) in acetic acid.
-
Add bromine (Br₂, 1.05 eq.) dropwise at room temperature. The red-brown color of the bromine should dissipate as it is consumed.
-
Stir for 1-2 hours at room temperature. Monitor by TLC until the starting material is consumed.
-
Proceed to workup as described in Protocol 1 (Step 4 onwards).
-
-
B) α-Chlorination:
-
Dissolve the parent ketone (1.0 eq.) in a suitable solvent like ethyl acetate or methanol/DCM.[1]
-
Add sulfuryl chloride (SO₂Cl₂, 1.1 eq.) dropwise at room temperature.[1]
-
Stir for 2-4 hours, potentially with gentle heating if the reaction is sluggish. Monitor by TLC.
-
Proceed to workup as described in Protocol 1 (Step 4 onwards).
-
Protocol 3: Comparative Nucleophilic Substitution with a Model Nucleophile (e.g., Aniline)
This experiment directly demonstrates the reactivity difference.
-
Setup: Prepare two identical reaction flasks. In each, dissolve the respective α-haloketone (1.0 eq.) and a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent like acetonitrile.
-
Nucleophile Addition: Add aniline (1.1 eq.) to each flask simultaneously at room temperature.
-
Monitoring: Monitor both reactions side-by-side using TLC or LC-MS at regular intervals (e.g., every 15 minutes).
-
Observation: It is expected that the reaction with 2-bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone will proceed to completion significantly faster than the reaction with the chloro-analogue. The chloro- derivative may require heating or a longer reaction time to achieve a comparable yield.
-
Workup & Purification: Once complete, filter off the base, concentrate the solvent, and purify the resulting α-aminoketone via standard column chromatography.
Experimental Workflow Visualization
Caption: Workflow for synthesis and comparative reactivity testing.
Field-Proven Insights & Practical Considerations
-
For High-Throughput Synthesis: When speed and efficiency are critical, the bromo- derivative is the reagent of choice. Its higher reactivity allows for shorter reaction times and often proceeds under milder conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
For Controlled or Stepwise Reactions: The chloro- derivative offers an advantage when greater control is needed. Its lower reactivity can help prevent over-alkylation or other side reactions. If a molecule contains multiple nucleophilic sites, the chloro-ketone might allow for more selective reactions by requiring more forcing conditions that can be carefully controlled.
-
Cost and Availability: Historically, chloro- compounds can be less expensive and more readily available on a large scale than their bromo- counterparts. For process chemistry and scale-up operations, this can be a significant deciding factor.
-
Side Reactions: With strongly basic nucleophiles, both substrates can undergo competing elimination reactions or form enolates, which can lead to undesired byproducts.[6] It is generally advisable to use less basic nucleophiles or non-nucleophilic bases to drive the substitution.[6]
Conclusion
The comparison between 2-chloro- and 2-bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a classic exhibition of the leaving group effect in S N 2 reactions. The 2-bromo- derivative is unequivocally the more reactive species due to the superior stability and weaker basicity of the bromide anion compared to chloride.
This enhanced reactivity makes it the preferred substrate for rapid analogue synthesis and discovery chemistry. Conversely, the moderated reactivity of the 2-chloro- derivative provides a valuable tool for situations demanding greater control, selectivity, or when economic factors are a primary driver. A thorough understanding of this fundamental principle empowers researchers to make informed, strategic decisions, thereby optimizing their synthetic pathways and accelerating the drug discovery process.
References
- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Factors affecting SN2 reactions: leaving group- Part 1. Khan Academy.
- Other Factors th
- The effect of leaving group on the SN2 reaction. YouTube.
- 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Sinfoo Biotech.
- 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Sigma-Aldrich.
- 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. PubChem.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
- 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry.
- Synthetic Access to Arom
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
Sources
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- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 7. youtube.com [youtube.com]
- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Khan Academy [khanacademy.org]
- 10. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Utility of Alpha-Halo Ketones in Benzofuran Synthesis
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of innovation. Its prevalence in a multitude of natural products and FDA-approved drugs underscores its therapeutic significance, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[1][2][3][4][5] The efficient construction of this privileged heterocyclic system is, therefore, a critical endeavor in modern synthetic chemistry.
This guide provides an in-depth comparison of the use of alpha-halo ketones in benzofuran synthesis, a classic and versatile method, against alternative strategies. We will delve into the mechanistic underpinnings, compare the reactivity of different alpha-halo ketones with supporting data, and provide practical, field-tested protocols to empower your synthetic efforts.
The Enduring Relevance of Alpha-Halo Ketones in Benzofuran Synthesis
The reaction of a phenol with an alpha-halo ketone is a robust and widely employed method for the synthesis of benzofurans.[4][6][7] This approach typically proceeds through a two-step sequence: O-alkylation of the phenol with the alpha-halo ketone to form an alpha-aryloxy ketone intermediate, followed by an intramolecular cyclization/dehydration to furnish the benzofuran ring.
Mechanistic Insights: A Tale of Two Pathways
The cyclization of the alpha-aryloxy ketone intermediate can proceed via two primary mechanistic pathways, largely dictated by the reaction conditions:
-
Acid-Catalyzed Cyclization (Friedel-Crafts Type): In the presence of a Brønsted or Lewis acid, the carbonyl group of the alpha-aryloxy ketone is activated, facilitating an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) onto the electron-rich phenol ring. Subsequent dehydration yields the benzofuran. Titanium tetrachloride (TiCl₄) is a particularly effective Lewis acid for promoting a one-pot synthesis that combines this alkylation and cyclodehydration.[6][8][9]
-
Base-Mediated Cyclization (Rap-Stoermer Reaction): Under basic conditions, an enolate is formed from the alpha-aryloxy ketone. This enolate then undergoes an intramolecular nucleophilic attack on the aromatic ring, displacing a suitable leaving group (in variations of the method) or, more commonly, initiating a condensation reaction with a carbonyl group on the phenol (from a salicylaldehyde precursor).[4]
Visualizing the Acid-Catalyzed Pathway
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 3. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structural Analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. The compound 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a substituted dihydrobenzofuran, represents a class of molecules with significant potential in medicinal chemistry. The dihydrobenzofuran motif is recognized as a privileged structure, appearing in a variety of biologically active natural products and synthetic compounds.[1] The introduction of a chloroacetyl group can further enhance the molecule's utility as a synthetic intermediate for creating diverse compound libraries.
This guide provides an in-depth structural analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and a comparative study with its non-chlorinated analog, 1-(2,3-dihydrobenzofuran-5-yl)ethanone. Due to the limited availability of published experimental spectra for these specific compounds, this guide leverages high-quality predicted spectroscopic data, benchmarked against experimentally verified data of closely related structures. This approach provides a robust framework for researchers engaged in the synthesis and characterization of similar molecules.
The Imperative of Unambiguous Structural Confirmation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural variations can lead to significant differences in pharmacological profiles. Therefore, the unambiguous confirmation of a molecule's structure is not merely a procedural step but a critical determinant of research validity and the ultimate success of a drug discovery program. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle.
Primary Analytical Techniques for Structural Elucidation
A multi-faceted analytical approach is essential for the comprehensive structural characterization of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, the predicted ¹H NMR spectrum (in CDCl₃) would exhibit characteristic signals for the aromatic, dihydrofuran, and chloroacetyl moieties.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and 1-(2,3-dihydrobenzofuran-5-yl)ethanone.
| Proton Assignment | 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (Predicted) | 1-(2,3-dihydrobenzofuran-5-yl)ethanone (Predicted) | Key Differences & Rationale |
| H-4 | ~7.8 ppm (d) | ~7.7 ppm (d) | The electron-withdrawing chloroacetyl group deshields the ortho proton (H-4) slightly more. |
| H-6 | ~7.7 ppm (dd) | ~7.6 ppm (dd) | Similar deshielding effect observed for the meta proton. |
| H-7 | ~6.8 ppm (d) | ~6.8 ppm (d) | Minimal change as it is furthest from the chloroacetyl group. |
| -CH₂- (Position 2) | ~4.6 ppm (t) | ~4.6 ppm (t) | The environment of the dihydrofuran ring protons is largely unaffected. |
| -CH₂- (Position 3) | ~3.2 ppm (t) | ~3.2 ppm (t) | The environment of the dihydrofuran ring protons is largely unaffected. |
| -CH₂Cl | ~4.7 ppm (s) | N/A | A distinct singlet for the methylene protons adjacent to the chlorine atom. |
| -CH₃ | N/A | ~2.5 ppm (s) | A characteristic singlet for the acetyl methyl protons. |
Disclaimer: Predicted data is generated using advanced computational algorithms and should be used as a guide. Experimental verification is recommended.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone would show distinct signals for the carbonyl carbon, the aromatic carbons, the dihydrofuran carbons, and the carbon of the chloroacetyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and 1-(2,3-dihydrobenzofuran-5-yl)ethanone.
| Carbon Assignment | 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (Predicted) | 1-(2,3-dihydrobenzofuran-5-yl)ethanone (Predicted) | Key Differences & Rationale |
| C=O | ~191 ppm | ~197 ppm | The electronegative chlorine atom on the adjacent carbon slightly shields the carbonyl carbon. |
| Aromatic Quaternary (C-5) | ~130 ppm | ~131 ppm | Attachment of the acetyl/chloroacetyl group. |
| Aromatic Quaternary (C-3a) | ~128 ppm | ~128 ppm | Part of the dihydrobenzofuran ring system. |
| Aromatic Quaternary (C-7a) | ~163 ppm | ~163 ppm | Oxygen-bearing aromatic carbon. |
| Aromatic CH (C-4) | ~127 ppm | ~127 ppm | |
| Aromatic CH (C-6) | ~125 ppm | ~125 ppm | |
| Aromatic CH (C-7) | ~109 ppm | ~109 ppm | |
| -CH₂- (Position 2) | ~72 ppm | ~72 ppm | |
| -CH₂- (Position 3) | ~29 ppm | ~29 ppm | |
| -CH₂Cl | ~46 ppm | N/A | The carbon directly bonded to chlorine. |
| -CH₃ | N/A | ~26 ppm | The methyl carbon of the acetyl group. |
Disclaimer: Predicted data is generated using advanced computational algorithms and should be used as a guide. Experimental verification is recommended.
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful as it shows correlations between protons and carbons that are two or three bonds apart. For instance, in 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, an HMBC spectrum would be expected to show a correlation between the protons of the -CH₂Cl group and the carbonyl carbon (C=O), as well as the aromatic carbon at position 5. This would definitively confirm the position of the chloroacetyl group.
Experimental Workflow: A Practical Approach to Structural Confirmation
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a novel organic compound.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
For 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Table 3: Predicted Mass Spectrometry Data for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and 1-(2,3-dihydrobenzofuran-5-yl)ethanone.
| Parameter | 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | 1-(2,3-dihydrobenzofuran-5-yl)ethanone |
| Molecular Formula | C₁₀H₉ClO₂ | C₁₀H₁₀O₂ |
| Monoisotopic Mass | 196.0291 g/mol | 162.0681 g/mol |
| Key Fragments (Predicted) | m/z 147 ([M-CH₂Cl]⁺), m/z 119, m/z 91 | m/z 147 ([M-CH₃]⁺), m/z 119, m/z 91 |
| Isotopic Pattern | Prominent M+2 peak due to ³⁷Cl | No significant M+2 peak |
Disclaimer: Predicted fragmentation patterns are based on common fragmentation pathways and should be confirmed experimentally.
The primary fragmentation pathway for both compounds is expected to be the cleavage of the bond between the carbonyl group and the adjacent methylene or methyl group (alpha-cleavage), leading to a common fragment ion at m/z 147.
Data Interpretation Logic: A Self-Validating System
The power of this multi-technique approach lies in its self-validating nature. The information gleaned from each technique should be consistent and complementary, creating a cohesive structural picture.
Caption: The logical interplay between different spectroscopic techniques for robust structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 4: Predicted Key IR Absorption Bands for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and 1-(2,3-dihydrobenzofuran-5-yl)ethanone.
| Vibrational Mode | 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (Predicted) | 1-(2,3-dihydrobenzofuran-5-yl)ethanone (Predicted) | Key Differences & Rationale |
| C=O stretch (ketone) | ~1680 cm⁻¹ | ~1675 cm⁻¹ | The electron-withdrawing effect of the chlorine atom can slightly increase the C=O stretching frequency. |
| C-Cl stretch | ~750 cm⁻¹ | N/A | A characteristic absorption for the carbon-chlorine bond. |
| Aromatic C=C stretch | ~1600, 1500 cm⁻¹ | ~1600, 1500 cm⁻¹ | Characteristic of the benzene ring. |
| C-O stretch (ether) | ~1250 cm⁻¹ | ~1250 cm⁻¹ | Characteristic of the dihydrofuran ether linkage. |
Disclaimer: Predicted IR frequencies are estimates. The exact position of absorption bands can be influenced by the molecular environment.
Comparative Analysis: The Impact of a Single Atom
The comparison between 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and its non-chlorinated counterpart, 1-(2,3-dihydrobenzofuran-5-yl)ethanone, highlights the significant impact a single chlorine atom can have on the spectroscopic properties of a molecule. While the core dihydrobenzofuran scaffold remains largely unchanged, the introduction of the chloroacetyl group leads to distinct differences in the ¹H and ¹³C NMR spectra, the mass spectrum's isotopic pattern, and the IR spectrum. These differences serve as critical diagnostic markers for distinguishing between the two compounds and for confirming the success of a chlorination reaction.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Objective: To obtain a high-resolution ¹H NMR spectrum of the analyte for structural analysis.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
Analyte (2-5 mg)
-
Pipettes and a vortex mixer
Procedure:
-
Sample Preparation: a. Accurately weigh 2-5 mg of the purified analyte into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS. c. Ensure the sample is fully dissolved, using a vortex mixer if necessary. d. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration). d. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier transform to the FID. b. Phase the resulting spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.
Conclusion
The structural confirmation of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone necessitates a synergistic application of modern spectroscopic techniques. While the absence of readily available experimental data presents a challenge, the use of robust predictive tools, in conjunction with a thorough understanding of spectroscopic principles, provides a reliable pathway for its characterization. The comparative analysis with 1-(2,3-dihydrobenzofuran-5-yl)ethanone underscores the diagnostic power of these techniques in identifying subtle but significant structural modifications. For researchers in drug discovery and organic synthesis, a meticulous and multi-faceted approach to structural elucidation is paramount for ensuring the integrity of their scientific endeavors.
References
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ChemAxon. (2023). NMR Predictor. [Link]
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Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
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ACD/Labs. (2023). ACD/Spectrus Processor. [Link]
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NIST. (2023). NIST Chemistry WebBook. [Link]
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and its derivatives. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features, experimental considerations, and comparative analysis with alternative techniques, ensuring scientific integrity and practical utility in a research and development setting.
Introduction: The Significance of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Derivatives
2,3-dihydrobenzofuran derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities, make them a focal point in medicinal chemistry and drug discovery. The introduction of a chloroacetyl group at the 5-position of the dihydrobenzofuran ring, as in 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, provides a reactive handle for further chemical modifications, leading to a wide array of derivatives with potentially enhanced biological activities.
Accurate structural elucidation is paramount in the development of these compounds, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the intricacies of ¹H and ¹³C NMR analysis of the parent compound and its derivatives, providing a predictive framework and practical experimental protocols.
Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is expected to exhibit distinct signals corresponding to the protons in different chemical environments.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (CH₂) | ~4.6 | Triplet | ~8.8 |
| H-3 (CH₂) | ~3.2 | Triplet | ~8.8 |
| H-4 | ~7.7 | Doublet | ~1.8 |
| H-6 | ~7.8 | Doublet of doublets | ~8.4, 1.8 |
| H-7 | ~6.8 | Doublet | ~8.4 |
| -COCH₂Cl | ~4.7 | Singlet | - |
Causality behind Predictions:
-
Dihydrofuran Ring Protons (H-2 and H-3): The protons on the dihydrofuran ring are aliphatic. The H-2 protons, being adjacent to the oxygen atom, are expected to be deshielded and appear at a lower field (~4.6 ppm) compared to the H-3 protons (~3.2 ppm). They will appear as triplets due to coupling with each other. The vicinal coupling constant (J) of around 8.8 Hz is characteristic of protons on a five-membered ring.[1]
-
Aromatic Protons (H-4, H-6, and H-7): The aromatic protons will resonate in the downfield region. The H-6 and H-4 protons are ortho and para to the electron-withdrawing acetyl group, respectively, and will be the most deshielded. H-7, being ortho to the electron-donating oxygen of the dihydrofuran ring, will be the most shielded. The expected splitting patterns arise from ortho and meta couplings.
-
Chloromethyl Protons (-COCH₂Cl): The protons of the chloromethyl group are adjacent to a carbonyl group and a chlorine atom, both of which are electron-withdrawing. This will cause a significant downfield shift, and the signal is expected to be a singlet as there are no adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 |
| C-2 | ~72 |
| C-3 | ~29 |
| C-4 | ~128 |
| C-5 | ~130 |
| C-6 | ~125 |
| C-7 | ~110 |
| C-4a | ~124 |
| C-7a | ~163 |
| -COCH₂Cl | ~45 |
Causality behind Predictions:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is highly deshielded and will appear significantly downfield.
-
Dihydrofuran Ring Carbons (C-2 and C-3): C-2, being attached to oxygen, will be at a lower field than the C-3 carbon.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. C-7a, attached to the oxygen, will be the most deshielded aromatic carbon. The quaternary carbons (C-5, C-4a) will also have distinct chemical shifts.
-
Chloromethyl Carbon (-COCH₂Cl): The carbon of the chloromethyl group will be in the aliphatic region, with its chemical shift influenced by the adjacent carbonyl and chlorine atoms.
Experimental Protocol for High-Resolution NMR of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Derivatives
To obtain high-quality, reproducible NMR data, a standardized experimental protocol is crucial.
Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) to avoid interfering signals from impurities.
-
Mass: Accurately weigh 5-10 mg of the purified compound.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range covering from -2 to 12 ppm is typically sufficient.
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.
-
Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A range covering from 0 to 220 ppm.
Advanced NMR Experiments for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially for novel derivatives, 2D NMR experiments are indispensable.[3]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is valuable for determining stereochemistry.[4]
Comparative Analysis: NMR vs. Other Analytical Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete characterization of a compound.
Table 3: Comparison of Analytical Techniques for the Characterization of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Derivatives
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry. | Unambiguous structural determination. Non-destructive. | Lower sensitivity compared to MS. Can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity. Provides fragmentation patterns for structural clues. | Does not provide detailed connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl, C-O). | Fast and simple. Good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state. | The definitive method for structural determination. | Requires a single crystal of sufficient quality, which can be difficult to obtain. |
Influence of Derivatives on NMR Spectra
Chemical modifications to the parent structure of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone will lead to predictable changes in the NMR spectra.
-
Substitution on the Aromatic Ring: Introduction of electron-donating groups (e.g., -OCH₃, -NH₂) will generally cause upfield shifts (to lower ppm values) of the aromatic proton and carbon signals, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will cause downfield shifts.
-
Modification of the Chloroacetyl Group: Replacing the chlorine atom with other functionalities (e.g., amines, alcohols) will significantly alter the chemical shift of the adjacent methylene protons and carbon. For instance, replacing -Cl with an -OH group would shift the methylene proton signal upfield.
-
Substitution on the Dihydrofuran Ring: Introducing substituents on the C-2 or C-3 positions will change the chemical shifts and coupling patterns of the dihydrofuran ring protons. The stereochemistry of these substituents can often be determined by analyzing the coupling constants and through NOESY experiments.[1]
Visualization of Key Concepts
Caption: Molecular structure and a typical workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and its derivatives is a powerful and essential component of their research and development. This guide provides a comprehensive, predictive, and practical framework for researchers to approach the structural elucidation of this important class of compounds. By combining high-quality experimental protocols with a solid understanding of the underlying principles of NMR spectroscopy, scientists can confidently and accurately characterize their novel molecules, accelerating the pace of drug discovery and development.
References
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ResearchGate. SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. Available from: [Link]
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ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Available from: [Link]
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PubChem. 2,3-Dihydro-2-methylbenzofuran. Available from: [Link]
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ResearchGate. Synthesis, spectroscopic characterization, electronic and optical studies of (2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one. Available from: [Link]
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ResearchGate. Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available from: [Link]
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ResearchGate. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Available from: [Link]
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Semantic Scholar. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available from: [Link]
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MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]
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PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Available from: [Link]
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PubChem. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Available from: [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]
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PubMed Central. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]
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ResearchGate. Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. Available from: [Link]
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National Institutes of Health. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)prop-2-en-1-one. Available from: [Link]
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ResearchGate. 1-(1-Benzofuran-2-yl)-2-chloroethanone. Available from: [Link]
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Navigating the Reaction Maze: A Comparative Mass Spectrometry Guide to Products of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
In the landscape of pharmaceutical research and drug development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, derivatives of 2,3-dihydrobenzofuran hold significant interest due to their presence in a variety of biologically active molecules. This guide provides an in-depth analysis of the reaction products of a key synthetic intermediate, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, through the lens of mass spectrometry. We will explore two common synthetic transformations of this versatile α-chloro ketone and compare the mass spectrometric signatures of the resulting products, offering researchers a practical framework for reaction monitoring and structural elucidation.
Introduction to the Starting Material
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (Molecular Formula: C₁₀H₉ClO₂, Molecular Weight: 196.63 g/mol ) is a bifunctional molecule featuring a reactive α-chloro ketone moiety attached to a dihydrobenzofuran core.[1][2][3] The electrophilic nature of both the carbonyl carbon and the adjacent carbon bearing the chlorine atom makes it a valuable precursor for a variety of nucleophilic substitution and condensation reactions.[4][5] Understanding the expected mass spectrometric behavior of its derivatives is crucial for unambiguous product identification and purity assessment.
Reaction Pathways and Product Characterization
We will investigate two illustrative reaction pathways starting from 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone:
-
Nucleophilic Substitution with a Secondary Amine (Morpholine): A classic example of the reactivity of α-chloro ketones, leading to the formation of an α-amino ketone.[4]
-
Hantzsch Thiazole Synthesis with Thioacetamide: A condensation reaction that yields a substituted thiazole, a common scaffold in medicinal chemistry.[4]
The following sections will detail the experimental protocols for these reactions and provide a comparative analysis of the mass spectra of the resulting products.
Experimental Workflow
Caption: General experimental workflow from synthesis to mass spectrometry analysis.
Reaction 1: Nucleophilic Substitution with Morpholine
Protocol
To a solution of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 g, 5.08 mmol) in acetonitrile (20 mL) was added morpholine (0.53 mL, 6.10 mmol) and potassium carbonate (1.4 g, 10.16 mmol). The reaction mixture was stirred at room temperature for 12 hours. After completion, the solvent was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford the desired α-amino ketone.
Product A: 1-(2,3-Dihydrobenzofuran-5-yl)-2-morpholinoethan-1-one
-
Molecular Formula: C₁₄H₁₇NO₃
-
Molecular Weight: 247.29 g/mol
Mass Spectrometry Analysis (ESI+)
Electrospray ionization in positive mode (ESI+) is well-suited for the analysis of the resulting α-amino ketone due to the basic nitrogen atom of the morpholine ring, which is readily protonated.
Table 1: Predicted ESI+ Mass Spectrum of Product A
| m/z (Predicted) | Ion Identity | Fragmentation Pathway |
| 248.13 | [M+H]⁺ | Protonated molecular ion |
| 161.06 | [M+H - C₄H₈NO]⁺ | α-cleavage with loss of the morpholino group |
| 133.06 | [C₈H₉O]⁺ | Further fragmentation with loss of CO |
| 86.08 | [C₄H₈NO]⁺ | Cleavage yielding the protonated morpholino fragment |
Predicted Fragmentation Pathway of Product A
Caption: Predicted fragmentation of the α-amino ketone product.
The dominant fragmentation is expected to be the α-cleavage, a common pathway for ketones, which involves the cleavage of the bond adjacent to the carbonyl group.[6] This would result in the loss of the morpholino group as a radical, leading to a stable acylium ion at m/z 161.06. A subsequent loss of carbon monoxide (CO), a characteristic fragmentation for benzofuran-related structures, would yield an ion at m/z 133.06.[7][8] The protonated morpholine fragment at m/z 86.08 is also a likely and diagnostic ion.
Reaction 2: Hantzsch Thiazole Synthesis with Thioacetamide
Protocol
A mixture of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 g, 5.08 mmol) and thioacetamide (0.38 g, 5.08 mmol) in ethanol (25 mL) was heated at reflux for 4 hours. The reaction was monitored by thin-layer chromatography. Upon completion, the mixture was cooled to room temperature, and the resulting precipitate was collected by filtration, washed with cold ethanol, and dried to yield the thiazole derivative.
Product B: 5-(2-Methyl-1,3-thiazol-4-yl)-2,3-dihydro-1-benzofuran
-
Molecular Formula: C₁₂H₁₁NOS
-
Molecular Weight: 217.29 g/mol
Mass Spectrometry Analysis (ESI+)
The thiazole product is also amenable to ESI+ analysis due to the presence of the basic nitrogen atom in the thiazole ring.
Table 2: Predicted ESI+ Mass Spectrum of Product B
| m/z (Predicted) | Ion Identity | Fragmentation Pathway |
| 218.07 | [M+H]⁺ | Protonated molecular ion |
| 177.05 | [M+H - CH₃CN]⁺ | Retro-Hantzsch type fragmentation |
| 134.05 | [C₈H₈O]⁺ | Cleavage of the thiazole ring |
Predicted Fragmentation Pathway of Product B
Caption: Predicted fragmentation of the substituted thiazole product.
The fragmentation of the thiazole derivative is anticipated to be different from the α-amino ketone. A characteristic fragmentation for thiazoles can involve a retro-Hantzsch type cleavage, leading to the loss of acetonitrile (CH₃CN) from the protonated molecular ion, resulting in a fragment at m/z 177.05. Another plausible fragmentation is the cleavage of the bond connecting the dihydrobenzofuran and thiazole rings, leading to an ion corresponding to the dihydrobenzofuran moiety at m/z 134.05.
Comparative Analysis and Conclusion
The mass spectrometry data provides a clear distinction between the two reaction products, enabling unambiguous identification.
Table 3: Comparative Summary of Mass Spectrometry Data
| Feature | Product A (α-Amino Ketone) | Product B (Substituted Thiazole) |
| [M+H]⁺ (m/z) | 248.13 | 218.07 |
| Key Fragments (m/z) | 161.06, 133.06, 86.08 | 177.05, 134.05 |
| Dominant Fragmentation | α-Cleavage at the keto-morpholino bond | Ring cleavage of the thiazole moiety |
References
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Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Derivatives: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmaceutical applications, making the precise determination of their three-dimensional structure a critical step in understanding structure-activity relationships (SAR) and advancing drug discovery programs.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural characterization of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and its derivatives, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SCXRD).
While SCXRD provides unambiguous structural data, obtaining suitable crystalline material is often a significant bottleneck.[2][3] Therefore, this guide also presents a comparative analysis of alternative and complementary techniques, offering a holistic workflow for researchers to navigate the challenges of structural elucidation.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[4] It yields detailed information on bond lengths, bond angles, torsion angles, and absolute stereochemistry, which is unattainable with the same level of certainty by other methods.[2][5] The resulting electron density map provides a definitive three-dimensional model of the molecule as it exists in the crystal lattice.
The entire process, however, is fundamentally dependent on the successful growth of high-quality single crystals, a step often considered more of an art than a science.[6]
Part 2: A Practical Workflow for Structural Determination
A robust workflow for structural analysis integrates synthesis, purification, crystallization, and data analysis, with validation checkpoints throughout.
Caption: Overall workflow for structural elucidation.
Step 1: Synthesis and Purification
The synthesis of the parent compound, 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS 64089-34-5), and its derivatives can be achieved through various established synthetic routes, often starting from 2,3-dihydrobenzofuran.[7][8][9][10] For instance, Friedel-Crafts acylation followed by alpha-chlorination is a common pathway. It is imperative that the final compound is purified to the highest possible degree (>99%), as impurities can significantly inhibit crystallization.
Step 2: Crystallization Strategies
The selection of an appropriate crystallization method is paramount. The choice is guided by the compound's solubility, stability, and the quantity of material available. Classical methods remain the workhorses of small-molecule crystallization.[6][11]
| Technique | Principle | Typical Sample Amount | Advantages | Disadvantages |
| Slow Evaporation | A solution is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and nucleation.[6][12] | 5-20 mg | Simple setup, effective for a wide range of solvents. | Difficult to control nucleation; can lead to "showering" of tiny crystals. |
| Vapor Diffusion | An antisolvent (precipitant) vapor slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[12] | 2-10 mg | Excellent control over the rate of crystallization; works with small sample amounts. | Requires a binary solvent system with specific properties. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible antisolvent. Crystals form at the interface as the liquids slowly mix.[3] | 5-15 mg | Can produce very high-quality, large crystals. | Requires undisturbed conditions; sensitive to vibrations. |
| Antisolvent Addition | An antisolvent is added directly to a solution to induce precipitation. The rate of addition is critical.[12] | 10-50 mg | Rapid screening of conditions; useful for heat-sensitive materials. | Often yields polycrystalline or amorphous material if not controlled well. |
Expert Insight: The choice of solvent is crucial. A good crystallization solvent is one in which the compound is moderately soluble. Highly soluble compounds may never crystallize, while poorly soluble ones may precipitate too quickly.[6] For benzofuran derivatives, solvents like ethanol, ethyl acetate, dichloromethane, and their mixtures are excellent starting points.
Step 3: Data Collection and Structure Solution
A suitable single crystal is mounted on a diffractometer. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibration of the atoms, resulting in higher-quality data. The diffraction pattern is collected and processed to yield a set of reflection intensities.
Software programs like SHELXS are then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.[4] This model is then refined using programs like SHELXL against the experimental data to improve its accuracy.[4]
The table below shows representative crystallographic parameters one might expect for a derivative in this class, based on published data for similar structures.[13][14]
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-15 Å | The dimensions of the unit cell. |
| α, β, γ (°) | 90°, 90-110°, 90° | The angles of the unit cell. |
| Volume (ų) | 800-1500 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Part 3: Comparative Analysis of Characterization Techniques
When single crystals are elusive, a combination of other analytical techniques is required to build a complete structural picture.
Caption: Relationship between SCXRD and other analytical techniques.
| Technique | Information Yield | Sample Requirement | Key Advantages | Primary Limitations |
| SCXRD | Unambiguous 3D structure, stereochemistry, packing.[5] | Single crystal (~50-200 µm). | Provides the most complete and accurate structural data.[4] | Crystal growth is a major bottleneck.[2] |
| Powder XRD (PXRD) | Phase identity, purity, crystallinity, unit cell parameters.[5][15] | Microcrystalline powder (~5-10 mg). | Fast, non-destructive, excellent for quality control. | Does not provide atomic coordinates or connectivity.[16] |
| NMR Spectroscopy | Atomic connectivity, molecular formula confirmation (in solution).[17] | Soluble sample (~5-10 mg). | The primary tool for structure determination in solution. | Provides an averaged structure; no solid-state packing info.[17] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation.[18] | Small amount (~1 mg or less). | Highly sensitive, confirms molecular formula. | Does not provide information on isomerism or 3D structure. |
| 3D Electron Diffraction (3DED) | Full 3D structure from nanocrystals.[19] | Nanocrystalline powder. | A powerful alternative when SCXRD-quality crystals cannot be grown.[19] | An evolving technique; data can be lower resolution than SCXRD.[20] |
Synergistic Application: These techniques are most powerful when used together. For example, after synthesizing a new derivative, NMR and MS are used to confirm that the correct molecule has been made.[18] PXRD can then confirm that the bulk material is a single crystalline phase before attempting to grow larger single crystals for SCXRD. If only microcrystals are obtained, 3DED may be a viable path forward.[19]
Part 4: Detailed Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
This protocol is a reliable starting point for novel benzofuran derivatives.
-
Solvent Screening: In separate small vials, test the solubility of ~1 mg of the compound in 0.2 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes). Identify a solvent in which the compound is soluble upon gentle warming but less soluble at room temperature.
-
Prepare Solution: Dissolve 5-10 mg of the highly purified compound in the chosen solvent (or solvent mixture) in a clean 2 mL glass vial. Use the minimum amount of solvent necessary to fully dissolve the compound. Gentle warming may be applied if needed.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with parafilm and pierce it with a needle 1-3 times. The number of holes controls the evaporation rate—fewer holes for a slower rate, which is generally better.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring: Observe the vial daily without disturbing it. Crystals may form over a period of a few days to several weeks.
Protocol 2: High-Level Workflow for SCXRD Data Validation
A self-validating protocol ensures the trustworthiness of the final structure.
-
Initial Data Assessment: After data collection and integration, assess the data quality. Key metrics include resolution, completeness, and I/σ(I) (a measure of signal-to-noise).
-
Structure Solution: Solve the structure using direct methods or Patterson synthesis. The initial model should account for most of the non-hydrogen atoms.
-
Refinement and Validation:
-
Refine the model against the experimental data. The R1 factor should drop below 10% for a reasonable initial model and below 5% for a well-refined structure.
-
Examine the difference Fourier map. Large positive or negative peaks may indicate missing atoms or incorrect atom assignments.
-
Check bond lengths and angles to ensure they are chemically sensible.
-
Ensure that the thermal ellipsoids (ADPs) for all atoms are reasonable in shape and size.
-
-
Final Checks: Use validation software (e.g., PLATON, checkCIF) to generate a report that flags any potential issues with the structure, such as missed symmetry or unusual geometric parameters. Address all alerts before considering the structure complete.[13]
Conclusion
The structural elucidation of novel 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone derivatives is a multi-faceted process that relies on a synergistic suite of analytical techniques. While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional atomic arrangement, its success hinges on the challenging step of crystal growth. By employing a logical workflow that begins with robust spectroscopic confirmation (NMR, MS), proceeds through systematic crystallization screening, and is complemented by techniques like PXRD and the emerging power of 3DED, researchers can confidently and efficiently characterize these medicinally important molecules, paving the way for rational drug design and development.
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A Comparative Guide to the HPLC Analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Reaction Mixtures
This in-depth technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the in-process monitoring of reaction mixtures in the synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for related chemical transformations. We will delve into the rationale behind method development, present comparative experimental data, and provide detailed, replicable protocols.
Introduction: The Critical Role of In-Process Analysis
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds, typically proceeds via a Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2] The success of this synthesis, in terms of yield and purity, is highly dependent on precise reaction control. In-process monitoring is therefore not merely a quality control step but an integral part of the synthetic strategy, allowing for the real-time assessment of reaction completion, and the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the starting materials, the desired product, and any reaction byproducts.[3]
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
For the analysis of moderately polar compounds such as 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and its likely precursors and byproducts, reversed-phase HPLC is the method of choice.[4][5] This is due to its versatility, robustness, and the wide availability of stationary phases.
Rationale for Method Design
The selection of the HPLC method parameters is dictated by the physicochemical properties of the analyte and the matrix. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone possesses a moderately hydrophobic benzofuran core and a polar chloroacetyl group, making it ideally suited for separation on a C18 stationary phase.
A gradient elution is employed to ensure the efficient elution of compounds with a range of polarities, from the more polar starting materials to the less polar product and potential non-polar impurities. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of a small amount of acid, such as formic acid, to the mobile phase helps to sharpen peaks by minimizing tailing, especially for any acidic or basic impurities.[5]
Detailed Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the chromophore of the benzofuran ring system).
-
Injection Volume: 10 µL.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of acetonitrile, vortex, and filter through a 0.45 µm syringe filter before injection.
Visualizing the HPLC Workflow
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A Comparative Guide to Purity Assessment of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: Ensuring Quality in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No. 64089-34-5) is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[1][2][3] The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, and ultimately, compromise patient safety. This guide provides a comprehensive comparison of analytical techniques for the robust purity assessment of this vital intermediate, grounded in established scientific principles and practical, field-proven insights.
The molecular structure of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, with its reactive chloroacetyl group and dihydrobenzofuran core, predisposes it to specific impurity profiles arising from starting materials, side reactions, or degradation.[4][5] Therefore, a multi-faceted analytical approach is imperative for its complete characterization.
The Analytical Arsenal: A Comparative Overview
The choice of an analytical technique for purity assessment hinges on a balance of sensitivity, selectivity, speed, and the specific information required. For 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, the primary techniques of choice are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High resolution, excellent quantitation, suitable for non-volatile and thermally labile compounds. | Requires chromophores for UV detection, may not identify co-eluting impurities without mass spectrometry. | Primary method for routine purity determination and quantification of known impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. | Identification and quantification of volatile impurities and residual solvents. |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absolute quantification without a reference standard, provides detailed structural information.[6] | Lower sensitivity compared to chromatographic methods, complex spectra can be challenging to interpret. | Definitive structural confirmation and absolute purity determination. |
In-Depth Analysis: Methodologies and Experimental Insights
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility and quantitative power.[7] For 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a reversed-phase HPLC method is most appropriate.
Rationale for Method Selection: The non-polar nature of the C18 stationary phase allows for good retention and separation of the moderately polar analyte from both more polar and less polar impurities. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the effective separation of a wide range of potential impurities within a reasonable timeframe. UV detection is suitable as the benzofuran ring system provides a strong chromophore.
Experimental Protocol: HPLC-UV Purity Determination
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
System Suitability (A Self-Validating System): Before sample analysis, the system's performance must be verified. This is achieved through system suitability tests as recommended by pharmacopeias.[8]
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be ≥ 2000 for the main peak.
-
Repeatability: The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may not be readily detectable by HPLC.[9][10] This includes residual solvents from the synthesis and potential volatile byproducts.
Rationale for Method Selection: The volatility of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone allows for its analysis by GC. The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to spectral libraries.
Experimental Protocol: GC-MS for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity
For an absolute and definitive purity assessment, qNMR stands out as it does not require a reference standard of the analyte.[6] Instead, a certified internal standard of known purity is used.
Rationale for Method Selection: ¹H NMR provides a wealth of structural information.[11] By integrating the signals corresponding to the analyte and a certified internal standard, the absolute purity can be calculated. This method is particularly useful for qualifying new batches of reference standards.
Experimental Protocol: qNMR Purity Assessment
-
Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Maleic anhydride (certified reference material)
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and 5 mg of maleic anhydride into a vial. Dissolve in 0.75 mL of CDCl₃.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Pulse angle of 90 degrees.
-
Acquisition of at least 16 scans for good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Comparison with Alternatives
While 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a common intermediate, alternative synthetic routes for compounds like Darifenacin may employ different building blocks.[12][13] For instance, routes starting from 5-(2-bromoethyl)-2,3-dihydrobenzofuran bypass the need for the chloroacetyl intermediate.[1] However, each intermediate in any synthetic pathway requires its own rigorous purity assessment. The principles and techniques outlined in this guide are broadly applicable to a wide range of pharmaceutical intermediates. Other related benzofuran derivatives used in medicinal chemistry also rely on similar analytical strategies for quality control.[14][15][16][17]
Conclusion: A Triad of Techniques for Uncompromised Quality
A robust purity assessment of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is not reliant on a single technique but rather a strategic combination of orthogonal methods. HPLC-UV serves as the primary tool for routine quality control and quantitation of known impurities. GC-MS is essential for the detection and identification of volatile impurities and residual solvents. Finally, qNMR provides an absolute and definitive measure of purity, crucial for reference standard characterization and in-depth investigations. By employing this triad of analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
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Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium) - PubMed. (2002, June 5). Retrieved January 12, 2026, from [Link]
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CAS No. 64089-34-5, 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone - 001CHEMICAL. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
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CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. (n.d.). Retrieved January 12, 2026, from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro - PubMed. (2011, May). Retrieved January 12, 2026, from [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022, April 5). Retrieved January 12, 2026, from [Link]
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2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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PREPARATION OF 2-CHLORO-1-(2-CHLOROTHIAZOL-5-YL)ETHANONE - European Patent Office - EP 3974417 A1 - EPO. (2022, March 30). Retrieved January 12, 2026, from [Link]
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1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro | Request PDF - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Biological Activity of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Analogs
In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged heterocyclic structure, integral to numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of benzofuran and its reduced form, 2,3-dihydrobenzofuran, have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide focuses on 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a readily accessible synthetic intermediate, and explores the potential biological activities of its rationally designed analogs. Through a systematic comparison, we will delve into the structure-activity relationships (SAR) that govern their efficacy and outline detailed experimental protocols for their evaluation.
The core structure, 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, possesses a reactive α-chloro ketone moiety, making it an excellent starting point for the synthesis of diverse derivatives. The strategic modification of this core can lead to compounds with enhanced potency and selectivity for various biological targets. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of this chemical class.
I. Rationale for Analog Design and Comparative Analysis
The design of the hypothetical analogs for this comparative study is based on established principles of medicinal chemistry and the known SAR of benzofuran derivatives.[1][6] The primary objectives of the proposed modifications are to investigate the influence of electronic effects, lipophilicity, and steric factors on biological activity. The following analogs of the parent compound ( Cpd 1 ) have been selected for this comparative guide:
-
Analog A: Substitution of the chloro group with a secondary amine (e.g., morpholine) to explore the impact of introducing a basic nitrogen atom and increasing polarity.
-
Analog B: Replacement of the chloro group with a larger halogen (e.g., bromine) to assess the effect of halogen bonding and increased lipophilicity.[1]
-
Analog C: Introduction of a hydroxyl group on the dihydrofuran ring to study the influence of hydrogen bonding capabilities.
-
Analog D: Aromatization of the dihydrofuran ring to its benzofuran counterpart to evaluate the role of planarity and the extended π-system.
These analogs provide a focused yet diverse set for a comprehensive biological activity comparison, allowing for the elucidation of key structural features that drive potency and selectivity.
II. Comparative Biological Evaluation
The selected analogs will be subjected to a battery of in vitro assays to determine their anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail the experimental design and data presentation for each activity.
A. Anticancer Activity
The anticancer potential of the analogs will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[7][8][9] A panel of human cancer cell lines, including a breast cancer line (MCF-7), a colon cancer line (HCT116), and a leukemia line (K562), will be used to assess the cytotoxic effects of the compounds.[1] Doxorubicin, a well-established chemotherapeutic agent, will be used as a positive control.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Analogs
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | K562 (Leukemia) |
| Cpd 1 | >100 | >100 | >100 |
| Analog A | 15.2 | 25.8 | 10.5 |
| Analog B | 5.8 | 8.1 | 3.2 |
| Analog C | 45.3 | 60.1 | 55.7 |
| Analog D | 2.5 | 4.3 | 1.8 |
| Doxorubicin | 0.9 | 1.2 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Based on the hypothetical data, Analog D, with the aromatized benzofuran ring, exhibits the most potent anticancer activity, suggesting that a planar, aromatic system is beneficial for cytotoxicity.[1] The bromo-substituted Analog B also shows significant activity, highlighting the potential role of halogen substitution in enhancing anticancer effects.[1]
B. Antimicrobial Activity
The antimicrobial properties of the analogs will be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11][12] The panel will include Gram-positive bacteria ( Staphylococcus aureus ), Gram-negative bacteria ( Escherichia coli ), and a fungal strain ( Candida albicans ). Ciprofloxacin and Fluconazole will serve as positive controls for antibacterial and antifungal activity, respectively.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Analogs
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| Cpd 1 | 64 | >128 | >128 |
| Analog A | 16 | 32 | 64 |
| Analog B | 8 | 16 | 32 |
| Analog C | 32 | 64 | 128 |
| Analog D | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The hypothetical results suggest that, similar to the anticancer activity, the aromatized Analog D possesses the most potent antimicrobial properties.[2] The introduction of a bromine atom in Analog B also confers good antimicrobial activity.
C. Anti-inflammatory Activity
The anti-inflammatory potential of the analogs will be investigated through two key in vitro assays: an assay to measure the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and an assay to quantify the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14] Celecoxib, a selective COX-2 inhibitor, will be used as a positive control.
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in µM) of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Analogs
| Compound | COX-1 Inhibition | COX-2 Inhibition | NO Production Inhibition |
| Cpd 1 | >100 | >100 | >100 |
| Analog A | 50.1 | 15.3 | 22.8 |
| Analog B | 25.6 | 8.2 | 12.5 |
| Analog C | 75.3 | 30.1 | 45.2 |
| Analog D | 10.2 | 1.5 | 5.8 |
| Celecoxib | 15.2 | 0.05 | 25.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The hypothetical data indicates that Analog D is a potent inhibitor of both COX-2 and NO production, suggesting significant anti-inflammatory potential.[4][13] The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[15]
III. Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed, step-by-step methodologies for the key experiments are provided below.
A. MTT Assay for Anticancer Activity
This protocol is adapted for adherent cells cultured in 96-well plates.[7][16]
-
Cell Seeding: Harvest and count cancer cells. Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, if used for compound dissolution) and a blank control (medium only). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
B. Broth Microdilution Assay for Antimicrobial Activity
This protocol follows the guidelines for determining the Minimum Inhibitory Concentration (MIC).[11][12]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and positive controls (Ciprofloxacin, Fluconazole) in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. Nitric Oxide (NO) Production Inhibition Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophages.[13]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or positive control (Celecoxib) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC₅₀ values.
IV. Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the broth microdilution antimicrobial assay.
V. Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative biological evaluation of analogs derived from 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. The proposed analogs and experimental protocols offer a systematic approach to understanding the structure-activity relationships governing their anticancer, antimicrobial, and anti-inflammatory properties. The hypothetical data suggests that aromatization of the dihydrofuran ring and the introduction of a bromine substituent are promising strategies for enhancing biological activity.
Future research should focus on the synthesis and experimental validation of these and other novel analogs. Further investigations into their mechanisms of action, selectivity profiles, and in vivo efficacy are warranted to fully elucidate their therapeutic potential. The insights gained from such studies will be invaluable for the development of new and effective drugs based on the versatile benzofuran scaffold.
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A Senior Application Scientist's Guide to Qualifying 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone as a Reference Standard
Abstract
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the quality of its starting materials and intermediates. 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a key intermediate in the synthesis of drugs such as the M3 muscarinic receptor antagonist Darifenacin, serves as a critical control point.[1][2] This guide provides a comprehensive framework for the qualification and comparative analysis of this compound as a reference standard. In the absence of an official pharmacopeial monograph, establishing a well-characterized in-house primary or secondary standard is not merely a recommendation but a regulatory necessity.[3] This document outlines the essential experimental protocols, explains the scientific rationale behind the analytical choices, and presents a logical workflow for ensuring the identity, purity, and stability of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, thereby safeguarding the integrity of the entire manufacturing chain.
The Imperative of Reference Standards for Intermediates
In regulated pharmaceutical manufacturing, a reference standard is a highly characterized material used to ensure the identity, strength, quality, and purity of a substance. While official standards from pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) are the gold standard for APIs, such primary standards are often unavailable for synthetic intermediates.[4][5][6][7][8]
The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," mandates that all materials involved in the manufacturing process be controlled to ensure the final API meets its specifications for quality and purity.[9][10][11][12][13] Therefore, the qualification of an intermediate like 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a critical exercise in risk mitigation. A well-characterized standard for this intermediate allows for:
-
Consistent Quality Control: Ensuring batch-to-batch consistency of the intermediate entering the downstream process.
-
Accurate Impurity Profiling: Identifying and quantifying process-related impurities that could carry through to the final API.[1]
-
Method Validation: Serving as the benchmark for validating analytical methods used for in-process controls and release testing, as outlined in guidelines like USP <1225>.[14][15][16][17][18]
Compound Profile: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
Chemical Name: 2-Chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
-
Alternative Name: 5-Chloroacetyl-2,3-dihydrobenzofuran
-
Molecular Weight: 196.63 g/mol [19]
-
Role: Key intermediate in the synthesis of Darifenacin.
Caption: Chemical structure of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
A Framework for Qualification: Establishing a Trusted Standard
When an official pharmacopeial standard is unavailable, a well-vetted in-house standard must be established.[3] The qualification process is a systematic, evidence-based approach to confirm the material's structure and assess its purity with a high degree of confidence. This process involves orthogonal analytical techniques—using multiple methods based on different principles to measure the same attribute.
The logical workflow for qualifying a new batch of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone as a reference standard is a multi-step process, ensuring comprehensive characterization.
Caption: Logical workflow for the comprehensive qualification of an in-house reference standard.
Experimental Protocols for Qualification
The following protocols are designed to be self-validating by employing orthogonal methods and rigorous system suitability checks. The causality behind each choice is to build a complete, undeniable profile of the reference material.
Identity Confirmation
The objective is to unequivocally confirm that the material is 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve ~10 mg of the standard in 0.7 mL of Deuterated Chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Rationale & Expected Results: ¹H NMR should confirm the number of protons and their chemical environments (aromatic, aliphatic, and chloromethyl protons). ¹³C NMR confirms the carbon skeleton. The resulting spectra should be consistent with the known structure and free of significant unassigned signals.[22] This is the most powerful tool for primary structural elucidation.[23]
-
-
Mass Spectrometry (MS):
-
Protocol: Analyze a dilute solution of the standard via Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Rationale & Expected Results: This technique confirms the molecular weight. High-resolution MS provides an accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₀H₉ClO₂). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be clearly visible.[3]
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Analyze the solid material using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Rationale & Expected Results: IR spectroscopy identifies key functional groups. Expect to see characteristic absorption bands for the aromatic C-H, carbonyl (C=O) stretch (typically ~1680 cm⁻¹), C-O-C ether linkage, and C-Cl bond. This provides a unique fingerprint of the molecule.[23]
-
Purity Assessment by HPLC-UV
The goal is to separate and quantify all process-related impurities and degradation products.
-
Protocol:
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the standard into a 50 mL volumetric flask and dissolve in a 50:50 mixture of Acetonitrile and Water.
-
-
Rationale: This gradient reverse-phase method is designed to separate the moderately polar main compound from both more polar starting materials (e.g., 2,3-dihydrobenzofuran) and less polar by-products. A PDA detector is crucial for checking peak purity and identifying the optimal detection wavelength for all impurities. The results are typically reported as area percent.
Assay Assignment (Potency)
The assay value represents the proportion of the desired compound in the material. A mass balance approach is the most common and robust method.
Mass Balance Calculation: Assay (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue)
This approach is powerful because it uses different analytical techniques to account for all components of the material.
-
Protocol for Supporting Tests:
-
Water Content: Determined by Karl Fischer titration (USP <921>). This is specific for water and more accurate than loss on drying.
-
Residual Solvents: Determined by Headspace Gas Chromatography (HS-GC) with FID detection (USP <467>). This quantifies any solvents remaining from the synthesis or purification process.
-
Non-volatile Residue (Residue on Ignition): Determined by a muffle furnace as per USP <281>. This accounts for any inorganic impurities.
-
Comparative Analysis: A Framework for Decision-Making
A direct comparison of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone to an "alternative" depends on the context. The most common comparisons are against a new batch of the same material or a sample from an alternative supplier.
Comparative Scenarios:
-
New Batch vs. Existing In-House Standard: The new batch is treated as a "secondary standard." Its identity is confirmed against the primary standard, and its purity and assay are determined. The acceptance criteria are based on ensuring no new impurities are present above a specified threshold (e.g., 0.10%) and that the overall purity is comparable.
-
Alternative Supplier vs. Incumbent Supplier: This is a critical comparison. Both materials must be fully characterized side-by-side using the same validated methods. The key is to compare the impurity profiles. An alternative supplier is acceptable only if the impurity profile is qualitatively similar and quantitatively within established limits. The presence of new, unidentified impurities is a major red flag that requires full structural elucidation and toxicological assessment.
Caption: Decision tree for the comparative qualification of a new reference standard material.
Data Summary and Interpretation
All quantitative data must be summarized for clear comparison and certification.
Table 1: Hypothetical Qualification Data for Two Batches of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
| Parameter | Method | Batch A (Primary Std) | Batch B (New Lot) | Acceptance Criteria |
| Identity | ||||
| ¹H NMR | 400 MHz | Conforms to Structure | Conforms | Must Conform |
| Mass (HRMS) | ESI-QTOF | Conforms to Formula | Conforms | Must Conform |
| IR Spectrum | FT-IR (ATR) | Conforms to Fingerprint | Conforms | Must Conform |
| Purity & Assay | ||||
| Purity by HPLC (% Area) | HPLC-UV | 99.85% | 99.79% | ≥ 99.5% |
| Largest Impurity (% Area) | HPLC-UV | 0.08% | 0.11% | ≤ 0.15% |
| Total Impurities (% Area) | HPLC-UV | 0.15% | 0.21% | ≤ 0.50% |
| Water Content (%) | Karl Fischer | 0.05% | 0.08% | ≤ 0.2% |
| Residual Solvents (ppm) | HS-GC | < 50 ppm (Toluene) | < 50 ppm (Toluene) | Per ICH Q3C |
| Residue on Ignition (%) | USP <281> | < 0.01% | < 0.01% | ≤ 0.1% |
| Assay (Mass Balance) | Calculated | 99.80% | 99.71% | Report Value |
Interpretation: In this hypothetical comparison, Batch B meets all acceptance criteria. While its total impurity level is slightly higher than Batch A, it is well within the specification. The largest single impurity is at the reporting threshold, warranting documentation, but is acceptable. Batch B can be qualified as a secondary reference standard, with its potency traceable to the primary standard.
References
-
Fact sheet: European Pharmacopoeia Reference Standards. EDQM. [Link]
-
ICH Q7 GMP Regulation for Pharma: The Definitive Guide - ComplianceQuest. ComplianceQuest. [Link]
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ICH Q7 GMP for APIs - Pharmuni. Pharmuni. [Link]
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USP <1225> Method Validation - BA Sciences. BA Sciences. [Link]
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The complete guide to the ICH Q7 guidelines - Qualio. Qualio. [Link]
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ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]
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ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ECA Academy. [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
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How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
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VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]
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<1225> Validation of Compendial Procedures - USP-NF ABSTRACT. USP-NF. [Link]
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Ph. Eur. Reference Standards: Orders and Catalogue. EDQM. [Link]
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Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist - ResearchGate. ResearchGate. [Link]
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Darifenacin Hydrobromide - New Drug Approvals. New Drug Approvals. [Link]
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Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry. [Link]
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Reference Standard Qualification - CURRENTA. CURRENTA. [Link]
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Reference-Standard Material Qualification | Pharmaceutical Technology. Pharmaceutical Technology. [Link]
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Reference Standards, Types, Uses, Preparation & Qualification - Veeprho. Veeprho. [Link]
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The ABC's of Reference Standard Management. Eurofins. [Link]
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2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone - Sinfoo Biotech. Sinfoo Biotech. [Link]
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2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170 - PubChem. PubChem. [Link]
-
2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE. FDA Global Substance Registration System. [Link]
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- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Guide to the Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its α-haloketone functionality serves as a versatile handle for the introduction of various pharmacophoric moieties, making it a key building block in the synthesis of a diverse range of biologically active compounds. This guide provides a comparative analysis of the two primary synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of the relative merits of each approach to inform your synthetic strategy.
Synthetic Strategies: An Overview
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone can be efficiently achieved through two principal routes:
-
Route 1: Direct Friedel-Crafts Acylation. This approach involves the direct chloroacetylation of 2,3-dihydrobenzofuran using chloroacetyl chloride in the presence of a Lewis acid catalyst.
-
Route 2: Two-Step Acylation and α-Chlorination. This method first introduces the acetyl group via Friedel-Crafts acylation of 2,3-dihydrobenzofuran with acetyl chloride, followed by the selective chlorination of the resulting acetophenone derivative.
This guide will delve into the mechanistic underpinnings and practical considerations of each route, providing the necessary data to select the most suitable method for your research needs.
Route 1: Direct Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
This one-pot approach is often the most direct method for the synthesis of α-chloro ketones from activated aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Mechanism and Rationale
The Friedel-Crafts acylation is a classic C-C bond-forming reaction. In this specific case, a Lewis acid, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the carbonyl oxygen, which generates a highly electrophilic acylium ion. The electron-rich 2,3-dihydrobenzofuran ring then acts as a nucleophile, attacking the acylium ion. The ether oxygen of the dihydrobenzofuran ring is an ortho-, para-director. Due to steric hindrance at the ortho-position (C4), the acylation predominantly occurs at the para-position (C5). A subsequent workup quenches the catalyst and liberates the final product.
Experimental Protocol
Materials:
-
2,3-Dihydrobenzofuran
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature at 0-5 °C.
-
Addition of Substrate: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2,3-dihydrobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of crushed ice, followed by 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary: Route 1
| Parameter | Value/Observation |
| Starting Material | 2,3-Dihydrobenzofuran |
| Key Reagents | Chloroacetyl chloride, AlCl₃ |
| Typical Yield | 65-80% (Estimated based on analogous reactions) |
| Purity | Good to excellent after purification |
| Reaction Time | 3-5 hours |
| Temperature | 0 °C to room temperature |
Workflow Diagram: Route 1
Caption: Workflow for the Direct Friedel-Crafts Acylation.
Route 2: Two-Step Acylation and α-Chlorination
This synthetic strategy involves the initial formation of an acetophenone intermediate, which is subsequently chlorinated at the α-position.
Mechanism and Rationale
Step 1: Friedel-Crafts Acylation with Acetyl Chloride
Similar to Route 1, this step utilizes a Friedel-Crafts acylation to install an acetyl group onto the 2,3-dihydrobenzofuran ring, forming 1-(2,3-dihydrobenzofuran-5-yl)ethanone. The mechanism and regioselectivity are analogous to the chloroacetylation described previously.
Step 2: α-Chlorination of the Acetophenone Intermediate
The α-chlorination of the ketone intermediate can be achieved using various chlorinating agents. A particularly effective and mild reagent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction is thought to proceed through an enol or enolate intermediate, which then attacks the electrophilic chlorine source. This method is often high-yielding and avoids the use of harsher chlorinating agents.
Experimental Protocol
Step 1: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)ethanone
The protocol for this step is analogous to Route 1, with the substitution of chloroacetyl chloride for acetyl chloride.
Step 2: α-Chlorination
Materials:
-
1-(2,3-Dihydrobenzofuran-5-yl)ethanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolution: Dissolve 1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 equivalent) in a mixture of methanol and dichloromethane.
-
Addition of Chlorinating Agent: While stirring, add sulfuryl chloride (1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. Based on a similar procedure, this reaction can achieve a high yield.[1]
Data Summary: Route 2
| Parameter | Step 1: Acylation | Step 2: Chlorination | Overall |
| Starting Material | 2,3-Dihydrobenzofuran | 1-(2,3-dihydrobenzofuran-5-yl)ethanone | 2,3-Dihydrobenzofuran |
| Key Reagents | Acetyl chloride, AlCl₃ | Sulfuryl chloride | - |
| Typical Yield | 80-90% (Estimated) | ~95%[1] | 76-85% (Calculated) |
| Purity | Good to excellent | Excellent | Excellent |
| Reaction Time | 3-5 hours | 1-2 hours | 4-7 hours |
| Temperature | 0 °C to RT | Room Temperature | - |
Workflow Diagram: Route 2
Caption: Workflow for the Two-Step Acylation and α-Chlorination.
Comparative Analysis
| Feature | Route 1: Direct Friedel-Crafts Acylation | Route 2: Two-Step Acylation & α-Chlorination | Analysis |
| Atom Economy | Higher | Lower | Route 1 is a one-pot reaction, which is inherently more atom-economical. |
| Overall Yield | Good (65-80%) | Potentially Higher (76-85%) | While Route 2 involves an extra step, the high yield of the chlorination step can lead to a better overall yield. |
| Simplicity | Simpler (One-pot) | More complex (Two steps, intermediate isolation) | Route 1 is more straightforward and requires less handling of materials. |
| Reagent Handling | Chloroacetyl chloride is highly corrosive and lachrymatory. | Acetyl chloride is also corrosive. Sulfuryl chloride is toxic and corrosive. | Both routes involve hazardous reagents requiring careful handling in a fume hood. |
| Scalability | Good | Good | Both routes are amenable to scale-up, although the two-step nature of Route 2 may present more logistical challenges on a larger scale. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and reagents. | May be slightly more expensive due to the additional step and reagents. | The cost of starting materials and reagents for both routes is comparable. The primary cost difference would be in labor and time for the additional step in Route 2. |
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone. The choice between the two will largely depend on the specific priorities of the researcher.
-
Route 1 (Direct Friedel-Crafts Acylation) is recommended for its simplicity, shorter reaction time, and higher atom economy. It is an excellent choice for rapid synthesis and when a good, albeit potentially slightly lower, yield is acceptable.
-
Route 2 (Two-Step Acylation and α-Chlorination) is favored when maximizing the overall yield is the primary objective. The high efficiency of the α-chlorination step can lead to a greater quantity of the final product, which may be crucial for subsequent multi-step syntheses.
For most laboratory-scale applications, the directness and efficiency of Route 1 make it a highly attractive option. However, for process development and scale-up where maximizing output is critical, the investment in the two-step process of Route 2 may be justified by the potentially higher overall yield.
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SciSpace. Synthesis, crystal structure, and spectroscopic studies of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. Available at: [Link]
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-
European Patent Office. EP 3974417 A1 - PREPARATION OF 2-CHLORO-1-(2-CHLOROTHIAZOL-5-YL)ETHANONE. Available at: [Link]
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Indian Academy of Sciences. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available at: [Link]
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ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Available at: [Link]
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MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]
-
Patsnap. Method for synthesizing benzofuran-2 (3H)-ketone. Available at: [Link]
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National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]
-
Sinfoo Biotech. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone. Available at: [Link]
-
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-
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National Institutes of Health. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available at: [Link]
-
University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available at: [Link]
-
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-
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A Cost-Benefit Analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, cost, and environmental footprint of drug manufacturing. This guide provides an in-depth cost-benefit analysis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone , a key building block in the synthesis of various pharmaceutical agents, most notably the M3 selective receptor antagonist, Darifenacin.
We will objectively compare the synthetic route utilizing this chloroethanone intermediate against viable alternatives, providing a comprehensive evaluation of performance metrics, cost implications, and safety and environmental considerations. This analysis is designed to empower researchers and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
Introduction to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and its Synthetic Role
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS: 64089-34-5) is a halogenated ketone derivative of 2,3-dihydrobenzofuran. Its primary utility in pharmaceutical synthesis lies in its bifunctional nature: the ketone can be reduced, and the activated chloro group serves as an excellent electrophile for nucleophilic substitution reactions. This dual reactivity makes it a valuable intermediate for constructing more complex molecular architectures.
The most prominent application of this compound is in the synthesis of Darifenacin, a medication used to treat overactive bladder. In this context, the chloroethanone moiety is used to alkylate a chiral pyrrolidine derivative, followed by reduction of the ketone to form the final ethyl bridge of the drug molecule.
Comparative Analysis of Synthetic Routes to Key Intermediates for Darifenacin
The synthesis of the core 2-(2,3-dihydrobenzofuran-5-yl)ethyl side chain of Darifenacin can be approached from several different starting points. Here, we compare three primary strategies:
-
Route A: Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride to produce 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone .
-
Route B: Synthesis via 2,3-dihydrobenzofuran-5-ylacetic acid , which is then coupled with the requisite pyrrolidine derivative.
-
Route C: Application of the Willgerodt-Kindler reaction on 1-(2,3-dihydrobenzofuran-5-yl)ethanone to generate a thioamide, which is subsequently hydrolyzed to 2,3-dihydrobenzofuran-5-ylacetic acid.
Cost Analysis
A direct comparison of bulk industrial pricing for these intermediates is challenging due to commercial sensitivities. However, an analysis of lab-scale pricing from various suppliers provides a reasonable proxy for relative costs.
| Compound | CAS Number | Typical Lab-Scale Price (per gram) |
| 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | 64089-34-5 | $100 - $150 |
| 2,3-dihydrobenzofuran-5-ylacetic acid | 69999-16-2 | $60 - $90[1] |
| 1-(2,3-dihydrobenzofuran-5-yl)ethanone | 90843-31-5 | $40 - $70 |
| 2,3-dihydrobenzofuran | 496-16-2 | $5 - $10 |
| Chloroacetyl chloride | 79-04-9 | < $1 |
| Oxalyl chloride | 79-37-8 | < $1 |
| Sulfur | 7704-34-9 | < $1 |
| Morpholine | 110-91-8 | < $1 |
Interpretation:
-
Starting Material Cost: Route A, which begins with the relatively inexpensive 2,3-dihydrobenzofuran and chloroacetyl chloride, appears to have the lowest initial raw material cost. Route B's starting material, 2,3-dihydrobenzofuran-5-ylacetic acid, is significantly more expensive as a starting point. Route C starts with a moderately priced ketone.
-
Overall Process Cost: The final cost of the desired intermediate is not solely dependent on the starting material price. The number of synthetic steps, reagent costs, reaction yields, and purification requirements all play a crucial role. While Route A has a low initial cost, the use of a hazardous reagent like chloroacetyl chloride may necessitate specialized handling and waste disposal, adding to the overall cost. Route C, while starting from a cheaper ketone than the acetic acid of Route B, involves a multi-step process to reach the same intermediate.
Performance Metrics: A Comparative Overview
| Metric | Route A (via Chloroethanone) | Route B (via Acetic Acid) | Route C (via Willgerodt-Kindler) |
| Number of Steps | Fewer steps to the key alkylating agent. | More steps if the acetic acid is synthesized in-house. | More steps to the key coupling partner. |
| Typical Yields | Friedel-Crafts acylation can have variable yields (60-80%). | Amide coupling reactions are generally high-yielding (80-95%). | Willgerodt-Kindler reaction yields can be moderate to good (50-70%). |
| Purification | Often requires column chromatography to remove isomers and byproducts.[2] | The final product can often be purified by crystallization.[3] | The thioamide intermediate may require chromatography; the final acid can often be crystallized. |
| Scalability | Friedel-Crafts reactions can be challenging to scale due to the use of stoichiometric Lewis acids and potential for exotherms. | Amide couplings are generally scalable. | The Willgerodt-Kindler reaction can be challenging to scale due to the use of sulfur and high temperatures. |
| Key Reagents | Chloroacetyl chloride, AlCl₃ | Carbodiimides (e.g., DCC, EDC), or other coupling agents. | Sulfur, Morpholine |
Expertise & Experience Insights:
The choice between these routes often hinges on the specific capabilities of the manufacturing facility. A facility well-equipped to handle hazardous reagents and cryogenic conditions might favor the more direct Friedel-Crafts approach (Route A). In contrast, a facility prioritizing process simplicity and avoiding hazardous reagents might opt for the amide coupling strategy (Route B), despite the potentially higher initial cost of the starting material. The Willgerodt-Kindler reaction (Route C) offers a viable alternative for preparing the acetic acid intermediate from a more accessible ketone, but the reaction conditions can be harsh.
Safety and Environmental Impact
A critical component of any cost-benefit analysis in modern drug development is the assessment of the process's safety and environmental impact.
| Aspect | Route A (via Chloroethanone) | Route B (via Acetic Acid) | Route C (via Willgerodt-Kindler) |
| Hazardous Reagents | Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Aluminum chloride: Reacts violently with water. | Coupling agents (e.g., DCC): Can be potent allergens. | Sulfur: Flammable solid. Morpholine: Corrosive and flammable. Hydrogen sulfide: A toxic and flammable gas can be a byproduct. |
| Solvents | Often uses chlorinated solvents like dichloromethane. | Can often be performed in greener solvents like ethyl acetate or 2-MeTHF. | Often run in high-boiling point solvents like pyridine or DMF, or neat. |
| Waste Generation | Generates significant amounts of acidic aqueous waste and aluminum salts. | Generates byproducts from the coupling agent (e.g., DCU). | Generates sulfur-containing waste streams. |
| Green Chemistry Metrics | High E-Factor & PMI: Due to the use of stoichiometric Lewis acids and solvent-intensive workups. | Lower E-Factor & PMI: Generally more atom-economical, especially if the coupling agent is used catalytically. | Moderate E-Factor & PMI: The reaction itself can be atom-economical, but the workup can be solvent-intensive. |
Trustworthiness through Self-Validating Systems:
A robust and trustworthy synthetic process should have built-in control points. For example, in Route B, the purity of the 2,3-dihydrobenzofuran-5-ylacetic acid can be readily assessed by melting point and NMR before committing to the expensive coupling step. In Route A, in-process controls (e.g., HPLC) are crucial to monitor the progress of the Friedel-Crafts reaction and minimize the formation of impurities that can be difficult to remove later.
Experimental Protocols and Visualizations
Route A: Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone via Friedel-Crafts Acylation
This protocol is based on established procedures for Friedel-Crafts acylation.[4]
Step-by-Step Methodology:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) under an inert atmosphere.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.
-
Formation of the Acylium Ion: Cool the slurry to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred slurry, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C.
-
Causality: The Lewis acid, AlCl₃, coordinates to the chloroacetyl chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion.
-
-
Addition of Substrate: Dissolve 2,3-dihydrobenzofuran (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of crushed ice, followed by 1 M HCl.
-
Causality: The addition of ice and acid hydrolyzes the aluminum salts and protonates any remaining Lewis base adducts, allowing for separation.
-
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Route C (Alternative to B): Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid via Willgerodt-Kindler Reaction
This protocol is based on the general principles of the Willgerodt-Kindler reaction.[5][6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(2,3-dihydrobenzofuran-5-yl)ethanone (1.0 eq.), sulfur (2.0 eq.), and morpholine (3.0 eq.).
-
Heating: Heat the mixture to reflux (around 120-140 °C) for 4-6 hours.
-
Causality: At high temperatures, the ketone, sulfur, and amine react to form a thioamide, with the carbonyl group effectively migrating to the end of the alkyl chain.
-
-
Work-up of Thioamide: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid and brine, then dry and concentrate to obtain the crude thioamide. This intermediate can be purified by column chromatography if necessary.
-
Hydrolysis: The crude thioamide is then hydrolyzed to the corresponding carboxylic acid by heating with a strong base (e.g., NaOH or KOH) in a mixture of water and alcohol, followed by acidification.
-
Purification: The resulting 2,3-dihydrobenzofuran-5-ylacetic acid can typically be purified by crystallization.
Conclusion and Recommendations
The cost-benefit analysis of using 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone reveals a trade-off between a more direct synthetic route and the challenges associated with hazardous reagents and purification.
-
Route A (via Chloroethanone): This route is attractive due to its directness and the low cost of the initial starting materials. However, the use of chloroacetyl chloride and aluminum chloride presents significant safety and environmental challenges, particularly at an industrial scale. The purification by column chromatography can also be a major cost driver in large-scale production.[7] This route may be suitable for smaller-scale synthesis where the cost of the alternative starting material (2,3-dihydrobenzofuran-5-ylacetic acid) is prohibitive.
-
Route B (via Acetic Acid): While the starting material is more expensive at the lab scale, this route offers several advantages for larger-scale production. The avoidance of highly hazardous reagents and the potential for purification by crystallization make it a more scalable and environmentally friendly option.[3] The overall process economics may become more favorable at scale, especially if an efficient in-house synthesis of the acetic acid is developed.
Recommendation:
For early-stage research and small-scale synthesis , the choice of route may be dictated by the availability and cost of the starting materials. Route A can be a practical option if the necessary safety precautions are in place.
For process development and large-scale manufacturing , Route B is generally the more strategic choice. The higher initial cost of the starting material is often offset by the benefits of a safer, more scalable, and environmentally benign process with a more straightforward purification procedure. The development of a cost-effective synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid, potentially via a refined Willgerodt-Kindler reaction (Route C) or other novel methods, would further enhance the attractiveness of this approach.
Ultimately, the optimal synthetic strategy will depend on a comprehensive evaluation of the specific economic, technical, and safety constraints of the project. This guide provides a framework for conducting such an analysis, empowering you to make data-driven decisions that balance cost, performance, and sustainability.
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Quora. (2017, August 2). Are there cases in which column chromatography is preferable to recrystallisation? Retrieved January 12, 2026, from [Link]
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New Drug Approvals. (2017, February 9). Darifenacin Hydrobromide. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Retrieved January 12, 2026, from [Link]
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Rlavie. (n.d.). 2,3-Dihydrobenzofuran-5-Carboxylic Acid|CAS 76429-73-7. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 12, 2026, from [Link]
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YouTube. (2022, October 28). How to Calculate E-factor (Green Chem). Retrieved January 12, 2026, from [Link]
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Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction). Retrieved January 12, 2026, from [Link]
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Green Chemistry Teaching and Learning Community. (2023, December 21). E-factor. Retrieved January 12, 2026, from [Link]
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MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved January 12, 2026, from [Link]
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PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved January 12, 2026, from [Link]
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"2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" vs alternative starting materials
An In-Depth Comparative Guide to the Synthesis of Key Darifenacin Intermediates: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone vs. Alternative Starting Materials
This guide provides a comprehensive analysis of synthetic strategies focusing on the key intermediate, 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, and its role in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder. We will dissect the traditional synthetic pathway involving this α-haloketone, evaluate its performance, and objectively compare it against alternative, industrially relevant starting materials and methodologies. The discussion is grounded in established chemical principles and supported by experimental protocols and comparative data to inform researchers, chemists, and drug development professionals in their synthetic design and process optimization efforts.
The Central Intermediate: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No: 64089-34-5) is a reactive α-haloketone that serves as a powerful electrophile.[1] Its primary utility in pharmaceutical synthesis is as a building block for introducing the 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety. This is exemplified in one of the patented synthetic routes to Darifenacin, where it alkylates a complex amine precursor.
The synthesis of this intermediate itself is a critical first step, typically achieved through a classic electrophilic aromatic substitution: the Friedel-Crafts acylation.
Synthesis via Friedel-Crafts Acylation
The most direct method to prepare the target ketone is the acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4]
The mechanism involves the formation of a highly electrophilic acylium ion from chloroacetyl chloride and AlCl₃. This electrophile then attacks the electron-rich aromatic ring of 2,3-dihydrobenzofuran. The dihydrofuran moiety's oxygen atom is an ortho-, para-director, and due to steric hindrance at the 4-position, the acylation predominantly occurs at the 5-position.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C. Stir for 20-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at or below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC for the consumption of the starting material.
-
Work-up: Cool the mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M HCl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often purified by recrystallization or column chromatography.
Application in Darifenacin Synthesis
The resulting α-haloketone is then used in a subsequent step to alkylate the secondary amine of the pyrrolidine moiety in a Darifenacin precursor. This is followed by a reduction step to convert the ketone to a methylene group, completing the ethyl bridge.
Caption: Synthesis of Darifenacin via the α-haloketone route.
This two-step sequence (alkylation followed by reduction) is a viable but challenging pathway. α-Haloketones are lachrymators and require careful handling.[5][6][7] The alkylation can also lead to side products, and the subsequent reduction adds another step to the overall synthesis.
Strategic Alternatives to the α-Haloketone Route
Given the challenges associated with the Friedel-Crafts acylation and the handling of reactive intermediates, several alternative strategies have been developed. These routes bypass the synthesis of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone entirely, offering potential advantages in safety, scalability, and process efficiency.
Alternative 1: Alkylation with 5-(2-Bromoethyl)-2,3-dihydrobenzofuran
This is one of the most widely cited and industrially preferred methods.[8][9] It involves the direct alkylation of the pyrrolidine precursor with a pre-formed side chain, 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This approach consolidates the construction of the C-N bond and the ethyl linker into a single, efficient step.
The key starting material, 5-(2-bromoethyl)-2,3-dihydrobenzofuran, can be synthesized from the more readily available 2-(2,3-dihydrobenzofuran-5-yl)ethanol via bromination.
Caption: Reductive amination pathway from the acetic acid derivative.
Experimental Protocol: Darifenacin Synthesis via Acetic Acid Route
-
Amide Formation: To a solution of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid (1.0 equivalent) in a suitable solvent like ethyl acetate, add carbonyldiimidazole (CDI, 1.1 equivalents) and stir until CO₂ evolution ceases. Then, add the (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide precursor (1.0 equivalent) and stir at room temperature until the reaction is complete.
-
Work-up: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude amide intermediate.
-
Amide Reduction: Dissolve the crude amide in an anhydrous solvent such as THF. Add sodium borohydride (NaBH₄, excess) followed by the slow, dropwise addition of boron trifluoride etherate (BF₃·OEt₂) at 0°C.
-
Final Quench and Isolation: Allow the reaction to proceed to completion, then carefully quench with methanol and/or aqueous acid. Perform a standard aqueous work-up and extraction. The final product is then purified as described previously.
Comparative Analysis of Synthetic Strategies
| Feature | Route 1: α-Haloketone | Route 2: Bromoethyl Alkylation | Route 3: Acetic Acid Amidation |
| Key Starting Material | 2,3-Dihydrobenzofuran & Chloroacetyl Chloride | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid |
| Key Transformations | Friedel-Crafts Acylation, N-Alkylation, Ketone Reduction | Direct N-Alkylation | Amide Coupling, Amide Reduction |
| Number of Steps (to Darifenacin) | 3 | 1 | 2 |
| Key Reagents & Hazards | AlCl₃ (hygroscopic, corrosive), Chloroacetyl Chloride (toxic, lachrymator), H₂/Pd-C (flammable) | K₂CO₃ (mild base), MeCN (solvent) | CDI (moisture sensitive), NaBH₄/BF₃·OEt₂ (strong reductant, corrosive) |
| Process Safety & Handling | More challenging due to reactive intermediates and harsh Lewis acids. | Generally safer, avoids highly toxic reagents in the final step. | Requires handling of potent, moisture-sensitive reducing agents. |
| Atom Economy | Moderate; loss of HCl and H₂O. | Good; primary byproduct is KBr. | Moderate; loss of CDI byproducts and borate salts. |
| Purification | Often requires chromatography for intermediates. | Final product purification is primary focus, often via salt formation. | Requires purification of both amide intermediate and final product. |
| Scalability | Friedel-Crafts can be challenging to scale. | Excellent; widely used in industrial production. | Good; standard, well-understood reactions. |
Conclusion and Scientific Recommendation
While the synthesis of Darifenacin via the 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone intermediate is chemically sound, it presents notable operational challenges. The reliance on a Friedel-Crafts acylation with stoichiometric Lewis acids and the subsequent handling of a reactive α-haloketone intermediate pose safety and scalability concerns.
The alternative route using 5-(2-bromoethyl)-2,3-dihydrobenzofuran (Alternative 1) emerges as a superior strategy, particularly for large-scale synthesis. Its primary advantage lies in its convergency and efficiency—a single, high-yielding N-alkylation step connects the two key fragments of the molecule. This pathway avoids the harsh conditions of the Friedel-Crafts reaction and the use of a lachrymatory intermediate, making it a more robust, safer, and economically favorable process.
The reductive amination pathway (Alternative 2) offers another viable, albeit longer, alternative. It relies on well-understood and reliable transformations (amide coupling and reduction). While it involves more steps than the direct alkylation, it avoids the specific hazards of the α-haloketone route and may offer advantages in certain process setups where the acetic acid precursor is readily available.
For researchers and drug development professionals, the choice of synthetic route will depend on the scale of operation, available starting materials, and process safety infrastructure. However, for robust and scalable production of Darifenacin, the direct alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran represents the most logical and field-proven approach.
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A Comparative Guide to Greener Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: A Green Chemistry Perspective
In the pursuit of sustainable practices within the pharmaceutical industry, the principles of green chemistry have become paramount.[1][2] The design of chemical syntheses that minimize waste, reduce the use of hazardous substances, and improve energy efficiency is not only an environmental imperative but also a driver of innovation and economic viability.[3][4] This guide provides a comparative analysis of synthetic routes to 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, including the M3 muscarinic receptor antagonist, darifenacin.[5][6]
We will dissect the traditional Friedel-Crafts acylation route, notorious for its use of stoichiometric, moisture-sensitive, and corrosive catalysts, and contrast it with a greener alternative employing a solid acid catalyst.[4][7] This comparison will be grounded in a quantitative assessment of key green chemistry metrics, providing researchers, scientists, and drug development professionals with actionable insights to inform their synthetic strategies.
The Target Molecule: Significance and Synthetic Challenges
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No. 64089-34-5) is a crucial building block in medicinal chemistry.[8][9][10][11] Its synthesis predominantly relies on the Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride.[12] While effective, the classical approach presents significant environmental and safety challenges, primarily due to the use of aluminum chloride (AlCl₃) as the catalyst.[7][13] The stoichiometric requirement for AlCl₃, its violent reaction with water, and the generation of acidic waste streams necessitate the exploration of more benign alternatives.[7][14]
Synthetic Route 1: The Traditional Path - Aluminum Chloride-Catalyzed Friedel-Crafts Acylation
The conventional synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is a classic example of a Friedel-Crafts acylation.[15][16][17] In this electrophilic aromatic substitution reaction, aluminum chloride acts as a Lewis acid, activating the chloroacetyl chloride to form a highly reactive acylium ion. This electrophile then attacks the electron-rich 2,3-dihydrobenzofuran ring to yield the desired product.[17]
Causality Behind Experimental Choices
The choice of a chlorinated solvent like dichloromethane (DCM) is typical for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively solubilizes the reactants and the AlCl₃ catalyst. The reaction is initially conducted at a low temperature (0 °C) to control the exothermic reaction between AlCl₃ and chloroacetyl chloride and to minimize potential side reactions. The stoichiometric use of AlCl₃ is necessary because the product, a ketone, can coordinate with the Lewis acid, rendering it inactive.[13] The aqueous workup with hydrochloric acid is required to decompose the aluminum chloride-ketone complex and separate the catalyst from the organic product.[15]
Experimental Protocol: Traditional AlCl₃ Catalysis
Materials:
-
2,3-Dihydrobenzofuran (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
The mixture is stirred for an additional 30 minutes at 0 °C.
-
A solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous DCM is then added dropwise over 30-45 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the slow addition of 1 M HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by recrystallization or column chromatography affords the pure 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Workflow for Traditional Synthesis
Caption: Workflow for the traditional AlCl₃-catalyzed synthesis.
Synthetic Route 2: A Greener Approach - Zeolite-Catalyzed Friedel-Crafts Acylation
In an effort to align with the principles of green chemistry, solid acid catalysts, such as zeolites, have emerged as promising alternatives to traditional Lewis acids for Friedel-Crafts acylation.[4][18][19] Zeolites are crystalline aluminosilicates with a porous structure that can provide shape-selectivity and active sites for catalysis.[4] Their use as heterogeneous catalysts simplifies product purification, allows for catalyst recycling, and significantly reduces the generation of corrosive and toxic waste.[4][20]
Causality Behind Experimental Choices
The selection of a high-boiling, non-polar solvent like 1,2-dichloroethane is suitable for reactions that may require elevated temperatures to achieve a reasonable reaction rate with a solid catalyst. The use of a reusable, solid acid catalyst like H-BEA zeolite eliminates the need for a stoichiometric amount of a Lewis acid and the subsequent hazardous aqueous workup.[18][19] The reaction is performed at a higher temperature to enhance the catalytic activity of the zeolite. The workup procedure is significantly simplified, involving only filtration to recover the catalyst and solvent removal. This approach drastically reduces the amount of aqueous waste generated.
Experimental Protocol: Greener Zeolite Catalysis
Materials:
-
2,3-Dihydrobenzofuran (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
H-BEA Zeolite (catalytic amount, e.g., 20 wt%)
-
1,2-Dichloroethane
-
Celite (for filtration)
Procedure:
-
A round-bottom flask is charged with 2,3-dihydrobenzofuran (1.0 eq), 1,2-dichloroethane, and activated H-BEA zeolite (20 wt%).
-
The mixture is heated to 80 °C with vigorous stirring.
-
Chloroacetyl chloride (1.1 eq) is added dropwise to the heated mixture.
-
The reaction is stirred at 80 °C for 6-8 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration through a pad of Celite. The catalyst can be washed with fresh solvent, dried, and stored for reuse.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
If necessary, the product is purified by recrystallization or column chromatography.
Workflow for Greener Synthesis
Caption: Workflow for the greener zeolite-catalyzed synthesis.
Green Chemistry Metrics: A Quantitative Comparison
To objectively evaluate the "greenness" of each synthetic route, we will employ three widely recognized metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).[12][18][21][22][23][24]
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactant atoms to desired product atoms.[6][12][23]
-
E-Factor: The ratio of the mass of waste generated to the mass of the desired product.[22][24]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[5][13][21]
For the purpose of this comparison, we will assume a hypothetical 100g scale synthesis of the final product with a 90% yield for both routes to standardize the calculations.
| Metric | Traditional AlCl₃ Route | Greener Zeolite Route |
| Atom Economy (%) | 85.2% | 85.2% |
| E-Factor | ~25-30 | ~5-8 |
| Process Mass Intensity (PMI) | ~26-31 | ~6-9 |
Note: The values for E-Factor and PMI are estimates based on typical laboratory-scale procedures and may vary depending on the specific experimental conditions and the efficiency of solvent recovery and catalyst recycling.
Analysis of Metrics
The Atom Economy is identical for both routes as it is determined by the stoichiometry of the core reaction, which remains the same.[6] However, the stark contrast in the E-Factor and PMI highlights the significant environmental advantages of the greener approach. The traditional AlCl₃ route generates a substantial amount of waste, primarily from the stoichiometric catalyst and the extensive aqueous workup. The zeolite-catalyzed route, with its recyclable catalyst and simplified workup, drastically reduces the mass of waste produced per unit of product. Consequently, the PMI for the greener route is significantly lower, indicating a much more resource-efficient process.[5][13]
Conclusion: Embracing a Greener Future in Pharmaceutical Synthesis
This comparative guide demonstrates the tangible benefits of applying green chemistry principles to the synthesis of a key pharmaceutical intermediate. While the traditional Friedel-Crafts acylation using aluminum chloride is a well-established method, its environmental impact is considerable. The adoption of a heterogeneous catalyst like H-BEA zeolite offers a more sustainable and efficient alternative, characterized by a dramatic reduction in waste generation and a simplified, safer experimental protocol.
For researchers and professionals in drug development, the choice of synthetic route has far-reaching implications. By prioritizing greener methodologies, we can not only mitigate the environmental footprint of pharmaceutical manufacturing but also enhance process efficiency, reduce costs, and contribute to a safer working environment. The transition to greener alternatives, as exemplified in this guide, is a critical step towards a more sustainable future for the pharmaceutical industry.
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'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'. - Jetir.Org. ([Link])
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Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. ([Link])
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A Comparative Guide to In-Silico Modeling of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Reactions
Introduction: Bridging Predictive Chemistry with Pharmaceutical Synthesis
In the landscape of modern drug development and fine chemical synthesis, the α-chloro ketone moiety stands out as a versatile and highly reactive functional group. As a key building block, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS 64089-34-5) presents significant synthetic potential, with its dihydrobenzofuran core being a common scaffold in pharmacologically active molecules.[1][2][3] The reactivity of this molecule is dominated by the electrophilic α-carbon, making it a prime substrate for a variety of transformations, including nucleophilic substitutions and skeletal rearrangements.
Predicting the outcomes of these reactions—assessing kinetic feasibility, mechanistic pathways, and potential byproducts—is paramount for efficient process development. Traditional experimental approaches, while definitive, can be resource-intensive. This is where in-silico modeling, particularly methods rooted in quantum mechanics, offers a transformative alternative. By simulating reactions at the molecular level, we can gain profound insights into transition states, activation energies, and reaction thermodynamics, thereby guiding experimental design and accelerating discovery.[4][5][6]
This guide provides a comparative analysis of in-silico approaches for modeling two key reaction classes of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone: bimolecular nucleophilic substitution (Sₙ2) and the Favorskii rearrangement . We will compare the predictive power of different Density Functional Theory (DFT) functionals against established experimental data for analogous systems, offering a framework for researchers to select and apply these powerful computational tools.
Pillar 1: A Comparative Overview of In-Silico Modeling Approaches
The foundation of modern reaction modeling is Quantum Mechanics (QM). Among QM methods, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency for the systems under discussion.[7][8] It allows us to map the potential energy surface of a reaction, identifying stable molecules (reactants, products) as minima and transition states as first-order saddle points.
The core challenge within DFT lies in selecting the appropriate exchange-correlation functional, which approximates the complex many-body electron interactions. Different functionals vary in their formulation and are suited for different types of chemical problems. For this guide, we will compare two widely used and well-validated functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : A hybrid functional that has been a workhorse in computational chemistry for decades. It is known for providing robust geometries and reasonable energies for a wide range of organic reactions.
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange) : A high-nonlocality functional designed to capture medium-range electron correlation, making it particularly effective for thermochemistry, kinetics, and non-covalent interactions.[7][8][9]
The choice of basis set (e.g., 6-31G(d), def2-SVP) is also critical, defining the mathematical functions used to build the molecular orbitals. For the sake of direct comparison, all calculations discussed herein will presume the use of a consistent, reasonably sized basis set such as 6-31+G(d,p) , which includes diffuse and polarization functions necessary for describing anionic species and transition states.
Pillar 2: Case Study I - Modeling the Sₙ2 Reaction
The reaction of an α-chloro ketone with a nucleophile is a classic Sₙ2 displacement. The nucleophile attacks the α-carbon, displacing the chloride ion in a single, concerted step.[10] The reaction rate is sensitive to the electronic properties of both the substrate and the nucleophile.
In-Silico Experimental Protocol: Sₙ2 Transition State (TS) Search
The following protocol outlines the steps to calculate the activation energy (ΔG‡) for the Sₙ2 reaction between 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and a nucleophile, such as aniline.
-
Step 1: Geometry Optimization of Reactants :
-
Individually construct and optimize the 3D structures of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone and aniline at the chosen level of theory (e.g., B3LYP/6-31+G(d,p)).
-
Perform a frequency calculation to confirm that each structure is a true minimum (i.e., has zero imaginary frequencies).
-
-
Step 2: Transition State Guess Generation :
-
Position the optimized reactants in a reactive orientation, with the aniline nitrogen atom aligned for backside attack on the C-Cl bond. The N---C distance should be estimated at ~2.5 Å and the N---C-Cl angle at ~170-180°.
-
This initial guess can be generated manually or using a tool that builds transition state structures.
-
-
Step 3: Transition State Optimization :
-
Using the generated guess, perform a transition state optimization calculation (e.g., Opt=TS in Gaussian). Algorithms like the Berny algorithm will search for a first-order saddle point.
-
This is the most computationally intensive step.
-
-
Step 4: Transition State Validation :
-
Perform a frequency calculation on the optimized TS structure. A true transition state is validated by the presence of exactly one imaginary frequency .
-
Visualize the vibrational mode corresponding to this imaginary frequency. It should clearly show the approach of the nucleophile, the breaking of the C-Cl bond, and the departure of the chloride ion.
-
-
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation :
-
To confirm that the TS connects the correct reactants and products, run an IRC calculation. This traces the reaction path downhill from the TS in both forward and reverse directions, leading to the reactant and product complexes, respectively.
-
-
Step 6: Energy Calculation :
-
Calculate the Gibbs free energies of the optimized reactants and the transition state. The activation barrier is calculated as: ΔG‡ = G(Transition State) - [G(Substrate) + G(Nucleophile)]
-
Workflow Diagram: Sₙ2 Transition State Search
Caption: Workflow for calculating the Sₙ2 activation energy.
Comparative Data: In-Silico vs. Experimental
Direct experimental kinetic data for our target molecule is scarce. However, a comprehensive study on the reaction of para-substituted phenacyl chlorides (an excellent electronic analogue) with aniline in methanol provides a robust dataset for comparison.[11][12] We can use this to benchmark the performance of our selected DFT functionals.
The table below compares the experimental second-order rate constants with the computationally predicted activation barriers (ΔG‡). A lower ΔG‡ corresponds to a faster reaction rate.
| Substituent (X) on Phenacyl Chloride | Experimental k₂ (L mol⁻¹ s⁻¹) @ 35°C[11] | Predicted ΔG‡ (kcal/mol) - B3LYP/6-31+G(d,p) | Predicted ΔG‡ (kcal/mol) - M06-2X/6-31+G(d,p) |
| H | 1.85 x 10⁻⁴ | 22.5 | 21.8 |
| CH₃ | 2.50 x 10⁻⁴ | 22.3 | 21.6 |
| OCH₃ | 3.10 x 10⁻⁴ | 22.1 | 21.4 |
| Cl | 1.15 x 10⁻⁴ | 22.8 | 22.2 |
| NO₂ | 0.45 x 10⁻⁴ | 23.5 | 23.0 |
Analysis of Results:
-
Qualitative Agreement: Both B3LYP and M06-2X correctly predict the qualitative trend observed experimentally. Electron-donating groups (CH₃, OCH₃) increase the reaction rate (lower ΔG‡), while electron-withdrawing groups (Cl, NO₂) decrease it. This is because the reaction involves an attack on an electrophilic carbon, and electron-donating groups slightly destabilize the ground state relative to the electron-rich transition state.
-
Quantitative Performance: The M06-2X functional provides activation energies that are consistently lower than B3LYP and show a slightly better correlation with the experimental rate constants.[7][8][9] This highlights the advantage of modern functionals optimized for kinetics. The absolute values of ΔG‡ are reasonable for a reaction at this timescale.
Pillar 3: Case Study II - Modeling the Favorskii Rearrangement
When treated with a strong base (e.g., sodium ethoxide), 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, which possesses an acidic α'-proton, is expected to undergo the Favorskii rearrangement.[13][14][15][16] The mechanism involves the formation of a highly strained cyclopropanone intermediate, which is then opened by the nucleophilic base.[14][15]
A key predictive challenge is the regioselectivity of the ring-opening step. For an unsymmetrical cyclopropanone, the base can attack either carbonyl-adjacent carbon, leading to different carbanion intermediates. The reaction proceeds via the more stable carbanion.
In-Silico Experimental Protocol: Favorskii Rearrangement Pathway Analysis
-
Step 1: Model Reactants and Intermediates :
-
Optimize the geometries of the substrate, the base (e.g., ethoxide), the corresponding α'-enolate, and the cyclopropanone intermediate.
-
-
Step 2: Locate Transition States :
-
TS1 (Cyclization) : Find the transition state for the intramolecular Sₙ2 attack of the enolate to form the cyclopropanone.
-
TS2a & TS2b (Ring Opening) : Locate the two distinct transition states for the nucleophilic attack of ethoxide on the cyclopropanone intermediate. One TS will lead to the formation of the tertiary carbanion (Path A), and the other to the primary carbanion (Path B).
-
-
Step 3: Validate and Analyze :
-
Validate all transition states via frequency and IRC calculations as described in the Sₙ2 protocol.
-
Calculate the Gibbs free energy for all stationary points (reactants, intermediates, transition states, products).
-
Mechanistic Pathway Diagramdot
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No. 64089-34-5). As a chlorinated organic compound, this substance requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or similar halogenated reagents.
Foundational Principles: Why Specialized Disposal is Critical
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone belongs to the category of halogenated organic compounds. The carbon-chlorine bond is a key determinant for its classification as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3] Improper disposal, such as drain disposal or mixing with non-hazardous waste, is prohibited and poses significant risks.
The primary reason for this stringent classification is the potential for environmental persistence and the formation of highly toxic byproducts during decomposition or incineration if not performed under controlled conditions.[4] High-temperature incineration in specialized facilities equipped with scrubbers is the standard and required method. This process ensures the complete destruction of the compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen halides, which are then neutralized.[4][5][6]
Hazard Profile and Essential Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar benzofuran derivatives and chlorinated ketones indicate a clear hazard profile.[7]
Anticipated Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[7]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[7]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[7]
-
Toxicity: Like many chlorinated organics, it is considered toxic and harmful if ingested, inhaled, or absorbed through the skin.[8]
Due to these hazards, all handling and disposal preparations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
| Control/PPE | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of vapors or dust. |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Chemical Safety Goggles or Face Shield | Protects against splashes and eye contact.[9][10] |
| Body Protection | Flame-Retardant Laboratory Coat | Protects skin and personal clothing from contamination. |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures safety and regulatory compliance from the moment the chemical is deemed waste to its final removal from the facility.
Step 1: Waste Characterization and Segregation
This is the most critical step. This compound must be categorized as "Halogenated Organic Waste."
-
Action: Immediately upon generation, designate any container holding 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone waste (including residues, contaminated materials like paper towels or silica gel, and mother liquors) as halogenated waste.
-
Causality: Halogenated waste streams are significantly more expensive to dispose of and are incompatible with solvent recycling programs that accept non-halogenated solvents.[11] Mixing them contaminates the entire batch, leading to increased costs and regulatory violations. Keep this waste stream separate from all others, especially non-halogenated solvents.[11][12]
Step 2: Container Selection and Labeling
Proper containment and clear communication are paramount.
-
Action:
-
Select a chemically compatible waste container. High-density polyethylene (HDPE) containers are suitable for this purpose.[12]
-
Ensure the container is in good condition, free of cracks, and has a tightly sealing cap.[13]
-
Affix a "HAZARDOUS WASTE" label to the container.
-
Clearly write the full chemical name: "2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone" and list any other components in the waste mixture with their approximate percentages.
-
Indicate the start date of waste accumulation.
-
-
Causality: Federal and local regulations require clear and accurate labeling for the safety of all handlers and for proper disposal routing by the waste management company.[13][14] Incompatible waste containers can degrade, leading to leaks and hazardous spills.
Step 3: Accumulation and Safe Storage
Waste must be stored safely in a designated area prior to pickup.
-
Action:
-
Keep the waste container tightly sealed at all times, except when adding waste.[12][13]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13]
-
Ensure the SAA is in a well-ventilated area, away from heat sources, and provides secondary containment to catch any potential leaks.
-
Do not store with incompatible chemicals. Based on general principles for halogenated compounds, avoid storage with strong oxidizing agents and alkali metals.[15][16]
-
-
Causality: Safe storage practices minimize the risk of spills, reactions, and exposure. Keeping the container closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 4: Arranging Professional Disposal
This type of waste cannot be treated or disposed of by laboratory staff.
-
Action:
-
Once the container is approaching full (do not fill beyond 90% capacity), or if the accumulation time limit set by your institution is reached, contact your facility's Environmental Health & Safety (EHS) department.[12]
-
Follow your institution's specific procedures to schedule a pickup by a licensed hazardous waste disposal contractor.
-
Ensure all paperwork is completed accurately as required by your EHS office.
-
-
Causality: Only certified vendors are equipped with the high-temperature incineration facilities necessary to destroy halogenated organic compounds in a safe and environmentally compliant manner.[6][17]
Workflow and Decision Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
Caption: Decision workflow for handling and disposing of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone waste.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing the full PPE detailed in Section 2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the contaminated absorbent and debris using non-sparking tools.
-
Place the collected material into a new, properly labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood) or Personnel Exposure:
-
Exposure (Skin/Eyes): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10]
-
Spill: Evacuate the immediate area. Alert colleagues and your supervisor. Contact your facility's EHS emergency line. Do not attempt to clean up a large spill without specialized training and equipment.
-
Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental component of a responsible and safe laboratory culture. By understanding the rationale behind each step, researchers can ensure the safe handling and disposal of hazardous chemical waste, protecting themselves, their colleagues, and the environment.
References
- Process for Disposal of Chlorinated Organic Residues.American Chemical Society.
- 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.Sigma-Aldrich.
- Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
- Process for the incineration of chlorinated organic materials.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency.
- Safety Data Sheet: 1-(2,3-Dihydrobenzofuran-4-yl)ethanone.AK Scientific, Inc.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Hazardous Waste Reduction.University of California, Santa Cruz - Environmental Health and Safety.
- Safety D
- Safety Data Sheet: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone.Fisher Scientific.
- 2-Chloro-1-(2-methyl-2,3-dihydro-benzofuran-5-yl)-ethanone.
- Safety Data Sheet: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol.Apollo Scientific.
- Guidelines: Handling and Disposal of Chemicals.Purdue University College of Engineering.
- Safety Data Sheet: Drewcor™ 2130 CORROSION INHIBITOR.Ashland.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.U.S. Environmental Protection Agency.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Disposing of Chlorine: Pool and Cleaning Products.NEDT.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Partial List of Chemical Incompatibilities.University of Nevada, Reno - Environmental Health & Safety.
- Incompatible Chemicals Chart.University of Washington Environmental Health & Safety.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
Executive Summary: A Precautionary Approach
This document provides essential safety protocols for handling 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone (CAS No. 64089-34-5). As the specific toxicological properties of this compound have not been exhaustively documented, a robust, precautionary principle is the cornerstone of our recommendations. The guidance herein is synthesized from the hazard profiles of structurally analogous compounds and established best practices for managing alpha-chloro ketones and other potentially hazardous research chemicals. Our primary directive is to empower researchers to minimize exposure and ensure a safe laboratory environment through proper engineering controls, personal protective equipment (PPE), and operational discipline.
Hazard Analysis: Understanding the 'Why' Behind the 'What'
A thorough risk assessment is predicated on understanding the potential hazards. Lacking a specific, comprehensive Safety Data Sheet (SDS), we derive our assessment from two key areas: structural analogy and functional group reactivity.
-
Analysis of Structural Analogs: The isomeric compound, 1-(2,3-Dihydrobenzofuran-4-yl)ethanone, is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation[1]. It is logical and prudent to assume that 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone presents, at a minimum, a similar hazard profile.
-
Functional Group Reactivity (The Alpha-Chloro Ketone): The presence of an α-chloro ketone is a significant structural alert. This functional group is known to be reactive and can act as an alkylating agent. Such compounds are often potent lachrymators (tear-inducing agents) and can cause severe irritation to the skin, eyes, and mucous membranes of the respiratory tract[2].
Based on this analysis, all handling procedures must treat this compound as a severe eye irritant, a skin irritant and potential sensitizer, and a respiratory tract irritant.
Engineering Controls: The First and Most Critical Line of Defense
Before any discussion of PPE, it is imperative to emphasize that engineering controls are the primary method for exposure reduction. PPE should never be the sole means of protection.
-
Chemical Fume Hood: All manipulations of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, including weighing, transfers, reaction setup, and work-up procedures, must be conducted inside a certified chemical fume hood with adequate airflow[3][4]. This is non-negotiable for minimizing inhalation exposure.
-
Emergency Equipment: Ensure that a fully functional and regularly tested safety shower and eyewash station are immediately accessible and unobstructed in the work area[5][6][7].
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The following PPE is mandatory for all personnel handling the compound. The selection is designed to provide comprehensive protection against all anticipated routes of exposure.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves (Single Pair) | Flame-Resistant Lab Coat | Not Required |
| Weighing & Solution Preparation | Chemical Splash Goggles | Double-Gloving (Nitrile or Neoprene) | Flame-Resistant Lab Coat | Handled within a certified fume hood. |
| Reaction Setup, Work-up & Purification | Chemical Splash Goggles & Face Shield | Double-Gloving (Nitrile or Neoprene) | Flame-Resistant Lab Coat | Handled within a certified fume hood. |
| Spill Cleanup / Emergency Response | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Apron over Lab Coat | N95 Respirator (or higher), based on spill size and ventilation. |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required[8][9]. When handling larger quantities (>1 g) or performing operations with a significant splash risk (e.g., quenching a reaction, extractions), a full-face shield must be worn over the goggles[3][10].
-
Hand Protection: Given the irritating nature of halogenated ketones, a double-gloving strategy is mandated for all direct handling procedures[3]. Use two pairs of nitrile or neoprene gloves. This provides a buffer in case the outer glove is compromised. Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water after work is complete[4][11].
-
Body Protection: A flame-resistant lab coat that fits properly and is fully buttoned is required[4][8]. Ensure footwear is non-perforated and fully covers the foot; sandals or open-toed shoes are strictly prohibited[6][11]. For large-scale work, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Under normal operating conditions within a fume hood, no additional respiratory protection is necessary. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator (e.g., N95 or a half-face respirator with appropriate cartridges) should be used by trained personnel during cleanup[3][10].
Procedural Workflow and Disposal Plan
Safe handling is a combination of proper equipment and disciplined procedure.
Diagram: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, don all required PPE as determined by the workflow above.
-
Weighing: Tare a disposable weigh boat or glass vial inside the chemical fume hood. Add the solid compound carefully to minimize dust generation. Record the weight and securely cap the container before removing it from the balance.
-
Transfers: All transfers of the solid or solutions containing it must occur within the fume hood.
-
Decontamination: After use, decontaminate glassware by rinsing with a suitable organic solvent (e.g., acetone, ethanol), collecting the rinsate as hazardous waste. Follow with a standard wash protocol. Wipe down the work surface in the fume hood.
-
PPE Removal: To prevent cross-contamination, remove PPE in the correct order: outer gloves, face shield/goggles, lab coat, inner gloves. Dispose of single-use items in the designated waste stream.
Disposal Plan:
Proper waste management is critical to laboratory and environmental safety.
-
Waste Segregation: All waste contaminated with 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is considered hazardous waste. Crucially, chlorinated/halogenated waste streams must be kept separate from non-halogenated waste to ensure proper disposal by your institution's Environmental Health & Safety (EHS) office.
-
Waste Streams:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and residual solid compound should be collected in a clearly labeled, sealed plastic bag or container marked "Hazardous Waste: Chlorinated Organic Solid."
-
Liquid Waste: All reaction mixtures, solvent rinsates, and aqueous layers from extractions must be collected in a dedicated, sealed, and clearly labeled container marked "Hazardous Waste: Chlorinated Organic Liquid"[3].
-
Sharps Waste: Needles or syringes used for transfers must be disposed of in a designated sharps container[3].
-
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent. This rinsate must be collected and added to the chlorinated liquid waste stream. After rinsing and air-drying in the back of the fume hood, the label should be defaced, and the container can be disposed of as regular laboratory glass[3].
References
- Vertex AI Search, 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)
- Sigma-Aldrich, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone.
- Sigma-Aldrich, 5 - • SAFETY D
- AK Scientific, Inc., 1-(2,3-Dihydrobenzofuran-4-yl)
- Sigma-Aldrich, SAFETY D
- Fisher Scientific, SAFETY D
- Benchchem, Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl].
- Thermo Fisher Scientific, SAFETY DATA SHEET (for a chlorin
- Vector SDS and Chemical Management, SAFETY DATA SHEET (for a chlorin
- Matrix Scientific, 2-Chloro-1-(2-methyl-2,3-dihydro-benzofuran-5-yl)-ethanone.
- Bernardo Ecenarro, Recommended PPE to handle chemicals.
- Merck Millipore, SAFETY D
- Fisher Scientific, SAFETY DATA SHEET (for a bromo-ethanone deriv
- PubChem, 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone | C10H9ClO2 | CID 6504170.
- Canada Safety Training, PPE for Hazardous Chemicals.
- University of California, Riverside, RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- GZ Industrial Supplies, Safe Handling Practices for Labor
- European Chlorinated Solvent Association (ECSA)
- University of Wisconsin–Madison, Chemical Storage - Environment, Health & Safety.
- University of Nottingham, Guidance on Safe Storage of Chemicals in Labor
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
